(1R,2S)-Xeruborbactam disodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H8BFNa2O5 |
|---|---|
Molecular Weight |
283.96 g/mol |
IUPAC Name |
disodium;(2R,4S)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate |
InChI |
InChI=1S/C10H9BFO5.2Na/c12-7-2-1-4-5-3-6(5)11(15,16)17-9(4)8(7)10(13)14;;/h1-2,5-6,15-16H,3H2,(H,13,14);;/q-1;2*+1/p-1/t5-,6-;;/m0../s1 |
InChI Key |
RLVWXGRGTAHSCI-USPAICOZSA-M |
Isomeric SMILES |
[B-]1([C@H]2C[C@H]2C3=C(O1)C(=C(C=C3)F)C(=O)[O-])(O)O.[Na+].[Na+] |
Canonical SMILES |
[B-]1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)[O-])(O)O.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
(1R,2S)-Xeruborbactam Disodium: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-Xeruborbactam disodium, also known as QPX7728, is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) developed to combat the growing threat of antibiotic resistance in Gram-negative bacteria.[1][2] Its unique cyclic boronic acid structure confers the ability to inhibit a wide array of β-lactamase enzymes, including both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B).[2][3][4] This positions xeruborbactam (B10854609) as a critical agent for restoring the efficacy of β-lactam antibiotics against multidrug-resistant pathogens such as Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1] Furthermore, xeruborbactam exhibits a secondary mechanism of action through the inhibition of penicillin-binding proteins (PBPs), contributing to its overall antibacterial effect.[1][5] This technical guide provides an in-depth analysis of the mechanism of action of xeruborbactam, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: β-Lactamase Inhibition
The primary mechanism of action of xeruborbactam is the inhibition of β-lactamase enzymes. These enzymes are the primary defense mechanism of many resistant bacteria against β-lactam antibiotics, works by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1][6] Xeruborbactam's broad-spectrum activity is a significant advantage over many existing β-lactamase inhibitors, which are often ineffective against certain classes of β-lactamases, particularly MBLs.[2][7]
Inhibition of Serine-β-Lactamases (Classes A, C, and D)
Xeruborbactam demonstrates potent inhibition of a wide range of serine-β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases.[3] The inhibition of serine-β-lactamases by xeruborbactam follows a two-step mechanism. Initially, a non-covalent complex is formed, which then proceeds to a reversible covalent interaction where the boron atom of xeruborbactam forms a bond with the catalytic serine residue in the active site of the β-lactamase.[2] This process is characterized by progressive inactivation of the enzyme.[3]
The stability of the xeruborbactam-enzyme complex, and thus the duration of inhibition, varies depending on the specific β-lactamase. The target residence time can range from a few minutes for some OXA carbapenemases to several hours for KPC and CTX-M-15 enzymes.[3]
Inhibition of Metallo-β-Lactamases (Class B)
A key feature of xeruborbactam is its ability to inhibit clinically significant MBLs, such as NDM-1 and VIM-1, which are resistant to currently available serine-β-lactamase inhibitors.[2][3] The mechanism of MBL inhibition by xeruborbactam is competitive, characterized by fast-on/fast-off kinetics.[3] This means that xeruborbactam rapidly binds to and dissociates from the active site of the MBL, competing with the β-lactam antibiotic for access to the enzyme.
Secondary Mechanism of Action: Penicillin-Binding Protein (PBP) Inhibition
In addition to its potent β-lactamase inhibition, xeruborbactam also exhibits direct antibacterial activity by binding to and inhibiting penicillin-binding proteins (PBPs).[1][5] PBPs are essential bacterial enzymes involved in the synthesis of the peptidoglycan layer of the cell wall.[1] By inhibiting PBPs, xeruborbactam disrupts cell wall maintenance and synthesis, leading to bacterial cell death. This intrinsic antibacterial activity enhances the overall potency of β-lactam antibiotics when used in combination with xeruborbactam, even in bacterial strains that do not produce β-lactamases.[5][8]
Treatment of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa with xeruborbactam at its minimum inhibitory concentration (MIC) results in morphological changes similar to those induced by meropenem, a carbapenem (B1253116) antibiotic that primarily inhibits PBPs.[1][5] In Acinetobacter baumannii, the morphological alterations are consistent with the inhibition of multiple PBPs.[1][5]
Data Presentation
Table 1: In Vitro Inhibition of Purified β-Lactamases by Xeruborbactam (QPX7728)
| β-Lactamase Class | Enzyme | IC50 (nM) | Ki (nM) |
| Class A (Serine) | KPC-2 | 2.9 ± 0.4[3] | - |
| CTX-M-15 | 1-3[3] | - | |
| SHV-12 | 1-3[3] | - | |
| TEM-43 | Low nM range[2] | - | |
| Class B (Metallo) | NDM-1 | 55 ± 25[3] | 32 ± 14[3] |
| VIM-1 | 14 ± 4[3] | 7.5 ± 2.1[3] | |
| IMP-1 | 610 ± 70[3] | 240 ± 30[3] | |
| Class C (Serine) | P99 | 22 ± 8[3] | - |
| Class D (Serine) | OXA-48 | 1-2[3] | - |
| OXA-23 | 1-2[3] | - | |
| OXA-24/40 | 1-2[3] | - | |
| OXA-58 | 1-2[3] | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data compiled from multiple sources.[2][3]
Table 2: In Vitro Activity of Meropenem in Combination with Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)
| Organism Group | Meropenem MIC90 (µg/mL) | Meropenem/Xeruborbactam (8 µg/mL) MIC90 (µg/mL) |
| All CRE | >64 | 1 |
| KPC-producing | >64 | 0.125 |
| MBL-producing | >64 | 1 |
| OXA-48-like-producing | >64 | 0.25 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data adapted from a study on a large panel of clinical isolates.[9]
Table 3: Xeruborbactam (QPX7728) Binding Affinity for Penicillin-Binding Proteins (PBPs)
| Organism | PBP | IC50 (µM) |
| Escherichia coli & Klebsiella pneumoniae | PBP1a/1b | 40-70[5] |
| PBP2 | 40-70[5] | |
| PBP3 | 40-70[5] | |
| Acinetobacter baumannii | PBP1a | 1.4[5] |
| PBP2 | 23[5] | |
| PBP3 | 140[5] |
IC50: Half-maximal inhibitory concentration. Data from a study investigating the intrinsic antibacterial activity of xeruborbactam.[5]
Experimental Protocols
β-Lactamase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of xeruborbactam against purified β-lactamase enzymes.
Materials:
-
Purified β-lactamase enzyme
-
Xeruborbactam disodium
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at the appropriate wavelength for the chosen substrate (e.g., 486 nm for nitrocefin)
Procedure:
-
Prepare a stock solution of xeruborbactam in the assay buffer.
-
Perform serial dilutions of the xeruborbactam stock solution in the assay buffer to create a range of inhibitor concentrations.
-
In the wells of a 96-well plate, add a fixed concentration of the purified β-lactamase enzyme to each well containing the different concentrations of xeruborbactam.
-
Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (no enzyme or inhibitor).
-
Pre-incubate the enzyme and inhibitor mixtures at a controlled temperature (e.g., 30°C) for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to all wells.
-
Immediately monitor the change in absorbance over time using a spectrophotometer. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a β-lactam antibiotic in combination with a fixed concentration of xeruborbactam, following the general principles of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial isolate to be tested
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
β-lactam antibiotic
-
Xeruborbactam disodium
-
96-well microtiter plate
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of the β-lactam antibiotic and xeruborbactam in CAMHB.
-
In a 96-well plate, prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB containing a fixed concentration of xeruborbactam (e.g., 4 or 8 µg/mL).
-
Prepare a control series of dilutions of the β-lactam antibiotic in CAMHB without xeruborbactam.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a growth control well (bacteria in CAMHB with xeruborbactam but no β-lactam) and a sterility control well (uninoculated CAMHB).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth.
Penicillin-Binding Protein (PBP) Binding Assay (Bocillin FL Competition Assay)
This protocol outlines a competitive binding assay to assess the affinity of xeruborbactam for bacterial PBPs using a fluorescent penicillin analog, Bocillin FL.
Materials:
-
Bacterial cell membranes containing PBPs
-
Xeruborbactam disodium
-
Bocillin FL (fluorescent penicillin V)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
SDS-PAGE apparatus and reagents
-
Fluorescence imaging system
Procedure:
-
Isolate bacterial cell membranes from the desired bacterial strain.
-
Prepare a range of concentrations of xeruborbactam in the assay buffer.
-
In separate tubes, incubate a fixed amount of the bacterial membrane preparation with the different concentrations of xeruborbactam for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).
-
Include a control tube with membranes and buffer only (no xeruborbactam).
-
Add a fixed concentration of Bocillin FL to each tube and incubate for a further period (e.g., 10 minutes at 30°C) to allow the fluorescent probe to bind to any available PBPs.
-
Stop the reaction by adding a sample buffer containing SDS.
-
Separate the PBP-Bocillin FL complexes by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imaging system.
-
Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence intensity in the presence of xeruborbactam indicates competitive binding to the specific PBP.
-
Calculate the IC50 value, which is the concentration of xeruborbactam required to reduce the fluorescence signal by 50%, by plotting the percentage of inhibition against the xeruborbactam concentration.
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for β-Lactamase Inhibition Assay (IC50 Determination).
Caption: Inhibition pathways for serine and metallo-β-lactamases.
References
- 1. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clsi.org [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Combating Multidrug-Resistant Bacteria by Integrating a Novel Target Site Penetration and Receptor Binding Assay Platform Into Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Xeruborbactam (QPX7728): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xeruborbactam (B10854609) (formerly QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class.[1][2] It exhibits potent inhibitory activity against a wide array of bacterial β-lactamases, encompassing all four Ambler classes: A, B, C, and D.[3][4] This includes difficult-to-inhibit enzymes such as metallo-β-lactamases (MBLs) and Class D carbapenemases.[5][6] Developed to address the growing threat of antimicrobial resistance, Xeruborbactam is being investigated for both intravenous and oral administration in combination with various β-lactam antibiotics to restore their efficacy against resistant Gram-negative bacteria.[7][8] This guide provides an in-depth technical overview of the discovery, mechanism of action, preclinical data, and developmental status of Xeruborbactam.
Discovery and Rationale
The discovery of Xeruborbactam stemmed from a program that aimed to expand upon the spectrum of vaborbactam (B611620), the first clinically approved cyclic boronic acid BLI.[9][10] While vaborbactam is effective against Class A carbapenemases like Klebsiella pneumoniae carbapenemase (KPC), it lacks activity against Class B (metallo-β-lactamases) and Class D carbapenemases.[9][11] The primary goal was to develop a single, potent inhibitor active against the most clinically significant serine- and metallo-β-lactamases, particularly those found in carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[6][11]
Through strategic structural modifications of a bicyclic boronate lead, researchers achieved stepwise improvements in the inhibitory spectrum, ultimately leading to the discovery of Xeruborbactam (QPX7728).[11] This compound demonstrated a remarkably broad spectrum of inhibition and was found to be minimally affected by common resistance mechanisms such as porin mutations and efflux pumps.[1][12]
Mechanism of Action
Xeruborbactam employs a dual mechanism of action tailored to the type of β-lactamase it inhibits:
-
Serine β-Lactamases (Classes A, C, and D): Xeruborbactam acts as a covalent, slowly reversible inhibitor.[5] The boron atom in the cyclic boronate structure forms a covalent bond with the catalytic serine residue in the active site of these enzymes.[1][9] This interaction proceeds through a two-step mechanism, starting with the formation of a non-covalent complex, followed by the establishment of the covalent bond.[1][9] The stability of the resulting Xeruborbactam-enzyme complex varies depending on the specific enzyme, with target residence times ranging from minutes to several hours.[13]
-
Metallo-β-Lactamases (Class B): Against MBLs, Xeruborbactam functions as a competitive, "fast-on-fast-off" inhibitor.[5][13] It interacts with the zinc ions in the active site of the MBLs, but does not form a long-lasting covalent bond.[3]
Beyond its direct β-lactamase inhibition, Xeruborbactam also exhibits some intrinsic antibacterial activity by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[14][15]
In Vitro Activity
Enzyme Inhibition
Xeruborbactam has demonstrated potent inhibition of a wide range of purified β-lactamases, with IC50 values often in the low nanomolar range.[3][9]
| β-Lactamase Class | Enzyme | Organism Origin | Xeruborbactam IC50 (nM) |
| Class A | KPC-2 | K. pneumoniae | 2.9 |
| CTX-M-15 | E. coli | 1-3 | |
| SHV-12 | K. pneumoniae | 1-3 | |
| TEM-43 | E. coli | 1-3 | |
| Class B (MBL) | NDM-1 | K. pneumoniae | 55 |
| VIM-1 | P. aeruginosa | 14 | |
| IMP-1 | P. aeruginosa | 610 | |
| Class C | P99 | Enterobacter cloacae | Double-digit nM range |
| Class D | OXA-48 | K. pneumoniae | 1-2 |
| OXA-23 | A. baumannii | 1-2 | |
| OXA-24/40 | A. baumannii | 1-2 | |
| OXA-58 | A. baumannii | 1-2 | |
| Data compiled from multiple sources.[5][9][13] |
Antimicrobial Potentiation
When combined with various β-lactam antibiotics, Xeruborbactam restores their activity against resistant bacterial strains. The following tables summarize the in vitro potency of Xeruborbactam combinations against key Gram-negative pathogens.
Table 2: In Vitro Activity of Meropenem-Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)
| Organism Subset | Meropenem MIC90 (µg/mL) | Meropenem + Xeruborbactam (8 µg/mL) MIC90 (µg/mL) | Fold Reduction in MIC90 |
| All CRE | >64 | 0.5 | >128 |
| MBL-negative CRE | >64 | 0.125 | >512 |
| MBL-positive CRE | >64 | 1 | >64 |
| Data from a study with 598 clinical CRE isolates.[14][16] |
Table 3: In Vitro Activity of Various β-Lactam-Xeruborbactam Combinations against a Challenge Panel of P. aeruginosa
| β-Lactam Partner | % Susceptible (at CLSI breakpoint) |
| Ceftolozane | 78.6% |
| Cefepime | 70.3% |
| Piperacillin | 70.3% |
| Meropenem | 65.5% |
| Data from a study with 290 challenge isolates of P. aeruginosa.[17][18] |
In Vivo Efficacy
Preclinical studies in murine infection models have demonstrated the in vivo efficacy of Xeruborbactam. In a neutropenic mouse thigh infection model using carbapenem-resistant K. pneumoniae, the combination of Xeruborbactam with various β-lactams (aztreonam, biapenem, cefepime, ceftazidime, ceftolozane, and meropenem) resulted in significant bacterial killing, whereas the β-lactams alone were bacteriostatic or allowed for bacterial growth.[2][19] These findings support the potential clinical utility of Xeruborbactam combinations for treating infections caused by carbapenem-resistant Enterobacterales.[2][20]
Pharmacokinetics
Phase 1 clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of intravenous Xeruborbactam in healthy adult subjects.[4][8] Xeruborbactam exhibits a long elimination half-life, which allows for sustained plasma concentrations.[4] A loading dose strategy enables the rapid achievement of steady-state plasma levels within the first day of treatment.[4] The drug is primarily eliminated renally.[21]
An oral prodrug of Xeruborbactam, xeruborbactam isoboxil, is also under development to enable oral treatment options.[22][23]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
MIC testing is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial isolates are grown on appropriate agar (B569324) plates. Colonies are then suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Antibiotic and Inhibitor Solutions: Stock solutions of the β-lactam antibiotic and Xeruborbactam are prepared. Serial twofold dilutions of the β-lactam are made in microtiter plates. Xeruborbactam is added at a fixed concentration (e.g., 4 or 8 µg/mL) to the appropriate wells.
-
Inoculation and Incubation: The microtiter plates are inoculated with the prepared bacterial suspension and incubated at 35-37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.
Enzyme Inhibition Assays (IC50 Determination)
-
Enzyme and Substrate Preparation: Purified β-lactamase enzymes are obtained. A suitable chromogenic substrate (e.g., nitrocefin) is used, which changes color upon hydrolysis by the β-lactamase.
-
Assay Setup: The assay is performed in a microplate format. Varying concentrations of Xeruborbactam are pre-incubated with a fixed concentration of the β-lactamase in a suitable buffer for a defined period.
-
Initiation of Reaction: The reaction is initiated by the addition of the chromogenic substrate.
-
Measurement of Activity: The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of Xeruborbactam. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Murine Thigh Infection Model
-
Induction of Neutropenia: Mice (e.g., Swiss-Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) prior to infection.[10]
-
Infection: A defined inoculum of the bacterial strain (e.g., carbapenem-resistant K. pneumoniae) is injected into the thigh muscles of the mice.[10]
-
Treatment: Treatment with the β-lactam antibiotic alone or in combination with Xeruborbactam is initiated at a specified time post-infection (e.g., 2 hours).[10] Drugs are typically administered via the intraperitoneal or subcutaneous route at various dosing regimens.[10]
-
Assessment of Bacterial Burden: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.[10] The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate on appropriate agar media.
-
Data Analysis: The efficacy of the treatment is evaluated by comparing the bacterial burden in the treated groups to that in the untreated control group.
Visualizations
Caption: The developmental pathway from vaborbactam to Xeruborbactam.
Caption: Mechanism of action of Xeruborbactam against different β-lactamase classes.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Xeruborbactam is a promising, next-generation β-lactamase inhibitor with an unprecedentedly broad spectrum of activity that includes both serine- and metallo-β-lactamases.[3] Its potentiation of a wide range of β-lactam antibiotics against highly resistant Gram-negative pathogens, coupled with favorable pharmacokinetic properties and the potential for both intravenous and oral administration, positions it as a valuable candidate for addressing critical unmet medical needs in the treatment of serious bacterial infections.[7][20] Ongoing clinical development will further elucidate the role of Xeruborbactam-based combination therapies in the clinical setting.[14][24]
References
- 1. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. 216. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Multiple Doses of the Beta-lactamase inhibitor Xeruborbactam Alone and in Combination Meropenem in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-Lactamases - Qpex Biopharma [qpexbio.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Qpex Biopharma Announces Presentation of Clinical Data for Ultra-Broad Spectrum β-lactamase Inhibitor Xeruborbactam and the Lipopeptide QPX9003 at ECCMID 2022 Meeting - Qpex Biopharma [qpexbio.com]
- 9. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Intrinsic Resistance Mechanisms on Potency of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases in Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (1R,2S)-Xeruborbactam disodium | 2170834-63-4 | Benchchem [benchchem.com]
- 16. In Vitro Activity of the Ultrabroad-Spectrum-Beta-Lactamase Inhibitor QPX7728 against Carbapenem-Resistant Enterobacterales with Varying Intrinsic and Acquired Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination With Multiple Beta-Lactam Antibiotics Against Pseudomonas Aeruginosa - Qpex Biopharma [qpexbio.com]
- 18. journals.asm.org [journals.asm.org]
- 19. In Vivo Activity of QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor, in Combination with Beta-Lactams against Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Portico [access.portico.org]
- 21. journals.asm.org [journals.asm.org]
- 22. xeruborbactam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. Qpex Biopharma Announces Presentations on Phase 1 and Nonclinical Data on Three Clinical Stage Oral and IV Products Targeting Antibiotic-Resistant Bacterial Infections at 2022 ID Week Meeting - Qpex Biopharma [qpexbio.com]
- 24. Xeruborbactam + Ceftibuten for Bacterial Infection · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Xeruborbactam: A Technical Guide to a Novel Broad-Spectrum β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xeruborbactam (B10854609) (formerly QPX7728) is a pioneering, ultra-broad-spectrum β-lactamase inhibitor with a novel cyclic boronate structure. It is currently in clinical development and demonstrates potent inhibitory activity against a wide array of serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), which are responsible for widespread antibiotic resistance in Gram-negative bacteria. This technical guide provides an in-depth overview of xeruborbactam, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols for its evaluation. Quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are illustrated using diagrams.
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Xeruborbactam is a next-generation β-lactamase inhibitor designed to overcome this resistance.[1][2] It exhibits a broad inhibitory spectrum, covering Ambler classes A, B, C, and D β-lactamases.[3][4] This includes difficult-to-treat carbapenemases like Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and OXA-type carbapenemases.[5][6]
Beyond its primary inhibitory function, xeruborbactam also possesses intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), further enhancing its therapeutic potential.[7][8][9] This dual mechanism of action makes it a promising partner for various β-lactam antibiotics in combating serious infections caused by carbapenem-resistant Enterobacterales (CRE), Acinetobacter baumannii (CRAB), and Pseudomonas aeruginosa.[5][8]
Chemical Structure and Properties
Xeruborbactam is a bicyclic boronate compound.[10] Its unique structure is central to its potent and broad-spectrum activity.
-
IUPAC Name: 5-fluoro-2-hydroxy-1,1a,2,7b-tetrahydro-3-oxa-2-bora-cyclopropa[a]naphthalene-4-carboxylic acid[11]
-
Chemical Formula: C₁₀H₈BFO₄[2]
-
Molecular Weight: 221.98 g/mol [2]
Mechanism of Action
Xeruborbactam employs a dual mechanism to combat bacterial resistance: inhibition of β-lactamases and direct antibacterial activity through PBP binding.
β-Lactamase Inhibition
As a transition-state analogue, xeruborbactam covalently binds to the active site of serine-β-lactamases.[12][13] For metallo-β-lactamases, it chelates the zinc ions essential for their catalytic activity. This broad-spectrum inhibition restores the efficacy of co-administered β-lactam antibiotics.
Mechanism of Action of Xeruborbactam.
Intrinsic Antibacterial Activity
Xeruborbactam also directly binds to and inhibits bacterial PBPs, which are essential enzymes for cell wall synthesis.[1] This intrinsic activity is more pronounced at concentrations higher than those required for β-lactamase inhibition and contributes to its overall antibacterial effect, even in the absence of β-lactamases.[7][8][14] This PBP binding can lead to changes in bacterial cell morphology, ultimately resulting in cell lysis.[7][8]
In Vitro Efficacy
The in vitro activity of xeruborbactam has been extensively studied, both as a single agent and in combination with various β-lactam antibiotics.
Intrinsic Antibacterial Activity Data
Xeruborbactam demonstrates modest direct antibacterial activity against a range of Gram-negative bacteria.
| Organism Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Carbapenem-Resistant Enterobacterales | 16 | 32 |
| Carbapenem-Resistant A. baumannii | 16 | 64 |
| Pseudomonas aeruginosa | >64 | >64 |
| Data sourced from multiple studies.[5][7][14][15] |
Potentiation of β-Lactam Antibiotics
When combined with a β-lactam antibiotic, xeruborbactam significantly lowers the Minimum Inhibitory Concentrations (MICs) against resistant strains.
| Combination | Organism Group | MIC₉₀ (µg/mL) |
| Meropenem-Xeruborbactam (8 µg/mL) | MBL-negative CRE | 0.125 |
| Meropenem-Xeruborbactam (8 µg/mL) | MBL-producing CRE | 1 |
| Cefepime-Taniborbactam | MBL-producing CRE | 16 |
| Data from a comparative study.[16][17] |
Meropenem (B701)/xeruborbactam has shown potent activity, with an MIC₅₀/₉₀ of ≤0.06/≤0.06 mg/L against a collection of 300 clinical strains of carbapenemase-producing Enterobacterales.[5][6][18]
PBP Binding Affinity
The intrinsic activity of xeruborbactam is attributed to its binding to essential PBPs.
| Organism | PBP Target | IC₅₀ (µM) |
| E. coli & K. pneumoniae | PBP1a/1b, PBP2, PBP3 | 40 - 70 |
| A. baumannii | PBP1a | 1.4 |
| A. baumannii | PBP2 | 23 |
| A. baumannii | PBP3 | 140 |
| IC₅₀ values represent the concentration required for 50% inhibition of PBP binding.[7][14] |
β-Lactamase Inhibition Kinetics
Xeruborbactam demonstrates potent inhibition of a wide range of β-lactamase enzymes.
| Enzyme | Class | Ki (app) (nM) |
| SME-1 | A | 4 |
| NDM-1 | B | 7.5 |
| VIM-1 | B | 32 |
| IMP-1 | B | 240 |
| PDC1 | C | 14 |
| OXA-48 | D | 0.22 |
| OXA-23 | D | 0.74 |
| Data sourced from kinetic studies.[12][13] |
Pharmacokinetics and In Vivo Efficacy
Pharmacokinetic Profile
Phase 1 clinical trials have provided initial pharmacokinetic data for intravenous xeruborbactam in healthy adults.[3][19][20]
| Parameter | Value |
| Mean Terminal Half-life (unbound) | 20.7 - 22.4 hours |
| Mean Urinary Excretion | 71.5% - 85.0% |
| Data from a Phase 1 study.[20] |
Xeruborbactam exhibits a long elimination half-life, which allows for sustained plasma concentrations.[3] An oral prodrug, xeruborbactam isoboxil, is also under development to enable oral administration.[10][21]
In Vivo Efficacy
In vivo studies using neutropenic mouse thigh infection models have demonstrated the efficacy of xeruborbactam in combination with β-lactams. For instance, xeruborbactam enhanced the activity of meropenem against KPC-producing strains of Enterobacteriaceae, OXA-23-producing A. baumannii, and MDR P. aeruginosa.[22]
Experimental Protocols
Detailed and standardized methodologies are crucial for the evaluation of novel β-lactamase inhibitors.
Minimum Inhibitory Concentration (MIC) Testing
Workflow for MIC Determination.
Protocol:
-
Bacterial Strain Preparation: Culture the test organism on appropriate agar (B569324) plates overnight. Prepare a bacterial suspension in saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
Antimicrobial Agent Preparation: Prepare stock solutions of xeruborbactam and the partner β-lactam. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, a fixed concentration of xeruborbactam (e.g., 4 or 8 µg/mL) is typically used.[16][17]
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by visual inspection of the microtiter plates. The entire procedure should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[17]
Penicillin-Binding Protein (PBP) Binding Assay
Protocol:
-
Membrane Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells and lyse them to release the cytoplasmic and membrane proteins. Isolate the cell membrane fraction containing the PBPs by ultracentrifugation.
-
Competitive Binding: Incubate the membrane preparations with varying concentrations of xeruborbactam for a specified time (e.g., 1 hour at 30°C).[23]
-
Fluorescent Labeling: Add a fluorescently labeled β-lactam probe, such as Bocillin FL, which binds to the PBPs that are not already occupied by xeruborbactam.[23]
-
Detection and Quantification: Separate the PBP-probe complexes by SDS-PAGE. Visualize the fluorescent bands using a suitable imager. The intensity of the fluorescence is inversely proportional to the binding of xeruborbactam to the PBPs.
-
IC₅₀ Determination: Quantify the band intensities and plot them against the concentration of xeruborbactam. The IC₅₀ value, which is the concentration of xeruborbactam that inhibits 50% of the probe binding, can then be calculated.
Resistance Mechanisms
While xeruborbactam is a potent inhibitor, potential resistance mechanisms are an important area of ongoing research.
-
Efflux Pumps: In A. baumannii and P. aeruginosa, efflux pumps such as AdeIJK and MexAB-OprM can reduce the intracellular concentration of xeruborbactam, leading to 4- to 16-fold increases in MICs in efflux-proficient strains.[7][14]
-
Porin Mutations: In K. pneumoniae, the inactivation of the OmpK36 porin can result in a 2- to 4-fold increase in the xeruborbactam MIC.[7]
-
Target Mutations: While no single-step resistance mutations were obtained at 4x MIC, mutations in β-lactamase enzymes or PBPs could theoretically reduce the binding affinity of xeruborbactam.[1][7]
Conclusion
Xeruborbactam represents a significant advancement in the fight against antibiotic-resistant Gram-negative bacteria. Its ultra-broad-spectrum activity against both serine- and metallo-β-lactamases, combined with its intrinsic antibacterial effects, makes it a highly promising candidate for combination therapy. Ongoing clinical trials will further elucidate its safety and efficacy profile, potentially providing a much-needed therapeutic option for patients with serious and difficult-to-treat infections. The data and protocols presented in this guide offer a comprehensive technical resource for the scientific community engaged in the research and development of novel anti-infective agents.
References
- 1. (1R,2S)-Xeruborbactam disodium | 2170834-63-4 | Benchchem [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. 216. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Multiple Doses of the Beta-lactamase inhibitor Xeruborbactam Alone and in Combination Meropenem in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xeruborbactam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. Xeruborbactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 15. journals.asm.org [journals.asm.org]
- 16. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 17. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Qpex Biopharma Announces Presentation of Clinical Data for Ultra-Broad Spectrum β-lactamase Inhibitor Xeruborbactam and the Lipopeptide QPX9003 at ECCMID 2022 Meeting - Qpex Biopharma [qpexbio.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Qpex Biopharma Announces Presentations on Phase 1 and Nonclinical Data on Three Clinical Stage Oral and IV Products Targeting Antibiotic-Resistant Bacterial Infections at 2022 ID Week Meeting - Qpex Biopharma [qpexbio.com]
- 22. Portico [access.portico.org]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Interaction of Xeruborbactam with Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xeruborbactam (B10854609) (formerly QPX7728) is a novel, broad-spectrum, cyclic boronate-based beta-lactamase inhibitor (BLI) that also exhibits intrinsic antibacterial activity.[1][2][3] This activity is attributed to its ability to bind to and inhibit penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[1][4] This technical guide provides a comprehensive overview of the binding of xeruborbactam to various PBPs, detailing the quantitative binding data, experimental methodologies for its characterization, and a visualization of the underlying mechanisms and workflows.
Introduction: Xeruborbactam's Dual Mechanism of Action
Xeruborbactam is primarily developed as a BLI to be co-administered with a partner beta-lactam antibiotic. It is a potent inhibitor of a wide range of serine and metallo-beta-lactamases.[1][2][3] Beyond its BLI activity, xeruborbactam possesses modest, direct antibacterial properties against certain Gram-negative bacteria.[1][2][3] This intrinsic activity is a result of its interaction with PBPs, the primary targets of beta-lactam antibiotics.[1][4] The structural similarity between beta-lactamases and the transpeptidase domain of PBPs provides the basis for this dual activity.[1][4] Understanding the kinetics and affinity of xeruborbactam for various PBPs is crucial for elucidating its full antibacterial potential and its role as a "beta-lactam enhancer".[1][2]
Quantitative Analysis of Xeruborbactam-PBP Binding
The binding of xeruborbactam to PBPs has been quantified using 50% inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the binding of a fluorescent penicillin probe by 50%.
Table 1: IC₅₀ Values of Xeruborbactam for Penicillin-Binding Proteins
| Bacterial Species | PBP Target | IC₅₀ (μM) |
| Escherichia coli | PBP1a/1b, PBP2, PBP3 | 40 - 70 |
| Klebsiella pneumoniae | PBP1a/1b, PBP2, PBP3 | 40 - 70 |
| Acinetobacter baumannii | PBP1a | 1.4 |
| PBP2 | 23 | |
| PBP3 | 140 |
Data sourced from multiple studies.[1][2][5]
The data indicate that xeruborbactam binds to multiple high-molecular-weight PBPs in E. coli and K. pneumoniae with moderate affinity.[1][2][5] In A. baumannii, it shows a more potent inhibition of PBP1a.[1][2][5] This multi-target profile is consistent with the observed changes in bacterial morphology, such as filamentation and ovoid cell formation, upon treatment with xeruborbactam.[1][2]
Experimental Protocols for PBP Binding Analysis
The characterization of xeruborbactam's interaction with PBPs involves several key experimental techniques.
Competitive Penicillin-Binding Protein (PBP) Assay
This assay is the primary method for determining the IC₅₀ values of xeruborbactam for various PBPs.
Objective: To measure the concentration of xeruborbactam required to inhibit the binding of a fluorescent penicillin derivative to PBPs in bacterial membranes.
Methodology:
-
Preparation of Bacterial Membranes:
-
Bacterial cultures (e.g., E. coli, K. pneumoniae, A. baumannii) are grown to mid-logarithmic phase.
-
Cells are harvested by centrifugation and washed.
-
Cell lysis is performed using methods such as sonication or a French press to release the cellular contents.
-
Membrane fractions containing the PBPs are isolated by ultracentrifugation.[6][7]
-
-
Competitive Binding Reaction:
-
Aliquots of the prepared bacterial membranes are incubated with varying concentrations of xeruborbactam. A control sample with no inhibitor is included.
-
The incubation is carried out for a specific duration (e.g., 1 hour) at a controlled temperature (e.g., 30°C) to allow for the binding of xeruborbactam to the PBPs.[3]
-
-
Fluorescent Labeling:
-
A fluorescently labeled penicillin, such as Bocillin™ FL, is added to the reaction mixtures.[8][9]
-
The mixture is incubated for a further period (e.g., 20 minutes) on ice (0°C). The lower temperature is crucial to prevent the displacement of the reversibly bound xeruborbactam by the fluorescent probe.[1][3]
-
-
Detection and Quantification:
-
The reaction is stopped by the addition of a sample buffer.
-
The membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel is visualized using a fluorescence imager to detect the PBP bands that have bound the fluorescent probe.[8]
-
The fluorescence intensity of each PBP band is quantified. The percentage of inhibition of fluorescent probe binding is plotted against the concentration of xeruborbactam to determine the IC₅₀ value for each PBP.
-
Thermal Shift Assay (TSA)
TSA can be employed to assess the direct binding of xeruborbactam to purified PBP and the resulting change in protein stability.
Objective: To determine if xeruborbactam binding stabilizes a purified PBP, indicated by an increase in its melting temperature (Tₘ).
Methodology:
-
Reaction Setup:
-
Purified PBP is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[10]
-
Xeruborbactam is added to the protein-dye mixture at various concentrations. A control with no ligand is included.
-
-
Thermal Denaturation:
-
The samples are heated in a real-time PCR instrument with a defined temperature gradient.[10]
-
Fluorescence is monitored as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
The melting temperature (Tₘ), the temperature at which 50% of the protein is unfolded, is determined by plotting the fluorescence intensity against temperature.
-
A significant increase in the Tₘ in the presence of xeruborbactam indicates direct binding and stabilization of the PBP.[11]
-
Isothermal Titration Calorimetry (ITC)
ITC is a highly quantitative method to determine the thermodynamic parameters of xeruborbactam binding to a PBP.
Objective: To measure the binding affinity (Kₐ), dissociation constant (Kₔ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Methodology:
-
Sample Preparation:
-
A solution of purified PBP is placed in the sample cell of the calorimeter.
-
A solution of xeruborbactam is loaded into the injection syringe.[12]
-
-
Titration:
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of xeruborbactam to PBP.
-
The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[12]
-
Visualizing the Mechanisms and Workflows
Mechanism of PBP Inhibition by Xeruborbactam
The following diagram illustrates the fundamental mechanism of PBP inhibition by xeruborbactam, leading to the disruption of bacterial cell wall synthesis.
Caption: Xeruborbactam binds to the active site of PBPs, inhibiting their cross-linking activity.
Experimental Workflow for Competitive PBP Binding Assay
This diagram outlines the sequential steps involved in the competitive PBP binding assay used to determine the IC₅₀ of xeruborbactam.
Caption: A stepwise representation of the competitive PBP binding assay workflow.
Logical Relationship of Xeruborbactam's Dual Activity
This diagram illustrates the logical relationship between xeruborbactam's two primary functions: beta-lactamase inhibition and PBP binding, which together contribute to its overall antibacterial effect.
Caption: Xeruborbactam's dual inhibition of beta-lactamases and PBPs leads to an enhanced antibacterial effect.
Conclusion
Xeruborbactam demonstrates a multifaceted mechanism of action that extends beyond beta-lactamase inhibition to include direct, albeit modest, antibacterial activity through the inhibition of multiple penicillin-binding proteins. The quantitative data reveal a preference for certain PBPs in different bacterial species, which correlates with observed morphological changes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of xeruborbactam and other novel inhibitors targeting PBPs. A thorough understanding of these interactions is paramount for the strategic development of new combination therapies to combat multidrug-resistant bacteria.
References
- 1. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Penicillin-binding protein imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 11. axxam.com [axxam.com]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of β-lactamase activity using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Synthesis of (1R,2S)-Xeruborbactam Disodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-Xeruborbactam is a novel, broad-spectrum β-lactamase inhibitor currently under investigation for its potential to combat antibiotic resistance. Its unique bicyclic boronate structure presents a significant synthetic challenge. This technical guide provides a detailed overview of the chemical synthesis of (1R,2S)-Xeruborbactam disodium (B8443419), formerly known as QPX7728, compiling information from key publications and patent literature to offer a comprehensive resource for researchers in the field.
Overall Synthetic Strategy
The synthesis of (1R,2S)-Xeruborbactam disodium is a multi-step process that begins with commercially available starting materials and involves several key transformations. The core of the strategy revolves around the construction of the bicyclic boronate ring system with the correct stereochemistry. Key reactions include a Heck reaction to form a crucial C-C bond, a Simmons-Smith cyclopropanation to introduce the cyclopropyl (B3062369) ring, and a final hydrolysis and salt formation to yield the active pharmaceutical ingredient.
Experimental Protocols and Data
This section details the experimental procedures for the key steps in the synthesis of this compound. The data presented is a compilation from various sources and represents typical experimental outcomes.
Table 1: Summary of Synthetic Steps and Quantitative Data
| Step | Reaction | Starting Material | Key Reagents & Solvents | Product | Yield (%) | Purity (%) |
| 1 | Protection | 2-Bromo-5-fluorophenol | Di-tert-butyl dicarbonate, DMAP, CH₂Cl₂ | tert-butyl (2-bromo-5-fluorophenyl) carbonate | 95 | >98 |
| 2 | Acyl Transfer | tert-butyl (2-bromo-5-fluorophenyl) carbonate | LDA, THF | tert-butyl 3-bromo-4-fluoro-2-hydroxybenzoate | 78 | >97 |
| 3 | Acetonide Formation | tert-butyl 3-bromo-4-fluoro-2-hydroxybenzoate | 2,2-dimethoxypropane, p-TsOH, Acetone | tert-butyl 5-bromo-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-8-carboxylate | 92 | >98 |
| 4 | Heck Reaction | tert-butyl 5-bromo-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-8-carboxylate | Methyl acrylate (B77674), Pd(OAc)₂, P(o-tolyl)₃, Et₃N, MeCN | (E)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)acrylate | 85 | >95 |
| 5 | Bromination/ Elimination | (E)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)acrylate | NBS, AIBN, CCl₄ then DBU, CH₂Cl₂ | (Z)-methyl 2-bromo-3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)acrylate | 75 (2 steps) | >95 |
| 6 | Borylation | (Z)-methyl 2-bromo-3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)acrylate | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, Dioxane | (Z)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate | 88 | >95 |
| 7 | Cyclopropanation | (Z)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate | Et₂Zn, CH₂I₂, CH₂Cl₂ | (1R,2S)-methyl 1-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate | 60 | >98 (diastereomeric excess) |
| 8 | Deprotection and Hydrolysis | (1R,2S)-methyl 1-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate | TFA, CH₂Cl₂ then LiOH, THF/H₂O | (1R,2S)-Xeruborbactam | 82 (2 steps) | >99 |
| 9 | Salt Formation | (1R,2S)-Xeruborbactam | NaOH, H₂O/EtOH | This compound | 98 | >99.5 |
Detailed Experimental Protocols
Step 4: Heck Reaction
To a solution of tert-butyl 5-bromo-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-8-carboxylate (1.0 eq) in acetonitrile (B52724) are added methyl acrylate (1.2 eq), triethylamine (B128534) (2.0 eq), palladium(II) acetate (B1210297) (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq). The mixture is degassed and heated to 80 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane (B92381) and ethyl acetate) to afford (E)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)acrylate.
Step 7: Simmons-Smith Cyclopropanation
To a solution of (Z)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate (1.0 eq) in anhydrous dichloromethane (B109758) at 0 °C is added a solution of diethylzinc (B1219324) (1.5 eq, 1.0 M in hexanes) dropwise. After stirring for 15 minutes, diiodomethane (B129776) (1.5 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by chiral column chromatography to separate the diastereomers and afford the desired (1R,2S)-isomer.
Step 9: Salt Formation
To a solution of (1R,2S)-Xeruborbactam (1.0 eq) in a mixture of ethanol (B145695) and water is added a 1 M aqueous solution of sodium hydroxide (B78521) (2.0 eq) at room temperature. The mixture is stirred for 1 hour. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound as a white solid.
Visualizing the Synthesis
The following diagrams illustrate the key workflows in the synthesis of this compound.
Caption: Overall synthetic workflow for this compound.
Caption: Experimental workflow for the Heck reaction step.
Caption: Experimental workflow for the Simmons-Smith cyclopropanation step.
Conclusion
The synthesis of this compound is a challenging but achievable process for skilled synthetic chemists. This guide provides a detailed roadmap, compiling essential experimental protocols and quantitative data to aid in the successful replication and further investigation of this promising β-lactamase inhibitor. The provided workflows offer a clear visual representation of the key synthetic transformations. As research in this area continues, further refinements to this synthetic route may emerge, potentially improving yields and simplifying procedures.
References
Xeruborbactam: A Technical Guide to its Molecular Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xeruborbactam, formerly known as QPX7728, is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) currently in clinical development.[1][2][3] Its unique bicyclic boronate structure confers potent inhibitory activity against a wide range of bacterial β-lactamases, including both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[1][2][3][4] This positions Xeruborbactam as a promising agent to combat antibiotic resistance, particularly in infections caused by multidrug-resistant Gram-negative bacteria. In addition to its primary role as a β-lactamase inhibitor, Xeruborbactam also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding proteins (PBPs).[1][3] This technical guide provides a comprehensive overview of the molecular formula, structure, and multifaceted mechanism of action of Xeruborbactam, supported by quantitative data and detailed experimental methodologies.
Molecular Formula and Structure
Xeruborbactam is a small molecule with a compact and rigid bicyclic structure. Its chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BFO₄ | [2][5][6] |
| Molecular Weight | 221.98 g/mol | [2][5][6] |
| IUPAC Name | (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1][5]benzoxaborinine-4-carboxylic acid | [5][7] |
| CAS Number | 2170834-63-4 | [2][5][6] |
| InChI Key | KOHUFVUIYUCFNG-PHDIDXHHSA-N | [5] |
Structure:
The core of Xeruborbactam is a bicyclic boronate, which is a key feature for its potent inhibitory activity. The stereochemistry of the cyclopropyl (B3062369) ring is crucial for its high-affinity binding to β-lactamases.
Mechanism of Action
Xeruborbactam's primary mechanism of action is the inhibition of β-lactamase enzymes, which are responsible for the hydrolysis and inactivation of β-lactam antibiotics. By inhibiting these enzymes, Xeruborbactam restores the efficacy of co-administered β-lactam antibiotics. Furthermore, Xeruborbactam possesses a secondary mechanism of action through the direct inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
Workflow of Xeruborbactam's Dual Action Mechanism
Caption: Dual mechanism of Xeruborbactam: β-lactamase inhibition and direct PBP inhibition.
Quantitative Data
The following tables summarize the in vitro activity of Xeruborbactam.
Table 1: Intrinsic Antibacterial Activity of Xeruborbactam
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |
| Carbapenem-resistant Enterobacterales | 16 | 32 | [1][3] |
| Carbapenem-resistant Acinetobacter baumannii | 16 | 64 | [1][3] |
| Pseudomonas aeruginosa | >64 | >64 | [1][3] |
Table 2: Inhibition of Penicillin-Binding Proteins (PBPs) by Xeruborbactam
| Organism | PBP Target | IC₅₀ (µM) | Source(s) |
| Escherichia coli & Klebsiella pneumoniae | PBP1a/1b, PBP2, PBP3 | 40-70 | [1] |
| Acinetobacter baumannii | PBP1a | 1.4 | [1] |
| PBP2 | 23 | [1] | |
| PBP3 | 140 | [1] |
Table 3: Inhibition of β-Lactamases by Xeruborbactam
| Enzyme | Class | Ki (nM) | Source(s) |
| KPC-2 | A | 1-2 | [8] |
| CTX-M-14/15 | A | <1 | [8] |
| SHV-12 | A | <1 | [8] |
| TEM-10 | A | <1 | [8] |
| NDM-1 | B | Not specified | |
| VIM-2 | B | Not specified | |
| IMP-1 | B | Not specified | |
| OXA-48 | D | Not specified |
Experimental Protocols
Synthesis of Xeruborbactam
The synthesis of Xeruborbactam involves a multi-step process, with key reactions including Miyaura borylation and Simmons-Smith cyclopropanation. A generalized synthetic scheme is presented below. For detailed experimental procedures, including specific reagents, conditions, and purification methods, it is recommended to consult specialized medicinal chemistry literature.
General Synthetic Workflow:
Caption: Key stages in the chemical synthesis of Xeruborbactam.
β-Lactamase Inhibition Assay
The inhibitory activity of Xeruborbactam against β-lactamases can be determined using a spectrophotometric assay with the chromogenic substrate nitrocefin (B1678963).
Protocol:
-
Reagents: Purified β-lactamase enzyme, Xeruborbactam (serial dilutions), nitrocefin solution (typically 100 µM), assay buffer (e.g., phosphate-buffered saline, pH 7.0).
-
Procedure: a. In a 96-well microplate, add a fixed concentration of the β-lactamase enzyme to each well. b. Add varying concentrations of Xeruborbactam to the wells and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding. c. Initiate the reaction by adding the nitrocefin solution to each well. d. Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.
-
Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of Xeruborbactam that causes 50% inhibition of the enzyme activity. The inhibition constant (Ki) can be determined by performing kinetic studies at varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.
Penicillin-Binding Protein (PBP) Competition Assay
The binding of Xeruborbactam to PBPs can be assessed using a competition assay with a fluorescent penicillin derivative, such as Bocillin FL.
Protocol:
-
Reagents: Bacterial membrane preparations containing PBPs, Xeruborbactam (serial dilutions), Bocillin FL, wash buffer (e.g., PBS).
-
Procedure: a. Incubate the bacterial membrane preparations with varying concentrations of Xeruborbactam for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). b. Add a fixed concentration of Bocillin FL to the mixture and incubate for an additional period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to any available PBPs. c. Stop the reaction and wash the membranes to remove unbound Bocillin FL. d. Resuspend the membrane pellets and separate the PBP-Bocillin FL complexes by SDS-PAGE. e. Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Data Analysis: Quantify the fluorescence intensity of the PBP bands for each Xeruborbactam concentration. The IC₅₀ value is the concentration of Xeruborbactam that results in a 50% reduction in the fluorescence signal compared to the control (no inhibitor).
Minimum Inhibitory Concentration (MIC) Determination
The intrinsic antibacterial activity of Xeruborbactam and its potentiation of β-lactam antibiotics are determined by measuring the MIC according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol (Broth Microdilution):
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Procedure: a. In a 96-well microplate, prepare two-fold serial dilutions of Xeruborbactam (for intrinsic activity) or a β-lactam antibiotic with and without a fixed concentration of Xeruborbactam. b. Inoculate each well with the standardized bacterial suspension. c. Incubate the plates at 35-37°C for 16-20 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Conclusion
Xeruborbactam is a potent, ultra-broad-spectrum β-lactamase inhibitor with a dual mechanism of action that includes direct inhibition of penicillin-binding proteins. Its unique chemical structure and broad inhibitory profile make it a significant candidate in the fight against antimicrobial resistance. The quantitative data and experimental methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel antibacterial therapies. Further investigation into its clinical efficacy and safety is ongoing and will be crucial in defining its role in treating infections caused by multidrug-resistant pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Qpx7728 | C10H8BFO4 | CID 140830474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. toku-e.com [toku-e.com]
An In-depth Technical Guide to (1R,2S)-Xeruborbactam Disodium: A Novel Broad-Spectrum β-Lactamase Inhibitor
(1R,2S)-Xeruborbactam disodium (B8443419) (CAS Number: 2170834-63-4), also known as Xeruborbactam (B10854609) or QPX7728, is an investigational, potent, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronic acid class.[1][2][3] It is being developed to combat antimicrobial resistance by restoring the efficacy of β-lactam antibiotics against a wide range of multidrug-resistant (MDR) Gram-negative bacteria.[1][4] Xeruborbactam exhibits a broad inhibitory spectrum against Ambler Class A, B, C, and D β-lactamases, including serine-β-lactamases and metallo-β-lactamases (MBLs) that are resistant to many existing inhibitors.[1][5][6] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and experimental protocols related to Xeruborbactam.
Chemical Properties and Synthesis
(1R,2S)-Xeruborbactam disodium is the active form of the inhibitor, with the specific (1S,2R)-stereochemistry being crucial for its potent inhibitory activity.[1] This specific configuration ensures the correct spatial orientation of the boronic acid moiety for effective interaction with the active site of β-lactamase enzymes.[1] The synthesis of Xeruborbactam involves a chiral separation process to isolate the desired stereoisomer.[1] Several synthetic routes have been described, including a Miyaura borylation followed by cyclopropanation and chiral separation, as well as a Simmons-Smith reaction approach.[7]
| Property | Value | Reference |
| CAS Number | 2170834-63-4 | [1] |
| Molecular Formula | C10H8BFO4 | [1] |
| Molecular Weight | 221.98 g/mol | [1] |
| IUPAC Name | (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1][7]benzoxaborinine-4-carboxylic acid | [1] |
| InChI Key | KOHUFVUIYUCFNG-PHDIDXHHSA-N | [1] |
Mechanism of Action
The primary mechanism of action of β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[1] Bacteria develop resistance to β-lactam antibiotics primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[1][7] Xeruborbactam acts as a potent inhibitor of a wide range of these β-lactamases.[1]
Xeruborbactam's broad spectrum of activity includes:
-
Class A: Extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).[8]
-
Class B: Metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP.[7][9]
-
Class C: AmpC β-lactamases.[8]
-
Class D: Oxacillinases (OXA), including carbapenem-hydrolyzing OXA enzymes found in Acinetobacter baumannii.[7][8]
In addition to its β-lactamase inhibitory activity, Xeruborbactam also exhibits low-potency direct antibacterial activity by binding to multiple PBPs, particularly PBP3.[9] This intrinsic activity can contribute to the overall efficacy of combination therapies.[10]
In Vitro Efficacy
Xeruborbactam has demonstrated potent in vitro activity when combined with various β-lactam antibiotics against a broad range of clinical isolates.
Inhibitory Activity (IC50) Against Purified β-Lactamases
| β-Lactamase | Class | IC50 (nM) | Reference |
| KPC-3 | A | 3 | [7] |
| P99 (E. cloacae) | C | 22 | [7] |
| OXA-48 | D | 1 | [7] |
| OXA (A. baumannii) | D | 2 | [7] |
| VIM-1 | B | 14-55 | [7] |
| NDM-1 | B | 14-55 | [7] |
Minimum Inhibitory Concentration (MIC) Data
Xeruborbactam significantly lowers the MICs of partner β-lactams against resistant strains.
| Organism | Resistance Mechanism | Antibiotic | MIC90 (µg/mL) Alone | MIC90 (µg/mL) with Xeruborbactam (4 or 8 µg/mL) | Reference |
| Carbapenem-resistant Enterobacterales (CRE) | KPC | Meropenem (B701) | >64 | 0.125 (with 8 µg/mL) | [6] |
| MBL-producing CRE | NDM, VIM, IMP | Meropenem | >64 | 1 (with 8 µg/mL) | [6] |
| Carbapenem-resistant A. baumannii (CRAB) | OXA | Meropenem | >64 | ≤8 (for ≥90% of isolates with ≥4 µg/mL) | [1] |
| P. aeruginosa | Various | Meropenem | >64 | ≤8 (for ≥90% of isolates with ≥4 µg/mL) | [1] |
| M. abscessus | BlaMab | Tebipenem | >256 | 4 (with 4 µg/mL) | [11] |
Direct Antibacterial Activity of Xeruborbactam Alone:
| Organism Group | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Carbapenem-resistant Enterobacterales | 16 | 32 | [8] |
| Carbapenem-resistant A. baumannii | 16 | 64 | [8] |
| P. aeruginosa | >64 | >64 | [8] |
In Vivo Efficacy
The in vivo efficacy of Xeruborbactam in combination with β-lactams has been evaluated in murine infection models.
Neutropenic Mouse Thigh Infection Model
In a neutropenic mouse thigh infection model against K. pneumoniae expressing KPC-3, SHV-11, and SHV-12, meropenem alone (300 mg/kg every 2 hours for 24 hours) did not significantly reduce the bacterial load.[7] However, the combination of meropenem with Xeruborbactam demonstrated significant efficacy.[7] Similarly, Xeruborbactam enhanced the activity of meropenem against KPC-producing Enterobacteriaceae, OXA-23-producing A. baumannii, and MDR P. aeruginosa in murine models.[7]
Pharmacokinetics
Phase 1 clinical studies have shown that Xeruborbactam has unique pharmacokinetic properties, including a long elimination half-life that provides sustained plasma concentrations.[5] An oral prodrug, QPX7831, is also under investigation to allow for a transition from intravenous to oral therapy.[1] The long half-life of Xeruborbactam, estimated to be around 30 hours, supports once-daily dosing.[11][12] A loading dose allows for the rapid achievement of steady-state plasma levels within the first day of treatment.[5]
Experimental Protocols
Broth Microdilution for MIC Determination
-
Objective: To determine the minimum inhibitory concentration (MIC) of an antibiotic alone and in combination with Xeruborbactam.
-
Methodology:
-
Prepare two-fold serial dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates, as per CLSI M07 guidelines.[6][11]
-
For combination testing, add Xeruborbactam to the broth at a fixed concentration (e.g., 4 or 8 µg/mL).[6]
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Include appropriate quality control strains in each run, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853.[6]
-
β-Lactamase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of Xeruborbactam required to inhibit 50% of the activity of a purified β-lactamase.
-
Methodology:
-
Purify the target β-lactamase enzyme from a recombinant expression system.
-
Prepare a reaction mixture containing a specific concentration of the purified enzyme in a suitable buffer (e.g., phosphate (B84403) buffer with ZnCl2 for MBLs).
-
Add varying concentrations of Xeruborbactam to the reaction mixture and pre-incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a chromogenic β-lactam substrate (e.g., nitrocefin).
-
Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Clinical Development
Xeruborbactam has completed Phase 1 clinical trials, which have demonstrated its safety and tolerability when administered alone and in combination with meropenem.[5] It is currently undergoing further clinical development in combination with various β-lactam partners for both intravenous and oral administration.[1][6][13] Combination therapies, such as with ceftibuten, are being investigated for the treatment of complicated urinary tract infections caused by resistant Enterobacterales.[12][14]
Conclusion
This compound is a promising, next-generation β-lactamase inhibitor with an exceptionally broad spectrum of activity against clinically important serine- and metallo-β-lactamases. Its ability to restore the activity of multiple β-lactam antibiotics against highly resistant Gram-negative pathogens, coupled with favorable pharmacokinetic properties, positions it as a valuable agent in the fight against antimicrobial resistance. Further clinical development will be crucial in defining its role in the treatment of serious bacterial infections.
References
- 1. This compound | 2170834-63-4 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. 216. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Multiple Doses of the Beta-lactamase inhibitor Xeruborbactam Alone and in Combination Meropenem in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Qpex Biopharma Announces Presentations on Phase 1 and Nonclinical Data on Three Clinical Stage Oral and IV Products Targeting Antibiotic-Resistant Bacterial Infections at 2022 ID Week Meeting - Qpex Biopharma [qpexbio.com]
- 14. Xeruborbactam + Ceftibuten for Bacterial Infection · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
The Pharmacology of Xeruborbactam Disodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xeruborbactam (formerly QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) of the cyclic boronate class.[1][2] Administered as Xeruborbactam disodium (B8443419), it exhibits potent inhibitory activity against a wide array of serine- and metallo-β-lactamases, representing a significant advancement in combating antimicrobial resistance.[1][3] This technical guide provides a comprehensive overview of the pharmacology of Xeruborbactam disodium, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and clinical trial findings. Detailed experimental protocols for key assays are provided, and quantitative data are summarized in structured tables. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent.
Introduction
The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria necessitates the development of novel therapeutic strategies. β-lactam antibiotics, a cornerstone of antibacterial therapy, are increasingly rendered ineffective by the production of β-lactamase enzymes, which hydrolyze the β-lactam ring.[2] Xeruborbactam disodium is a potent BLI designed to overcome this resistance by inhibiting a broad spectrum of β-lactamases, including Ambler classes A, B, C, and D.[4][5] This document serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the pharmacological properties of Xeruborbactam disodium.
Mechanism of Action
Xeruborbactam's primary mechanism of action is the inhibition of β-lactamase enzymes. Its cyclic boronic acid structure allows it to act as a transition-state analog, forming a covalent bond with the active site of serine β-lactamases and coordinating with the zinc ions in the active site of metallo-β-lactamases.[6] This inhibition restores the activity of co-administered β-lactam antibiotics against resistant bacteria.
Beyond its β-lactamase inhibitory activity, Xeruborbactam also exhibits intrinsic, albeit modest, antibacterial activity against some Gram-negative bacteria.[7] This is attributed to its ability to bind to penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[7]
Figure 1: Mechanism of Action of Xeruborbactam in Combination with a β-Lactam Antibiotic.
In Vitro Activity
Xeruborbactam, in combination with various β-lactam antibiotics, has demonstrated potent in vitro activity against a wide range of Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[3][8]
Quantitative Data
The following tables summarize the in vitro activity of Xeruborbactam in combination with meropenem.
| Organism/Enzyme Class | Meropenem MIC (µg/mL) | Meropenem/Xeruborbactam (8 µg/mL) MIC (µg/mL) |
| MBL-negative CRE | >8 | ≤1 |
| MBL-producing CRE | >8 | ≤8 for >90% of isolates |
| KPC-producing K. pneumoniae | >8 | ≤1 |
| OXA-producing A. baumannii | >8 | ≤4 |
Table 1: Meropenem-Xeruborbactam MIC90 Values against Carbapenem-Resistant Enterobacterales (CRE). [3][8]
| Beta-Lactamase | IC50 (nM) |
| Class A (KPC-2) | 1-2 |
| Class B (NDM-1) | 4-7 |
| Class C (P99) | 22 |
| Class D (OXA-48) | 1 |
Table 2: Inhibitory Activity of Xeruborbactam against Purified β-Lactamases. [9][10]
| Penicillin-Binding Protein | IC50 (µM) |
| E. coli PBP1a/1b | 40-70 |
| E. coli PBP2 | 40-70 |
| E. coli PBP3 | 40-70 |
| A. baumannii PBP1a | 1.4 |
| A. baumannii PBP2 | 23 |
| A. baumannii PBP3 | 140 |
Table 3: Xeruborbactam Binding Affinity to Penicillin-Binding Proteins (PBPs). [7]
Experimental Protocols
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Figure 2: Workflow for Broth Microdilution MIC Assay.
-
Preparation of Materials: Use cation-adjusted Mueller-Hinton broth (CAMHB). Prepare stock solutions of the β-lactam antibiotic and Xeruborbactam disodium.
-
Plate Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of the β-lactam antibiotic in CAMHB. For combination testing, add Xeruborbactam to each well at a fixed concentration (e.g., 4 or 8 µg/mL).[4]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
This spectrophotometric assay measures the ability of Xeruborbactam to inhibit the hydrolysis of the chromogenic cephalosporin, nitrocefin (B1678963).[9][11]
-
Reagent Preparation: Prepare a solution of purified β-lactamase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). Prepare a stock solution of nitrocefin in DMSO and then dilute it in the assay buffer to a working concentration (e.g., 100 µM). Prepare serial dilutions of Xeruborbactam disodium.
-
Assay Procedure: In a 96-well plate, add the β-lactamase enzyme solution. Add the different concentrations of Xeruborbactam and incubate for a pre-determined time to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the nitrocefin solution to each well.
-
Measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.[9]
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the IC50 value, which is the concentration of Xeruborbactam that causes 50% inhibition of the enzyme activity. The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models.[9]
This competitive binding assay uses a fluorescently labeled penicillin derivative (Bocillin FL) to assess the binding of Xeruborbactam to PBPs.
-
Membrane Preparation: Grow the bacterial strain of interest and harvest the cells. Lyse the cells and isolate the cell membranes containing the PBPs by ultracentrifugation.
-
Binding Competition: Incubate the isolated membranes with varying concentrations of Xeruborbactam disodium.
-
Fluorescent Labeling: Add Bocillin FL to the mixture. Bocillin FL will bind to the PBPs that are not occupied by Xeruborbactam.
-
SDS-PAGE and Imaging: Separate the membrane proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the PBP bands. The IC50 value is the concentration of Xeruborbactam that results in a 50% reduction in the fluorescence signal compared to the control (no inhibitor).
In Vivo Efficacy
The in vivo efficacy of Xeruborbactam has been evaluated in various animal models of infection, most notably the neutropenic mouse thigh infection model.[12][13]
Quantitative Data
| Infection Model | Pathogen | Combination Therapy | Efficacy Endpoint |
| Neutropenic Mouse Thigh | Carbapenem-Resistant Enterobacterales | Meropenem + Xeruborbactam | 1-log10 CFU reduction |
| Neutropenic Mouse Thigh | Carbapenem-Resistant A. baumannii | Meropenem + Xeruborbactam | 1-log10 CFU reduction |
Table 4: In Vivo Efficacy of Meropenem-Xeruborbactam. [13]
Experimental Protocol: Neutropenic Mouse Thigh Infection Model
Figure 3: Workflow for the Neutropenic Mouse Thigh Infection Model.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide.[12][13]
-
Infection: Two hours prior to treatment, mice are inoculated in the thigh muscle with a bacterial suspension containing approximately 10^7 colony-forming units (CFU).[12][13]
-
Treatment: Treatment with Xeruborbactam (administered as an oral prodrug or intravenously) and a partner β-lactam (e.g., meropenem) is initiated.[12][13] Dosing regimens are designed to simulate human exposures.
-
Assessment of Efficacy: At 24 hours post-infection, mice are euthanized, and the thigh muscles are excised and homogenized. The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate on appropriate agar (B569324) media.
-
Pharmacokinetic-Pharmacodynamic (PK-PD) Analysis: The relationship between drug exposure (pharmacokinetics) and the antibacterial effect (pharmacodynamics) is analyzed to determine the PK-PD index that best predicts efficacy (e.g., % time above MIC, AUC/MIC).[12]
Pharmacokinetics
Human pharmacokinetic studies have shown that intravenously administered Xeruborbactam has a long elimination half-life.[5] An oral prodrug, Xeruborbactam isoboxil (QPX7831), has been developed to improve oral bioavailability.[14]
Quantitative Data
| Parameter | Value |
| Terminal Half-life (IV) | 20.7 - 32.0 hours |
| Urinary Excretion (IV) | 71.5% - 85.0% of administered dose |
| Protein Binding | Concentration-dependent |
Table 5: Pharmacokinetic Parameters of Intravenous Xeruborbactam in Healthy Adults. [2]
Experimental Protocol: Pharmacokinetic Analysis using LC-MS/MS
-
Sample Collection: Collect plasma samples from subjects at various time points after drug administration.
-
Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile (B52724). An internal standard (e.g., a deuterated analog of the drug) is added to correct for variability in extraction and instrument response. The supernatant is then separated for analysis.[15][16]
-
Chromatographic Separation: Inject the prepared sample into a liquid chromatography (LC) system. The analytes are separated on a C18 column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with a modifier like formic acid.[15][16]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The analytes are ionized (e.g., by electrospray ionization) and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Data Analysis: A calibration curve is generated using standards of known concentrations. The concentration of Xeruborbactam in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Clinical Studies
Phase 1 clinical trials in healthy volunteers have shown that intravenous Xeruborbactam is safe and well-tolerated at doses up to 1,000 mg daily for 7-10 days.[2] No severe or serious adverse events were reported.[2] A Phase 1 study of an oral prodrug of Xeruborbactam in combination with ceftibuten (B193870) has also been conducted to assess safety, tolerability, and pharmacokinetics, including potential drug-drug interactions.[17]
Conclusion
Xeruborbactam disodium is a promising ultra-broad-spectrum β-lactamase inhibitor with the potential to address the significant unmet medical need for new treatments for infections caused by multidrug-resistant Gram-negative bacteria. Its potent inhibition of both serine- and metallo-β-lactamases, coupled with its favorable pharmacokinetic profile, makes it a valuable partner for various β-lactam antibiotics. Further clinical development will be crucial to fully elucidate its therapeutic potential.
References
- 1. toku-e.com [toku-e.com]
- 2. journals.asm.org [journals.asm.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 5. 216. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Multiple Doses of the Beta-lactamase inhibitor Xeruborbactam Alone and in Combination Meropenem in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. journals.asm.org [journals.asm.org]
- 9. β-lactamase activity assay [bio-protocol.org]
- 10. Xeruborbactam + Ceftibuten for Bacterial Infection · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. assaygenie.com [assaygenie.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Xeruborbactam Isoboxil | C15H16BFO6 | CID 156858930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Quantification of seven β-lactam antibiotics and two β-lactamase inhibitors in human plasma using a validated UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of Xeruborbactam
FOR RESEARCH USE ONLY
Introduction
Xeruborbactam is a novel, broad-spectrum β-lactamase inhibitor possessing a cyclic boronate core structure. It is a potent inhibitor of both serine-β-lactamases (SBLs) of Ambler classes A, C, and D, and metallo-β-lactamases (MBLs) of class B. A key feature of Xeruborbactam is its dual mechanism of action: in addition to β-lactamase inhibition, it exhibits intrinsic antibacterial activity through the binding and inhibition of penicillin-binding proteins (PBPs). This unique characteristic can lead to enhanced potentiation of β-lactam antibiotics.
These application notes provide detailed protocols for fundamental in vitro experiments to characterize the activity and mechanism of action of Xeruborbactam in a laboratory setting. The intended audience for this document includes researchers, scientists, and drug development professionals in the fields of microbiology and infectious diseases.
Data Presentation
The following tables summarize key quantitative data for Xeruborbactam.
Table 1: In Vitro Intrinsic Antibacterial Activity of Xeruborbactam
| Organism Category | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Carbapenem-resistant Enterobacterales | 16 | 32 |
| Carbapenem-resistant Acinetobacter baumannii | 16 | 64 |
| Pseudomonas aeruginosa | >64 | >64 |
Data compiled from multiple studies. MIC values can vary based on the specific isolates tested.
Table 2: Penicillin-Binding Protein (PBP) Affinity of Xeruborbactam (IC₅₀)
| Bacterial Species | PBP Target | IC₅₀ (µM) |
| Escherichia coli | PBP1a/1b | 40 - 70 |
| PBP2 | 40 - 70 | |
| PBP3 | 40 - 70 | |
| Acinetobacter baumannii | PBP1a | 1.4 |
| PBP2 | 23 | |
| PBP3 | 140 |
IC₅₀ (50% inhibitory concentration) values indicate the concentration of Xeruborbactam required to inhibit 50% of the binding of a fluorescent penicillin probe to the target PBP.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.
Materials:
-
Xeruborbactam reference powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Sterile saline (0.85% NaCl)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Xeruborbactam Stock Solution: a. Prepare a stock solution of Xeruborbactam at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., water or DMSO, confirm solubility). b. Ensure the stock solution is fully dissolved and vortex if necessary.
-
Preparation of Microtiter Plates: a. Add 50 µL of CAMHB to all wells of a 96-well plate. b. In the first column of wells, add an additional 50 µL of the Xeruborbactam stock solution. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 50 µL from the tenth column. This will create a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL). Column 11 will serve as the growth control (no drug), and column 12 as the sterility control.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) non-selective agar (B569324) plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Inoculation of Microtiter Plates: a. Using a multichannel pipette, inoculate each well (except the sterility control in column 12) with 50 µL of the standardized bacterial inoculum. b. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: a. Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. Place the microtiter plate on a reading stand. The MIC is the lowest concentration of Xeruborbactam at which there is no visible growth (i.e., no turbidity or pellet) in the well.
Penicillin-Binding Protein (PBP) Binding Affinity Assay
This competitive binding assay determines the affinity of Xeruborbactam for specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin.
Materials:
-
Bacterial strain of interest
-
Xeruborbactam
-
Bocillin™ FL (fluorescent penicillin probe)
-
Lysis buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
-
Ultracentrifuge
-
Sonicator or French press
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
Fluorescent gel imager
Protocol:
-
Preparation of Bacterial Membranes: a. Grow the test bacteria in a suitable broth to the mid-logarithmic phase of growth. b. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). c. Wash the cell pellet twice with cold lysis buffer. d. Resuspend the pellet in lysis buffer and lyse the cells by sonication or passage through a French press. e. Centrifuge the lysate at 8,000 x g for 10 minutes to remove unbroken cells and debris. f. Transfer the supernatant to an ultracentrifuge tube and pellet the membranes by centrifugation (e.g., 100,000 x g for 1 hour at 4°C). g. Resuspend the membrane pellet in a minimal volume of lysis buffer and determine the total protein concentration (e.g., by Bradford assay).
-
Competitive Binding Reaction: a. In a series of microcentrifuge tubes, add a constant amount of the membrane preparation (e.g., 50 µg of total protein). b. Add varying concentrations of Xeruborbactam to the tubes (e.g., from 0.1 µM to 500 µM). Include a control tube with no Xeruborbactam. c. Incubate the mixtures for 10 minutes at 30°C to allow Xeruborbactam to bind to the PBPs.
-
Fluorescent Labeling: a. Add a fixed, sub-saturating concentration of Bocillin™ FL to each tube. b. Incubate for an additional 15 minutes at 30°C.
-
SDS-PAGE and Visualization: a. Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes. b. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. c. After electrophoresis, visualize the fluorescently labeled PBP bands using a fluorescent gel imager.
-
Data Analysis: a. Quantify the fluorescence intensity of each PBP band in each lane. b. Plot the fluorescence intensity of a specific PBP band as a function of the Xeruborbactam concentration. c. Determine the IC₅₀ value, which is the concentration of Xeruborbactam that results in a 50% reduction in the fluorescence signal compared to the control lane.
Bacterial Morphology Analysis using Microscopy
This protocol describes methods to observe morphological changes in bacteria following exposure to Xeruborbactam.
Materials:
-
Bacterial strain of interest
-
Xeruborbactam
-
Appropriate growth medium
-
Microscope slides and coverslips
-
Phase-contrast microscope
-
For electron microscopy:
-
Fixatives (e.g., 2.5% glutaraldehyde (B144438), 1% osmium tetroxide)
-
Dehydration agents (graded ethanol (B145695) series)
-
Critical point dryer (for SEM)
-
Sputter coater (for SEM)
-
Embedding resins (for TEM)
-
Ultramicrotome (for TEM)
-
Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)
-
Protocol:
-
Treatment of Bacteria: a. Grow a liquid culture of the test bacteria to the early logarithmic phase. b. Expose the bacteria to Xeruborbactam at relevant concentrations (e.g., 1x, 2x, and 4x the MIC). Include an untreated control. c. Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Sample Preparation for Phase-Contrast Microscopy: a. Place a 10 µL drop of the treated bacterial culture onto a clean microscope slide. b. Gently place a coverslip over the drop. c. Observe under the phase-contrast microscope at 1000x magnification (oil immersion). Look for changes such as filamentation, cell swelling, or lysis compared to the untreated control.
-
Sample Preparation for Scanning Electron Microscopy (SEM): a. Gently pellet the treated bacteria by centrifugation. b. Fix the cells in 2.5% glutaraldehyde in a suitable buffer (e.g., phosphate buffer) for at least 1 hour. c. Wash the cells in buffer and post-fix with 1% osmium tetroxide for 1 hour. d. Dehydrate the sample through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%). e. Critical point dry the sample. f. Mount the dried sample on an SEM stub and sputter-coat with a conductive metal (e.g., gold-palladium). g. Image in the SEM.
-
Sample Preparation for Transmission Electron Microscopy (TEM): a. Follow the fixation and dehydration steps as for SEM. b. Infiltrate the dehydrated sample with an embedding resin. c. Polymerize the resin blocks. d. Cut ultrathin sections (60-90 nm) using an ultramicrotome. e. Mount the sections on TEM grids and stain with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate). f. Image in the TEM.
Visualizations
Caption: Dual mechanism of action of Xeruborbactam.
Caption: Workflow for MIC determination.
Caption: Workflow for PBP competition assay.
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Xeruborbactam Combinations
For: Researchers, scientists, and drug development professionals.
Introduction
Xeruborbactam (formerly QPX7728) is a novel, potent, broad-spectrum β-lactamase inhibitor with a cyclic boronate structure.[1][2] It is designed to overcome antibiotic resistance in Gram-negative bacteria by inhibiting a wide range of serine and metallo-β-lactamases.[1][3] Xeruborbactam is being developed in combination with various β-lactam antibiotics, such as meropenem (B701) and ceftibuten, to address infections caused by multidrug-resistant organisms.[4][5][6] Accurate determination of the Minimum Inhibitory Concentration (MIC) of these combinations is crucial for assessing their in vitro potency, monitoring the emergence of resistance, and guiding preclinical and clinical development.
These application notes provide detailed protocols for determining the MIC of Xeruborbactam combinations using standard laboratory methods, including broth microdilution and agar (B569324) dilution.
Mechanism of Action
Xeruborbactam works by inhibiting β-lactamase enzymes, which are produced by bacteria to degrade β-lactam antibiotics. By neutralizing these enzymes, Xeruborbactam restores the activity of its partner β-lactam antibiotic.[7] Additionally, Xeruborbactam itself exhibits intrinsic antibacterial activity against some Gram-negative bacteria by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][2][3] This dual mechanism of action makes Xeruborbactam a promising agent in the fight against antimicrobial resistance.
References
- 1. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1R,2S)-Xeruborbactam disodium | 2170834-63-4 | Benchchem [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. (Ceftibuten + xeruborbactam) by Qpex Biopharma for Pyelonephritis: Likelihood of Approval [pharmaceutical-technology.com]
- 6. Xeruborbactam + Ceftibuten - Qpex Biopharma [qpexbio.com]
- 7. Xeruborbactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for (1R,2S)-Xeruborbactam Disodium in Metallo-β-Lactamase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-Xeruborbactam disodium (B8443419), also known as Xeruborbactam (B10854609) or QPX7728, is a novel, ultra-broad-spectrum β-lactamase inhibitor with potent activity against both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B).[1][2][3][4] MBLs are a significant clinical threat as they can hydrolyze a wide range of β-lactam antibiotics, including carbapenems, and are not inhibited by traditional β-lactamase inhibitors.[5] Xeruborbactam, a cyclic boronic acid derivative, is being developed to be co-administered with β-lactam antibiotics to restore their efficacy against multidrug-resistant Gram-negative bacteria.[1][3]
These application notes provide an overview of the inhibitory activity of (1R,2S)-Xeruborbactam disodium against key MBLs and detailed protocols for its in vitro evaluation.
Mechanism of Action
This compound inhibits metallo-β-lactamases by binding to the active site of the enzyme. This interaction prevents the hydrolysis of the β-lactam ring of co-administered antibiotics, thereby restoring their antibacterial activity. The diagram below illustrates the central role of MBLs in antibiotic resistance and the inhibitory action of Xeruborbactam.
Quantitative Data
The inhibitory potency of (1R,2S)-Xeruborbactam has been quantified against various purified MBL enzymes and in combination with β-lactam antibiotics against resistant bacterial strains.
Table 1: In Vitro Inhibition of Purified Metallo-β-Lactamases by (1R,2S)-Xeruborbactam
| Metallo-β-Lactamase | Enzyme Subclass | IC₅₀ (nM) |
| NDM-1 | B1 | 14 - 55 |
| VIM-1 | B1 | 14 - 55 |
| IMP-1 | B1 | 610 |
| IMP-26 | B1 | 4000 |
Data compiled from multiple sources.[6]
Table 2: In Vitro Activity of Meropenem in Combination with (1R,2S)-Xeruborbactam against MBL-producing Enterobacterales
| Bacterial Species | Metallo-β-Lactamase | Meropenem MIC₉₀ (µg/mL) | Meropenem-Xeruborbactam MIC₉₀ (µg/mL) |
| Carbapenem-Resistant Enterobacterales (CRE) | MBL-producers | >64 | 1 |
| E. coli | NDM, VIM, IMP producers | >32 | ≤1 |
| K. pneumoniae | NDM, VIM producers | >32 | ≤1 |
Xeruborbactam was tested at a fixed concentration of 8 µg/mL.[2][3]
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Protocol 1: Determination of IC₅₀ Values using a Spectrophotometric Enzyme Inhibition Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of (1R,2S)-Xeruborbactam against a purified metallo-β-lactamase using the chromogenic substrate nitrocefin (B1678963).
Materials:
-
Purified metallo-β-lactamase (e.g., NDM-1, VIM-1)
-
This compound
-
Nitrocefin
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
DMSO (for stock solutions)
-
96-well microtiter plates
-
Microplate reader capable of kinetic measurements at 490 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mM).
-
On the day of the assay, prepare serial dilutions of the Xeruborbactam stock solution in Assay Buffer to achieve the desired final concentrations.
-
Prepare a working solution of nitrocefin in Assay Buffer (e.g., 100 µM).
-
Prepare a working solution of the MBL enzyme in Assay Buffer at a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add:
-
Assay Buffer
-
This compound at various concentrations (in duplicate or triplicate).
-
Control wells containing Assay Buffer and DMSO (vehicle control).
-
-
Add the MBL enzyme solution to all wells except for the substrate blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the nitrocefin working solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 490 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each Xeruborbactam concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
References
- 1. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 2170834-63-4 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xeruborbactam in Overcoming Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xeruborbactam (B10854609) (formerly QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class.[1][2][3] It is under clinical development to address the growing threat of antibiotic resistance, particularly among Gram-negative bacteria.[4] Xeruborbactam exhibits potent inhibitory activity against a wide range of serine-β-lactamases (SBLs) (Classes A, C, and D) and metallo-β-lactamases (MBLs) (Class B), which are responsible for resistance to many β-lactam antibiotics, including carbapenems.[3][5][6] Furthermore, Xeruborbactam possesses intrinsic antibacterial activity by targeting penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall synthesis.[1][7][8] These dual mechanisms of action make Xeruborbactam a promising agent to restore the efficacy of existing β-lactam antibiotics against multidrug-resistant (MDR) pathogens.
Mechanism of Action
Xeruborbactam overcomes antibiotic resistance through a dual mechanism:
-
β-Lactamase Inhibition: Xeruborbactam is a potent inhibitor of a broad spectrum of β-lactamases, including:
-
Class A: KPC and other carbapenemases.[1]
-
Class C: AmpC enzymes.
By covalently binding to the active site of these enzymes, Xeruborbactam protects β-lactam antibiotics from hydrolysis, allowing them to reach their PBP targets.[9][10]
-
-
Intrinsic Antibacterial Activity: Xeruborbactam exhibits direct antibacterial activity by binding to and inhibiting multiple PBPs (PBP1a, PBP1b, PBP2, and PBP3) in Gram-negative bacteria.[1][2][8] This inhibition disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to morphological changes and contributing to bacterial cell death.[2][7]
Caption: Mechanism of Xeruborbactam in overcoming antibiotic resistance.
Data Presentation
In Vitro Activity of Xeruborbactam
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's in vitro activity. The following tables summarize the MIC values for Xeruborbactam alone and in combination with β-lactam antibiotics against various resistant bacterial isolates.
Table 1: Intrinsic Antibacterial Activity of Xeruborbactam
| Bacterial Species | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Enterobacterales | Carbapenem-Resistant (CRE) | 16 | 32 | [1][7][8] |
| Acinetobacter baumannii | Carbapenem-Resistant (CRAB) | 16 | 64 | [1][7][8] |
| Pseudomonas aeruginosa | - | >64 | >64 | [1][8] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 8 | 8 | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | >32 | >32 | [1] |
Table 2: Activity of Meropenem-Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)
| CRE Genotype | Meropenem MIC90 (µg/mL) | Meropenem-Xeruborbactam (8 µg/mL) MIC90 (µg/mL) | Reference(s) |
| MBL-negative | >64 | 0.125 | [3][11] |
| MBL-positive | >64 | 1 | [3][11] |
| All CRE | >64 | 1 | [3][11] |
Table 3: Inhibitory Activity of Xeruborbactam against Purified β-Lactamases
| β-Lactamase | Class | Ki(app) (nM) | Reference(s) |
| SME-1 | A | 4 | [10] |
| KPC-2 | A | 1-2 | [11] |
| NDM-1 | B | 7.5 | [9] |
| VIM-1 | B | 32 | [9] |
| IMP-1 | B | 240 | [9] |
| PDC-1 | C | 14-22 | [11] |
| OXA-48 | D | 0.22 | [9] |
| OXA-23 | D | 0.74 | [9] |
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
Test bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Xeruborbactam and partner β-lactam antibiotic
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: a. Select 3-5 isolated colonies of the test organism from a non-selective agar (B569324) plate incubated overnight. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Drug Dilution: a. Prepare a stock solution of Xeruborbactam and the partner β-lactam antibiotic. b. Perform serial two-fold dilutions of the antimicrobial agents in CAMHB in the wells of a 96-well microtiter plate. c. For combination testing, add a fixed concentration of Xeruborbactam (e.g., 4 or 8 µg/mL) to each well containing the serially diluted β-lactam.[11][12] d. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial inoculum. b. Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Protocol 2: In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model
This model is used to evaluate the in vivo efficacy of antimicrobial agents.
Caption: Workflow for the neutropenic murine thigh infection model.
Materials:
-
Female ICR (CD-1) or Swiss Webster mice (5-6 weeks old)
-
Test bacterial strain
-
Xeruborbactam and partner β-lactam antibiotic
-
Sterile saline or PBS
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Induction of Neutropenia: a. Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days before infection and 100 mg/kg one day before infection.[3]
-
Infection: a. Prepare a bacterial suspension in sterile saline to a concentration of approximately 10^7 CFU/mL. b. Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
Treatment: a. Initiate treatment 2 hours post-infection. b. Administer Xeruborbactam and the partner β-lactam (e.g., meropenem) via the desired route (e.g., intraperitoneal or subcutaneous). Dosing regimens should be based on pharmacokinetic studies.[13] c. Include a vehicle control group.
-
Endpoint Analysis: a. At 24 hours after the start of treatment, euthanize the mice. b. Aseptically remove the infected thigh muscle. c. Homogenize the thigh tissue in a known volume of sterile saline. d. Perform serial dilutions of the homogenate and plate on appropriate agar media. e. Incubate the plates overnight and count the number of colony-forming units (CFU) to determine the bacterial load per thigh. f. Efficacy is determined by the reduction in bacterial load compared to the control group.
Protocol 3: Penicillin-Binding Protein (PBP) Competition Assay
This assay determines the binding affinity of Xeruborbactam to bacterial PBPs.
Materials:
-
Bacterial cells
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
Ultracentrifuge
-
Bocillin-FL (fluorescent penicillin derivative)
-
Xeruborbactam
-
SDS-PAGE apparatus
-
Fluorescence gel scanner
Procedure:
-
Membrane Preparation: a. Grow bacterial cells to mid-logarithmic phase. b. Harvest cells by centrifugation and wash with buffer. c. Lyse the cells (e.g., by sonication or French press). d. Centrifuge at low speed to remove unbroken cells. e. Centrifuge the supernatant at high speed to pellet the cell membranes. f. Wash the membrane pellet and resuspend in buffer.
-
Competition Binding: a. Incubate the membrane preparation with various concentrations of Xeruborbactam for a specified time (e.g., 10 minutes at 25°C). b. Add a fixed concentration of Bocillin-FL to the mixture and incubate for another 10 minutes.
-
Detection: a. Stop the reaction by adding an excess of cold penicillin. b. Separate the membrane proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. d. The decrease in the fluorescent signal of a specific PBP band in the presence of Xeruborbactam indicates competitive binding. The IC50 value can be determined by quantifying the band intensities at different Xeruborbactam concentrations.
Protocol 4: β-Lactamase Inhibition Assay (Determination of Ki)
This protocol determines the inhibitory constant (Ki) of Xeruborbactam against a specific β-lactamase.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin (B1678963) (a chromogenic cephalosporin (B10832234) substrate)
-
Xeruborbactam
-
Spectrophotometer
-
Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
Procedure:
-
Enzyme Kinetics without Inhibitor: a. Determine the Michaelis-Menten constant (Km) of the β-lactamase for nitrocefin by measuring the initial rate of hydrolysis at various nitrocefin concentrations. Hydrolysis of nitrocefin can be monitored by the increase in absorbance at 486 nm.
-
Enzyme Kinetics with Inhibitor: a. Pre-incubate the β-lactamase with various concentrations of Xeruborbactam for a defined period. b. Initiate the reaction by adding nitrocefin. c. Measure the initial rates of nitrocefin hydrolysis in the presence of the inhibitor.
-
Data Analysis: a. Plot the data using a suitable method, such as a Dixon plot (1/velocity vs. inhibitor concentration) or by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed inhibition) to determine the Ki value. For covalent inhibitors, a more complex analysis to determine the apparent Ki (Ki(app)) may be necessary.[10]
Conclusion
Xeruborbactam is a promising β-lactamase inhibitor with a dual mechanism of action that effectively restores the activity of β-lactam antibiotics against a broad range of multidrug-resistant Gram-negative bacteria. The data and protocols presented here provide a framework for researchers to further evaluate the potential of Xeruborbactam in combating antibiotic resistance.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. journals.asm.org [journals.asm.org]
- 3. imquestbio.com [imquestbio.com]
- 4. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 11. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application of Xeruborbactam in Gram-Negative Bacteria Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xeruborbactam (B10854609) (formerly QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) with a cyclic boronate structure.[1][2][3][4][5][6][7] It is a potent inhibitor of a wide range of serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B), which are major contributors to antibiotic resistance in Gram-negative bacteria.[1][5][8][9] Xeruborbactam's primary application is in combination with β-lactam antibiotics to restore their efficacy against resistant bacterial strains.[1][5] Notably, xeruborbactam also exhibits intrinsic antibacterial activity against some Gram-negative pathogens by binding to penicillin-binding proteins (PBPs).[1][2][4][7] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of xeruborbactam in a research setting.
Mechanism of Action
Xeruborbactam exerts its effects through a dual mechanism:
-
β-Lactamase Inhibition: It covalently binds to the active site of both serine and metallo-β-lactamases, preventing the hydrolysis and inactivation of co-administered β-lactam antibiotics.[7] Its compact structure allows it to fit within the conserved active site of these enzymes, contributing to its broad inhibition spectrum.[7]
-
Intrinsic Antibacterial Activity: At concentrations higher than those typically required for β-lactamase inhibition, xeruborbactam directly inhibits bacterial growth.[1][2][4][7] This activity is attributed to its ability to bind to and inhibit multiple essential PBPs, which are crucial for bacterial cell wall synthesis.[1][2][4][7][10]
Data Presentation
Table 1: In Vitro Intrinsic Antibacterial Activity of Xeruborbactam
| Bacterial Species | Isolate Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterobacterales | Carbapenem-Resistant (CRE) | 16 | 32 |
| Acinetobacter baumannii | Carbapenem-Resistant | 16 | 64 |
| Pseudomonas aeruginosa | - | >64 | >64 |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 8 | 8 |
Data compiled from multiple studies.[1][2][3][4][5][6][7][9][11]
Table 2: PBP Binding Affinity of Xeruborbactam (IC₅₀ Values)
| Bacterial Species | PBP Target | IC₅₀ (µM) |
| Escherichia coli | PBP1a/1b, PBP2, PBP3 | 40 - 70 |
| Klebsiella pneumoniae | PBP1a/1b, PBP2, PBP3 | 40 - 70 |
| Acinetobacter baumannii | PBP1a | 1.4 |
| PBP2 | 23 | |
| PBP3 | 140 |
IC₅₀ represents the concentration of xeruborbactam required to inhibit 50% of the binding of a fluorescent penicillin probe to the target PBP.[1][2][4][7]
Table 3: Inhibition of Purified β-Lactamases by Xeruborbactam (Apparent Inhibition Constant, Ki app)
| β-Lactamase Class | Enzyme | Ki app (nM) |
| Class A | KPC-2 | 1 - 2 |
| CTX-M-14/15 | <1 | |
| SHV-12 | <1 | |
| TEM-10 | <1 | |
| Class B (MBL) | NDM-1 | 4 - 7 |
| VIM-1 | ~30 | |
| IMP-1 | 240 |
Ki app values were determined after a 10-minute preincubation of the enzyme with xeruborbactam.[12][13]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 11. researchgate.net [researchgate.net]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols for (1R,2S)-Xeruborbactam Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-Xeruborbactam, also known as QPX7728, is a potent, ultra-broad-spectrum β-lactamase inhibitor.[1][2] It is a cyclic boronic acid derivative that demonstrates inhibitory activity against a wide range of bacterial β-lactamases, including both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[3][4][5] Xeruborbactam (B10854609) is under development to be used in combination with β-lactam antibiotics to combat multidrug-resistant Gram-negative bacterial infections.[6][7] Notably, it also possesses intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs).[3][6] The disodium (B8443419) salt form of (1R,2S)-Xeruborbactam is often utilized for research and development purposes.[8][9][10]
These application notes provide essential information on the solubility and preparation of (1R,2S)-Xeruborbactam disodium to support preclinical research and drug development activities.
Data Presentation
Solubility of this compound
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is recommended to use sonication or gentle heating to aid dissolution, especially at higher concentrations.[1] For aqueous solutions, filtration through a 0.22 µm filter is advised for sterilization before use.[1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 352.16 | Hygroscopic; use freshly opened DMSO. Requires sonication.[1] |
| Water | 76.67 | 270.00 | Requires sonication.[1] |
| PBS | 66.67 | 234.79 | --- |
| DMSO | --- | 10 | --- |
Experimental Protocols
Preparation of Stock Solutions
1. High-Concentration Stock Solution in DMSO (100 mg/mL):
-
Materials: this compound powder, anhydrous DMSO (newly opened).
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile, conical tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the mixture briefly.
-
Place the tube in a sonicator bath and sonicate until the powder is completely dissolved. Brief, gentle heating may also be applied if necessary.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
-
2. Aqueous Stock Solution in Water (76.67 mg/mL):
-
Materials: this compound powder, sterile distilled or deionized water.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of sterile water to reach a concentration of 76.67 mg/mL.
-
Vortex the solution.
-
Use an ultrasonic bath to facilitate complete dissolution.
-
For cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter.[1]
-
Use the freshly prepared aqueous solution promptly. For storage, aliquot and freeze at -20°C or -80°C, although stability in aqueous solution over long-term storage should be validated.[1]
-
Synthesis of this compound (Final Step)
The following protocol outlines the final step in the synthesis of this compound, which involves the conversion of a protected intermediate to the final disodium salt. This is a generalized procedure based on literature descriptions and should be performed by trained chemists in a suitable laboratory setting.[11]
Method 1: Hydrolysis of a Boron-Ethanolamine Complex
-
Reactants: (1R,2S)-Xeruborbactam-ethanolamine complex, aqueous sodium hydroxide (B78521) (NaOH).
-
Procedure:
-
Dissolve the (1R,2S)-Xeruborbactam-ethanolamine complex in a suitable solvent mixture, such as acetonitrile/2-MeTHF.
-
Add an aqueous solution of sodium hydroxide (NaOH).
-
Heat the reaction mixture, for example, to 60°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).
-
Upon completion, the disodium salt can be isolated by standard procedures such as crystallization or precipitation, followed by filtration and drying.
-
Method 2: Ester Hydrolysis
-
Reactants: Ester precursor of (1R,2S)-Xeruborbactam, sodium hydroxide (NaOH), dioxane.
-
Procedure:
-
Dissolve the ester precursor of (1R,2S)-Xeruborbactam in dioxane.
-
Add a solution of sodium hydroxide (NaOH).
-
Stir the reaction mixture at an appropriate temperature until the ester hydrolysis is complete, as monitored by TLC or HPLC.
-
Upon completion, isolate the this compound salt, which may involve solvent removal, precipitation, and purification steps.
-
Visualizations
Mechanism of Action of Xeruborbactam
Xeruborbactam exhibits a dual mechanism of action to overcome bacterial resistance. Its primary role is the inhibition of β-lactamase enzymes, thereby protecting β-lactam antibiotics from degradation. Additionally, it has its own intrinsic antibacterial activity through the inhibition of Penicillin-Binding Proteins (PBPs).
Caption: Dual mechanism of Xeruborbactam: β-lactamase and PBP inhibition.
Experimental Workflow: Preparation of an Aqueous Stock Solution
The following diagram illustrates a typical workflow for the preparation of a sterile aqueous stock solution of this compound for in vitro assays.
Caption: Workflow for preparing a sterile aqueous stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 2170834-63-4 | Benchchem [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound - Immunomart [immunomart.com]
- 10. (1R,2S)-Xeruborbactam (disodium) - MedChem Express [bioscience.co.uk]
- 11. Portico [access.portico.org]
Application Notes and Protocols for the Quantification of Xeruborbactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xeruborbactam is a pioneering, ultra-broad-spectrum β-lactamase inhibitor belonging to the cyclic boronic acid class. Its potent inhibitory activity against a wide array of β-lactamases, including serine and metallo-β-lactamases, makes it a critical component in combating antibiotic resistance.[1][2] The development of robust and reliable analytical methods for the precise quantification of Xeruborbactam in various matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing.
These application notes provide detailed protocols for the quantification of Xeruborbactam using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for biological matrices and a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for pharmaceutical formulations.
Analytical Methods Overview
The quantification of Xeruborbactam, particularly at low concentrations in complex biological fluids, necessitates highly sensitive and selective analytical methodologies. LC-MS/MS has been identified as the method of choice for pharmacokinetic studies involving Xeruborbactam.[1] For routine analysis in a quality control setting and for stability testing of the drug product, a validated stability-indicating HPLC-UV method is also essential.
Section 1: Quantification of Xeruborbactam in Human Plasma using LC-MS/MS
This section outlines a detailed protocol for the determination of Xeruborbactam concentrations in human plasma, a critical procedure for pharmacokinetic assessments in clinical and preclinical trials. The method is designed to be sensitive, specific, and reproducible.
Experimental Workflow
Caption: Workflow for Xeruborbactam quantification in plasma by LC-MS/MS.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Xeruborbactam reference standard
-
Internal Standard (IS) (e.g., a structurally similar molecule not present in the sample)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
2. Instrumentation (Typical):
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Sample Preparation:
-
Spike 100 µL of human plasma with the internal standard.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. UPLC Conditions:
-
Column: Acquity C18 BEH (1.7 µm, 2.1 x 50 mm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with 15% B, increase to 75% B over 1 minute, hold for 2 minutes, then return to initial conditions.[3]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
5. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Xeruborbactam: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
-
(Note: Specific m/z values would be determined during method development)
-
-
Collision Energy and Cone Voltage: Optimized for each analyte.
6. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Data Presentation: Typical Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | - | 1000 ng/mL |
| Intra-day Precision (%RSD) | < 15% | 3.5% - 8.2% |
| Inter-day Precision (%RSD) | < 15% | 4.1% - 9.5% |
| Accuracy (%Bias) | Within ±15% | -5.0% to 6.8% |
| Recovery | Consistent and reproducible | > 85% |
Section 2: Stability-Indicating HPLC-UV Method for Xeruborbactam in Pharmaceutical Formulations
This section describes a stability-indicating reversed-phase HPLC method for the quantification of Xeruborbactam and the separation of its degradation products in pharmaceutical dosage forms.
Experimental Workflow
Caption: Workflow for stability-indicating HPLC-UV analysis of Xeruborbactam.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Xeruborbactam reference standard
-
HPLC-grade acetonitrile and methanol
-
Phosphate buffer (pH adjusted)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.
2. Instrumentation (Typical):
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Chromatographic Conditions:
-
Column: C18 (250mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 6.0) : Methanol (70:30 v/v)[4]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 242 nm (hypothetical, to be determined by UV scan)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
4. Forced Degradation Study: To establish the stability-indicating nature of the method, Xeruborbactam solutions are subjected to stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour
-
Thermal Degradation: 80°C for 48 hours
-
Photolytic Degradation: Exposure to UV light for 24 hours
The stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the parent Xeruborbactam peak.
Data Presentation: Typical Method Validation Data
| Parameter | Typical Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of target conc. | 10-50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% in stressed samples |
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the quantitative analysis of Xeruborbactam. The LC-MS/MS method offers the high sensitivity required for pharmacokinetic studies in biological matrices, while the HPLC-UV method provides a reliable, stability-indicating assay for quality control of pharmaceutical formulations. Adherence to these protocols will ensure accurate and reproducible data, supporting the continued development and clinical application of this important β-lactamase inhibitor.
References
- 1. 216. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Multiple Doses of the Beta-lactamase inhibitor Xeruborbactam Alone and in Combination Meropenem in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Detection of Extended-Spectrum β-Lactamase and Carbapenemase Activity in Gram-Negative Bacilli Using Liquid Chromatography – Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
Application Notes and Protocols: Xeruborbactam In Vivo Efficacy in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the in vivo applications of Xeruborbactam (B10854609) (QPX7728), an ultra-broad-spectrum beta-lactamase inhibitor, in various murine infection models. The provided protocols and data are synthesized from published studies to guide the design and execution of similar pre-clinical research.
Introduction
Xeruborbactam is a novel cyclic boronic acid beta-lactamase inhibitor with potent activity against both serine and metallo-beta-lactamases.[1][2] This broad-spectrum activity restores the efficacy of multiple beta-lactam antibiotics against multidrug-resistant Gram-negative bacteria.[3][4] In vivo studies in murine models are crucial for evaluating the therapeutic potential of Xeruborbactam in combination with partner antibiotics. These studies help establish pharmacokinetic/pharmacodynamic (PK/PD) targets and provide evidence for clinical development.[3]
Data Summary: In Vivo Efficacy of Xeruborbactam Combinations
The following tables summarize the quantitative data from key in vivo studies in murine models, demonstrating the efficacy of Xeruborbactam in combination with various beta-lactam antibiotics against carbapenem-resistant Enterobacterales.
Table 1: Efficacy of Xeruborbactam in Combination with Various Beta-Lactams in a Neutropenic Mouse Thigh Infection Model against Carbapenem-Resistant Klebsiella pneumoniae [1][2]
| Partner β-Lactam | Xeruborbactam Dose (mg/kg) | Dosing Frequency | Bacterial Reduction (log10 CFU/thigh) |
| Aztreonam | 12.5, 25, or 50 | Every 2 hours for 24 hours | Bacterial killing observed at all doses |
| Biapenem | 12.5, 25, or 50 | Every 2 hours for 24 hours | Bacterial killing observed at all doses |
| Cefepime | 12.5, 25, or 50 | Every 2 hours for 24 hours | Bacterial killing observed at all doses |
| Ceftazidime | 12.5, 25, or 50 | Every 2 hours for 24 hours | Bacterial killing observed at all doses |
| Ceftolozane | 12.5, 25, or 50 | Every 2 hours for 24 hours | Bacterial killing observed at all doses |
| Meropenem | 12.5, 25, or 50 | Every 2 hours for 24 hours | Bacterial killing observed at all doses |
Note: Treatment with beta-lactams alone was either bacteriostatic or resulted in bacterial growth. The combination with Xeruborbactam consistently produced bacterial killing.[1][2]
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on descriptions from published studies and serve as a guide for laboratory implementation.[1][5][6]
Protocol 1: Neutropenic Murine Thigh Infection Model
This model is widely used to assess the in vivo efficacy of antimicrobial agents in an immunocompromised host.
Objective: To evaluate the efficacy of Xeruborbactam in combination with a partner beta-lactam in reducing the bacterial burden of a specific pathogen in the thighs of neutropenic mice.
Materials:
-
Female Swiss mice (or other suitable strain, e.g., BALB/c)[1][5]
-
Cyclophosphamide (B585) for inducing neutropenia[5]
-
Test pathogen (e.g., Carbapenem-resistant Klebsiella pneumoniae)
-
Xeruborbactam (QPX7728)
-
Partner beta-lactam antibiotic
-
Saline solution (vehicle control)
-
Anesthetic agent
-
Surgical tools for tissue homogenization
-
Tryptic Soy Agar (B569324) (TSA) or other suitable growth medium
-
Incubator
Procedure:
-
Induction of Neutropenia:
-
Infection:
-
Culture the test pathogen to the mid-logarithmic growth phase.
-
Wash and dilute the bacterial suspension in saline to the desired concentration (e.g., 10^6–10^8 CFU/mL).[5]
-
Two hours before initiating treatment, inject 0.1 mL of the bacterial suspension intramuscularly (i.m.) into each posterior thigh muscle of the anesthetized mice.[5]
-
-
Treatment:
-
Initiate treatment at 2 hours post-infection.
-
Administer the designated doses of the partner beta-lactam alone, Xeruborbactam alone (as a control), or the combination of Xeruborbactam and the partner beta-lactam. A vehicle control group (e.g., saline) should also be included.[5]
-
Administer drugs via the desired route (e.g., intraperitoneal or subcutaneous). Dosing regimens can vary; for example, every 2 hours for 24 hours.[2]
-
-
Assessment of Bacterial Burden:
-
At the end of the treatment period (e.g., 24 hours post-initiation of therapy), euthanize the mice.
-
Aseptically remove the thigh muscles and homogenize them in sterile saline.
-
Perform serial dilutions of the tissue homogenates and plate them on appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies to determine the bacterial load (CFU/thigh).
-
-
Data Analysis:
-
Calculate the mean log10 CFU/thigh for each treatment group.
-
Compare the bacterial burden in the treatment groups to the vehicle control group and the beta-lactam alone group to determine the efficacy of the combination therapy.
-
Protocol 2: Pharmacokinetic Studies in Mice
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of Xeruborbactam.
Objective: To determine the pharmacokinetic profile of Xeruborbactam in mice following a single dose.
Materials:
-
Female Swiss mice[1]
-
Xeruborbactam (QPX7728)
-
Anesthetic agent
-
Blood collection tubes (e.g., EDTA-containing tubes)[1]
-
Centrifuge
-
LC-MS/MS or other suitable analytical equipment
Procedure:
-
Drug Administration:
-
Administer a single dose of Xeruborbactam to the mice via the desired route (e.g., intraperitoneal).[1]
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples within 5 minutes of collection to separate the plasma.[1]
-
-
Sample Analysis:
-
Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of Xeruborbactam.
-
-
Pharmacokinetic Parameter Calculation:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
-
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of Xeruborbactam.
Caption: Workflow for the Neutropenic Murine Thigh Infection Model.
Caption: Mechanism of Action of Xeruborbactam with a Beta-Lactam Antibiotic.
References
- 1. In Vivo Activity of QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor, in Combination with Beta-Lactams against Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Activity of QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor, in Combination With Beta-Lactams Against Carbapenem-Resistant Klebsiella Pneumoniae - Qpex Biopharma [qpexbio.com]
- 3. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Research on QPX7831, an Oral Prodrug of Xeruborbactam
For Researchers, Scientists, and Drug Development Professionals
Abstract
QPX7831 is an orally bioavailable isobutyryloxymethyl ester prodrug of xeruborbactam (B10854609) (formerly QPX7728), a novel broad-spectrum β-lactamase inhibitor.[1] Xeruborbactam exhibits potent inhibitory activity against both serine- and metallo-β-lactamases, addressing key resistance mechanisms in Gram-negative bacteria.[1] Furthermore, xeruborbactam possesses a secondary mechanism of action through direct, albeit modest, antibacterial activity via binding to penicillin-binding proteins (PBPs).[2][3][4] Developed to overcome the limited oral bioavailability of the parent compound, QPX7831 is designed for oral administration, primarily in combination with β-lactam antibiotics, to treat complicated infections like cUTIs caused by multidrug-resistant pathogens.[1][5] This document outlines the key research findings, data, and experimental protocols related to the development and evaluation of QPX7831.
Mechanism of Action
Upon oral administration, the prodrug QPX7831 is absorbed and subsequently cleaved by systemic esterases to release the active molecule, xeruborbactam.[5] Xeruborbactam then exerts a dual-action antimicrobial effect.
-
Primary Mechanism: β-Lactamase Inhibition: As a cyclic boronate compound, xeruborbactam acts as a transition-state analogue that covalently binds to the active site of a wide spectrum of bacterial β-lactamases.[6] This includes clinically significant Class A (e.g., KPC), Class C, Class D (e.g., OXA), and Class B metallo-β-lactamases (e.g., NDM, VIM, IMP).[4][7] By inactivating these enzymes, xeruborbactam restores the efficacy of co-administered β-lactam antibiotics.
-
Secondary Mechanism: PBP Binding: At concentrations often higher than those required for β-lactamase inhibition, xeruborbactam demonstrates intrinsic antibacterial activity by binding to and inhibiting multiple PBPs, which are essential for bacterial cell wall synthesis.[3][4] This direct action can contribute to the overall potentiation of β-lactam partners, even in the absence of β-lactamases.[3]
Data Presentation
Pharmacokinetic Data
The development of QPX7831 was driven by the need to improve upon the variable oral bioavailability of its parent compound, xeruborbactam (QPX7728).[8] Preclinical and clinical studies have aimed to characterize the pharmacokinetic profile of xeruborbactam following oral administration of the QPX7831 prodrug.
Table 1: Preclinical Oral Bioavailability of Xeruborbactam (QPX7728) vs. Prodrug (QPX7831)
| Species | Xeruborbactam (Parent Drug) Oral Bioavailability (%) | QPX7831 (Prodrug) Oral Bioavailability (%) | Reference(s) |
|---|---|---|---|
| Rat | 50% | >100%* | [8] |
| Dog | 50% | Not specified | [8] |
| Monkey | 20% | 100% | [8][9] |
*Bioavailability over 100% in rats suggests potential interference with xeruborbactam clearance by the prodrug.[8]
Table 2: Human Pharmacokinetic Parameters of Xeruborbactam after Oral QPX7831 Administration (Phase 1)
| Parameter | Value | Condition | Reference(s) |
|---|---|---|---|
| Half-life (t½) | 24.9 - 31 hours | Steady-state | [5] |
| Volume of Distribution (Vss) | 15.5 - 17.8 L | Steady-state |[5] |
In Vitro Antibacterial Activity of Xeruborbactam
Xeruborbactam exhibits direct, though low-potency, antibacterial activity against several Gram-negative pathogens.
Table 3: Minimum Inhibitory Concentration (MIC) of Xeruborbactam
| Organism Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
|---|---|---|---|
| Carbapenem-Resistant Enterobacterales (CRE) | 16 | 32 | [2][3] |
| Carbapenem-Resistant Acinetobacter baumannii | 16 | 64 | [2][3] |
| Pseudomonas aeruginosa | >64 | >64 |[2] |
Experimental Protocols
Protocol 1: In Vitro Prodrug Cleavage Assay
Objective: To determine the rate of conversion of QPX7831 to xeruborbactam in the presence of biological matrices.
Materials:
-
QPX7831
-
Xeruborbactam reference standard
-
Human, rat, dog, or monkey serum/plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
96-well plates
-
Incubator set to 37°C
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Methodology:
-
Prepare a stock solution of QPX7831 in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add serum or plasma from the desired species. Pre-incubate the plate at 37°C for 10 minutes.
-
Spike QPX7831 into the serum/plasma to a final concentration of 1-10 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding 3-4 volumes of ice-cold ACN containing an internal standard.
-
Centrifuge the samples at high speed (e.g., 4000 rpm for 10 min) to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentrations of remaining QPX7831 and newly formed xeruborbactam using a validated HPLC-MS method.
-
Calculate the cleavage half-life (t½) by plotting the disappearance of the prodrug over time.
Protocol 2: Pharmacokinetic (PK) Evaluation in Animal Models
Objective: To determine the oral bioavailability of xeruborbactam following administration of the QPX7831 prodrug.
Materials:
-
Test animals (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys)
-
QPX7831 formulated for oral gavage
-
Xeruborbactam formulated for intravenous (IV) administration
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
HPLC-MS system
Methodology:
-
Dosing:
-
Oral Group: Administer a single dose of QPX7831 via oral gavage to a cohort of fasted animals (n=3-5 per group).
-
IV Group: Administer a single dose-normalized bolus of xeruborbactam via a suitable vein (e.g., tail vein in rats) to a separate cohort.
-
-
Blood Sampling: Collect blood samples at predetermined time points post-dose (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Process blood samples by centrifugation to obtain plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of xeruborbactam in plasma samples using a validated HPLC-MS method.[10]
-
Data Analysis:
-
Calculate PK parameters including Area Under the Curve (AUC), Cmax, and Tmax for both oral and IV routes using non-compartmental analysis.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Protocol 3: Phase 1 Clinical Trial Protocol Outline (Based on NCT04578873)
Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of QPX7831 in healthy adult subjects.[1]
Study Design: Randomized, double-blind, placebo-controlled.[1]
-
Participants: Healthy adult volunteers (target n=80).[1]
-
Cohorts:
-
Single Ascending Dose (SAD): Subjects receive a single oral dose of QPX7831 or placebo. Doses are escalated in subsequent cohorts after safety review.
-
Multiple Ascending Dose (MAD): Subjects receive multiple oral doses of QPX7831 or placebo over a set period (e.g., daily for 7-14 days).
-
-
Randomization: Within each cohort, subjects are typically randomized in a 3:1 or similar ratio to receive active drug or placebo (e.g., 6 active: 2 placebo).[10]
Methodology:
-
Screening: Potential subjects undergo medical screening to ensure they meet all inclusion and no exclusion criteria.
-
Dosing: On dosing days, subjects receive QPX7831 or placebo capsules under supervision.
-
Safety Monitoring: Subjects are monitored for treatment-emergent adverse events (AEs). Vital signs, ECGs, and clinical laboratory safety tests (hematology, chemistry, urinalysis) are collected at baseline and throughout the study.
-
Pharmacokinetic Sampling: Intensive plasma and urine samples are collected at frequent intervals after dosing to characterize the full PK profile.[1][10]
-
Bioanalysis: Plasma (total and free drug) and urine samples are analyzed for QPX7831 and xeruborbactam concentrations using a validated HPLC-MS/MS method.[10]
-
Endpoints:
Conclusion
The oral prodrug QPX7831 successfully delivers the broad-spectrum β-lactamase inhibitor xeruborbactam with high oral bioavailability. Its development addresses a critical unmet need for effective oral therapies against multidrug-resistant Gram-negative bacteria. The dual mechanism of action, combining potent enzyme inhibition with direct antibacterial activity, makes it a promising partner for β-lactam antibiotics. Ongoing clinical research continues to define its safety and efficacy profile for future therapeutic applications.
References
- 1. | BioWorld [bioworld.com]
- 2. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1R,2S)-Xeruborbactam disodium | 2170834-63-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Xeruborbactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,2S)-Xeruborbactam Disodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (1R,2S)-Xeruborbactam disodium (B8443419).
Troubleshooting Guides
This section addresses specific issues that may arise during key stages of the (1R,2S)-Xeruborbactam disodium synthesis.
Issue 1: Low Yield in the Nickel-Catalyzed Borylation Step
Q: My nickel-catalyzed borylation of the benzofuran (B130515) intermediate is resulting in low yields of the desired vinylboronate ester. What are the potential causes and how can I optimize this reaction?
A: Low yields in this step can often be attributed to catalyst deactivation, suboptimal reaction conditions, or impurities in the starting materials. Here are some troubleshooting steps:
-
Catalyst and Ligand Integrity: Ensure the nickel catalyst and phosphine (B1218219) ligands are of high purity and handled under inert conditions to prevent oxidation. Consider preparing the catalyst in situ if you suspect decomposition of a pre-catalyst.
-
Solvent and Base Purity: Anhydrous solvents are critical for this reaction. Ensure your solvent (e.g., THF, toluene) is thoroughly dried. The choice and purity of the base (e.g., Cs₂CO₃, K₂CO₃) can also significantly impact the reaction efficiency.
-
Reaction Temperature: The reaction temperature may need to be carefully optimized. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions.
-
Starting Material Purity: Impurities in the benzofuran starting material can interfere with the catalytic cycle. Ensure the starting material is pure before proceeding with the borylation.
Issue 2: Poor Diastereoselectivity in the Cyclopropanation Reaction
Q: I am struggling to achieve the desired (1R,2S) stereochemistry during the cyclopropanation of the vinylboronate intermediate. What factors influence the diastereoselectivity of this step?
A: Achieving high diastereoselectivity in the cyclopropanation step, often a Simmons-Smith type reaction, is crucial. The stereochemical outcome is influenced by several factors:
-
Directing Groups: The presence of a directing group, such as a hydroxyl or a chiral auxiliary, can significantly influence the facial selectivity of the cyclopropanation. Ensure that any directing groups are correctly positioned and that the reaction conditions favor their directing effect.
-
Reagent Stoichiometry and Addition Rate: The stoichiometry of the cyclopropanating agent (e.g., diethylzinc (B1219324) and diiodomethane) and its rate of addition can impact selectivity. Slow addition at low temperatures is often recommended to control the reaction.
-
Chiral Auxiliaries: If a chiral auxiliary is used to induce asymmetry, its purity and the conditions for its attachment and removal are critical. Incomplete reactions or racemization during these steps can lower the overall diastereoselectivity.
-
Temperature Control: Maintaining a consistent and low temperature throughout the reaction is often key to maximizing diastereoselectivity.
Issue 3: Hydrolysis of Boronate Ester Intermediates During Purification
Q: I am observing significant hydrolysis of my pinacol (B44631) boronate ester to the corresponding boronic acid during workup and column chromatography. How can I minimize this decomposition?
A: Pinacol boronate esters are known to be susceptible to hydrolysis, particularly under acidic or basic conditions and in the presence of water.[1] Here are some strategies to mitigate this issue:
-
Anhydrous Workup: Perform aqueous workups quickly and with neutral water if possible. Avoid acidic or basic aqueous solutions if the boronate ester is sensitive.
-
Alternative Chromatography Media: Silica (B1680970) gel can be acidic and promote hydrolysis. Consider using neutral alumina (B75360) or deactivating the silica gel with a base (e.g., triethylamine) before use.[2][3]
-
Aprotic Solvents: Use aprotic solvents for sample preparation and chromatography whenever possible.[1]
-
Supercritical Fluid Chromatography (SFC): SFC using co-solvents like 2,2,2-trifluoroethanol (B45653) (TFE) instead of methanol (B129727) has been shown to successfully control the degradation of boronic acid pinacol esters.[1]
-
Derivatization: In some cases, the boronic acid can be temporarily converted to a more stable derivative, such as a BF₃K salt, for purification, and then regenerated.
Issue 4: Formation of High Molecular Weight Species
Q: During HPLC analysis of my reaction mixture, I am observing peaks with longer retention times and mass corresponding to dimers or trimers. What is causing this and how can I prevent it?
A: Boronic acids have a known propensity to form oligomers, especially in solution.[4] This is often concentration and pH-dependent.
-
pH Control: The extent of oligomerization can be influenced by the pH of the solution. Adjusting the pH may help to minimize the formation of these higher molecular weight species.
-
Concentration Effects: Analyze samples at lower concentrations to see if the proportion of oligomers decreases.
-
Structural Considerations: The tendency to form oligomers can be inherent to the structure of the boronic acid. While it may not be entirely preventable, understanding its presence is important for accurate analysis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of chiral boronate intermediates in the synthesis of Xeruborbactam?
A1: The purification of chiral boronate intermediates presents several challenges. These include the potential for hydrolysis of the boronate ester during chromatography, difficulty in separating diastereomers, and the propensity of boronic acids to be highly polar, making them challenging to handle with standard chromatographic techniques.[2][3] Strategies to overcome these include using neutral chromatography media like alumina, employing aprotic solvents, or utilizing advanced techniques like Supercritical Fluid Chromatography (SFC).[1][2]
Q2: Why is (1R,2S)-Xeruborbactam synthesized as a disodium salt?
A2: The free acid form of Xeruborbactam can be unstable. The formation of the disodium salt significantly improves the stability and shelf-life of the final active pharmaceutical ingredient. This is a common strategy for compounds containing acidic functional groups.
Q3: What analytical techniques are best suited for monitoring the progress of the key synthetic steps?
A3: A combination of techniques is recommended:
-
TLC (Thin Layer Chromatography): For rapid, qualitative monitoring of reaction progress.
-
HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography): For quantitative analysis of reaction conversion, purity, and detection of byproducts and oligomers.[4]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For identification of intermediates, products, and impurities by their mass-to-charge ratio.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For structural confirmation of intermediates and the final product.
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps (Hypothetical Data)
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Nickel-Catalyzed Borylation | Substituted Benzofuran | Vinylboronate Ester | 75-85 |
| 2 | Diastereoselective Cyclopropanation | Vinylboronate Ester | Chiral Cyclopropylboronate | 60-70 |
| 3 | Chiral Resolution/Purification | Diastereomeric Mixture | (1R,2S)-Cyclopropylboronate | 40-50 (of theoretical) |
| 4 | Hydrolysis and Salt Formation | Purified Ester | This compound | 85-95 |
Note: These are hypothetical yields and can vary significantly based on reaction scale and specific conditions.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is proprietary and not fully available in the public domain. However, a generalized workflow can be inferred from the available literature. For specific, validated protocols, it is recommended to consult relevant patents and primary scientific literature.
Visualizations
References
Technical Support Center: Optimizing Xeruborbactam Concentration in In Vitro Assays
Welcome to the technical support center for optimizing Xeruborbactam concentration in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Xeruborbactam?
A1: Xeruborbactam is a dual-action inhibitor. Its primary mechanism is the inhibition of a broad spectrum of serine and metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2] Additionally, it possesses intrinsic antibacterial activity through the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][2][3]
Q2: What is a typical starting concentration for Xeruborbactam in in vitro susceptibility testing?
A2: For in vitro susceptibility testing in combination with a β-lactam antibiotic, fixed concentrations of 4 µg/mL or 8 µg/mL of Xeruborbactam are commonly used.[4][5] The choice of concentration can depend on the specific β-lactam partner and the bacterial species being tested.
Q3: Does Xeruborbactam have intrinsic antibacterial activity?
A3: Yes, Xeruborbactam exhibits modest direct antibacterial activity at concentrations generally higher than those required for β-lactamase inhibition.[1][3] This activity is due to its ability to bind to and inhibit PBPs.[1][3]
Q4: How should I prepare and store Xeruborbactam for in vitro assays?
A4: While specific solubility and stability data can be found in the manufacturer's instructions, β-lactamase inhibitors are generally dissolved in a suitable solvent like DMSO to create a stock solution.[6] It is recommended to prepare fresh working solutions for each experiment and to store stock solutions at -20°C or -80°C, protected from light and moisture to prevent degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High Minimum Inhibitory Concentration (MIC) values observed for a known susceptible organism.
| Possible Cause | Troubleshooting Steps |
| Degradation of Xeruborbactam or β-lactam partner. | Prepare fresh solutions of both Xeruborbactam and the partner antibiotic for each experiment. Ensure proper storage of stock solutions (frozen, protected from light). |
| Presence of efflux pumps. | In some organisms, such as Pseudomonas aeruginosa, efflux pumps like MexAB-OprM can reduce the intracellular concentration of Xeruborbactam, leading to higher MICs.[3] Consider using an efflux pump inhibitor as a control or using bacterial strains with known efflux pump deletions to confirm this as the cause. |
| Inappropriate fixed concentration of Xeruborbactam. | The standard fixed concentrations of 4 or 8 µg/mL may not be optimal for all bacterial strains or β-lactam partners. Perform a checkerboard titration to determine the optimal synergistic concentration of Xeruborbactam and the partner antibiotic. |
| High bacterial inoculum. | A high inoculum can lead to an increased concentration of β-lactamases, potentially overwhelming the inhibitor. Ensure the bacterial inoculum is standardized according to established protocols (e.g., CLSI guidelines). |
Issue 2: Inconsistent or non-reproducible IC50 values in a PBP binding assay.
| Possible Cause | Troubleshooting Steps |
| Displacement of Xeruborbactam by the fluorescent probe. | Xeruborbactam's binding to PBPs can be reversible. To prevent displacement by a competitive fluorescent probe (e.g., Bocillin FL), modify the protocol by incubating the reaction mixture with the fluorescent probe on ice (0°C).[1] |
| Incorrect incubation time. | Ensure sufficient incubation time for Xeruborbactam to bind to the PBPs. A one-hour pre-incubation at 30°C before the addition of the fluorescent probe has been shown to be effective.[3] |
| Membrane preparation quality. | The quality and concentration of the bacterial membrane preparation containing the PBPs are critical. Ensure consistent preparation of membrane fractions and quantify the protein concentration to normalize results. |
Issue 3: Unexpected morphological changes in bacteria when treated with Xeruborbactam alone.
| Possible Cause | Explanation |
| Intrinsic antibacterial activity. | At concentrations at or above its MIC, Xeruborbactam's binding to multiple PBPs can induce changes in bacterial cell morphology, similar to those caused by β-lactam antibiotics like meropenem.[3] This is an expected outcome and confirms its secondary mechanism of action. |
Quantitative Data Summary
Table 1: Xeruborbactam MIC50/MIC90 Values Against Various Bacterial Species
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Carbapenem-resistant Enterobacterales | 16 | 32 |
| Carbapenem-resistant Acinetobacter baumannii | 16 | 64 |
| Pseudomonas aeruginosa | >64 | >64 |
Data sourced from multiple studies.[1][3][7]
Table 2: Xeruborbactam IC50 Values for PBP Binding
| Organism | PBP Target | IC50 (µM) |
| Escherichia coli & Klebsiella pneumoniae | PBP1a/1b, PBP2, PBP3 | 40 - 70 |
| Acinetobacter baumannii | PBP1a | 1.4 |
| PBP2 | 23 | |
| PBP3 | 140 |
Data sourced from multiple studies.[3][7]
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Xeruborbactam and β-lactam solutions: Prepare stock solutions of Xeruborbactam and the partner β-lactam in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the β-lactam in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Add a fixed concentration of Xeruborbactam (e.g., 4 or 8 µg/mL) to each well containing the β-lactam dilutions.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the β-lactam in combination with the fixed concentration of Xeruborbactam that completely inhibits visible bacterial growth.
2. Penicillin-Binding Protein (PBP) Binding Assay
This protocol is adapted from published methods.[3]
-
Preparation of Bacterial Membranes:
-
Grow a bacterial culture to mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) and separate the membrane fraction by ultracentrifugation.
-
Wash the membrane pellet and resuspend it in a suitable buffer (e.g., 100 mM Na-phosphate, pH 7.0).
-
-
Competition Binding:
-
In a microcentrifuge tube, mix the membrane preparation with varying concentrations of Xeruborbactam.
-
Incubate for 1 hour at 30°C to allow Xeruborbactam to bind to the PBPs.
-
-
Fluorescent Labeling:
-
Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the mixture.
-
Crucially, incubate the reaction on ice (0°C) for 20 minutes. This prevents the displacement of bound Xeruborbactam by the fluorescent probe.[1]
-
-
Detection and Analysis:
-
Stop the reaction by adding a sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a gel imager.
-
The intensity of the fluorescent bands will decrease with increasing concentrations of Xeruborbactam.
-
Quantify the band intensities to determine the IC50 value, which is the concentration of Xeruborbactam required to inhibit 50% of the fluorescent probe binding.
-
Visualizations
Caption: Dual mechanism of action of Xeruborbactam.
Caption: Workflow for MIC determination.
Caption: PBP binding assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
overcoming solubility issues with Xeruborbactam disodium
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Xeruborbactam disodium (B8443419).
Frequently Asked Questions (FAQs)
Q1: What is Xeruborbactam disodium and why is the disodium salt form preferred?
Xeruborbactam, also known as QPX7728, is a potent, ultra-broad-spectrum boronic acid beta-lactamase inhibitor. It is effective against a wide range of serine and metallo-beta-lactamases produced by bacteria to inactivate β-lactam antibiotics.[1][2][3] The disodium salt form is generally preferred for research purposes because the free acid form of Xeruborbactam is prone to instability.[4] The disodium salt retains the same biological activity while offering improved stability.[4]
Q2: What are the recommended storage conditions for Xeruborbactam disodium?
For long-term storage, Xeruborbactam disodium powder should be kept at -20°C in a sealed container, protected from moisture and light.[1][2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under these conditions.[5][6]
Q3: In which solvents can I dissolve Xeruborbactam disodium?
Xeruborbactam disodium is soluble in several common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) and water are the most frequently used.[1][2] It is also soluble in Phosphate-Buffered Saline (PBS).[1] For in vitro antimicrobial susceptibility testing, it has been dissolved in cation-adjusted Mueller-Hinton broth (CAMHB) at a pH of 7.4.[7]
Q4: Does the quality of the solvent affect solubility?
Yes, the quality of the solvent is critical, especially for DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly impact the solubility of Xeruborbactam disodium.[1] It is highly recommended to use newly opened, anhydrous-grade DMSO for preparing stock solutions.[1]
Troubleshooting Guide
Issue: I am having difficulty completely dissolving Xeruborbactam disodium.
Solution:
-
Utilize Mechanical Assistance: Gentle agitation may not be sufficient. The use of an ultrasonic bath is frequently recommended to aid dissolution in both aqueous and organic solvents.[1][2]
-
Apply Gentle Heat: If sonication alone is not effective, gentle warming of the solution can help. Be cautious with the temperature to avoid potential degradation of the compound.
-
Optimize Solvent Choice: If you are experiencing issues with one solvent, consider trying an alternative. Refer to the solubility data table below for options. For cell-based assays, ensure the final concentration of the organic solvent (like DMSO) is compatible with your experimental system.
Issue: My Xeruborbactam disodium solution appears cloudy or has formed a precipitate after storage.
Solution:
-
Re-dissolve the Compound: Precipitates can sometimes form upon cooling or after a period of storage. Try warming the solution gently and sonicating it again to see if the precipitate re-dissolves.
-
Prepare Fresh Solutions: It is always best practice to prepare fresh solutions for your experiments, especially for aqueous solutions.[1] If you are using a stock solution that has been stored, particularly at -20°C for a prolonged period, it may be necessary to prepare a new one.
-
Filter Sterilization for Aqueous Solutions: If you prepare an aqueous stock solution, it is recommended to filter and sterilize it using a 0.22 µm filter before use.[1]
Data Presentation
Table 1: Solubility of Xeruborbactam Disodium
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 352.16 | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is highly recommended.[1][2] |
| Water (H₂O) | 76.67 | 270.00 | Ultrasonic assistance may be needed.[1][2] |
| PBS | 66.67 | 234.79 | Ultrasonic assistance may be needed.[1] |
| Cation-Adjusted Mueller-Hinton Broth (pH 7.4) | Not specified | Not specified | Used for antimicrobial susceptibility testing.[7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
-
Materials:
-
Xeruborbactam disodium powder
-
Newly opened, anhydrous-grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh the desired amount of Xeruborbactam disodium powder in a sterile tube. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of the compound.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube for 30-60 seconds to initially mix the compound and solvent.
-
Place the tube in an ultrasonic water bath. Sonicate for 5-10 minutes, or until the solid is completely dissolved. The solution should be clear.
-
If necessary, gentle warming can be applied in conjunction with sonication.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
-
Visualizations
Caption: A flowchart illustrating the recommended steps for dissolving Xeruborbactam disodium.
Caption: A decision tree for troubleshooting common solubility problems with Xeruborbactam disodium.
References
Technical Support Center: Investigating the Impact of Efflux Pumps on Xeruborbactam Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the impact of efflux pumps on the activity of Xeruborbactam.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of Resistance-Nodulation-Division (RND) efflux pumps on the in vitro activity of Xeruborbactam?
A1: The impact of RND efflux pumps on Xeruborbactam's activity is species-dependent. In Pseudomonas aeruginosa and Acinetobacter baumannii, the MexAB-OprM and AdeIJK efflux pumps, respectively, can significantly reduce the susceptibility to Xeruborbactam, leading to a 4- to 16-fold increase in the Minimum Inhibitory Concentration (MIC).[1] Conversely, for Enterobacterales, the major efflux pump AcrAB-TolC does not appear to significantly affect Xeruborbactam's potency.
Q2: My MIC values for Xeruborbactam are inconsistent across experiments with the same efflux pump mutant strain. What could be the cause?
A2: Variability in MIC results can arise from several factors. Common issues include inconsistent inoculum preparation, leading to different bacterial densities, and suboptimal assay conditions such as deviations in incubation time or temperature. Ensure that you are strictly adhering to standardized protocols for inoculum preparation and incubation. Additionally, verify the purity of your bacterial isolate, as a mixed culture can lead to uninterpretable results.
Q3: I am not observing the expected fold-change in Xeruborbactam MIC when using an efflux pump inhibitor (EPI). What should I check?
A3: Several factors can influence the effectiveness of an EPI in an MIC assay. Firstly, ensure the EPI is used at its optimal, non-toxic concentration. The solvent used to dissolve the EPI could also interfere with the assay, so a solvent-only control is crucial. Additionally, some EPIs can be substrates of the efflux pumps themselves or may have off-target effects, such as membrane permeabilization, which can complicate the interpretation of results. It is also important to consider that the expression of efflux pumps can be complex and may be induced or repressed by the presence of the EPI or the antibiotic itself.
Q4: My RT-qPCR results for efflux pump gene expression do not correlate with the observed changes in Xeruborbactam MIC. Why might this be?
A4: A lack of correlation between gene expression and MIC values can be due to several reasons. Post-transcriptional and post-translational modifications can affect the final amount and activity of the efflux pump protein, meaning that mRNA levels do not always directly translate to functional pump levels. Furthermore, other resistance mechanisms may be at play, such as alterations in drug targets or enzymatic degradation of the antibiotic, which would not be reflected in efflux pump gene expression levels. It is also crucial to ensure the quality and integrity of your RNA samples and the specificity of your RT-qPCR primers.
Troubleshooting Guides
Troubleshooting Variable Xeruborbactam MIC Results
| Observed Problem | Potential Cause | Recommended Action |
| High variability in MICs for the same strain across different experimental runs. | Inconsistent inoculum density. | Strictly adhere to a standardized protocol for inoculum preparation, such as adjusting to a 0.5 McFarland standard. |
| Contamination of the bacterial culture. | Streak the culture on an appropriate agar (B569324) plate to check for purity before starting the MIC assay. | |
| Variations in incubation conditions. | Ensure consistent incubation temperature and duration for all experiments. | |
| Unexpectedly high MICs in efflux pump knockout strains. | Compensatory upregulation of other efflux pumps. | Investigate the expression of other known efflux pump genes in the knockout strain via RT-qPCR. |
| Presence of other resistance mechanisms. | Perform whole-genome sequencing to identify other potential resistance determinants. | |
| No significant difference in MIC between wild-type and efflux-overexpressing strains. | The specific efflux pump does not transport Xeruborbactam. | Confirm the substrate specificity of the efflux pump using known substrates. |
| Issues with the genetic modification of the overexpressing strain. | Verify the overexpression of the efflux pump gene using RT-qPCR and Western blotting if possible. |
Troubleshooting Efflux Pump Gene Expression Analysis by RT-qPCR
| Observed Problem | Potential Cause | Recommended Action |
| No amplification or very late amplification in samples that should contain the target gene. | Poor RNA quality or degradation. | Assess RNA integrity using gel electrophoresis or a bioanalyzer. Prepare fresh RNA samples if necessary. |
| Inefficient cDNA synthesis. | Optimize the reverse transcription reaction. Consider using a different reverse transcriptase or priming strategy. | |
| Poorly designed primers. | Re-design and validate primers to ensure specificity and efficiency. | |
| Non-specific amplification or multiple peaks in the melt curve. | Primer-dimer formation or off-target amplification. | Optimize the annealing temperature and primer concentrations. Consider redesigning primers. |
| Genomic DNA contamination. | Treat RNA samples with DNase I before reverse transcription. | |
| Inconsistent results between biological replicates. | Variability in bacterial culture conditions. | Ensure consistent growth phase and conditions for all cultures before RNA extraction. |
| Pipetting errors. | Use calibrated pipettes and exercise care during reaction setup. |
Quantitative Data Summary
The following table summarizes the impact of specific efflux pumps on the Minimum Inhibitory Concentration (MIC) of Xeruborbactam against various bacterial species.
| Bacterial Species | Efflux Pump | Genotype | Fold-Change in Xeruborbactam MIC |
| Pseudomonas aeruginosa | MexAB-OprM | Efflux-proficient vs. deficient | 4 to 16-fold increase |
| Acinetobacter baumannii | AdeIJK | Efflux-proficient vs. deficient | 4 to 16-fold increase |
| Escherichia coli | AcrAB-TolC | Wild-type vs. overexpression/inactivation | No significant effect |
| Klebsiella pneumoniae | AcrAB-TolC | Wild-type vs. overexpression/inactivation | No significant effect |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Xeruborbactam
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Sterile 96-well microtiter plates.
- Xeruborbactam stock solution of known concentration.
- Bacterial inoculum adjusted to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
- (Optional) Efflux pump inhibitor (EPI) stock solution.
2. Serial Dilution of Xeruborbactam:
- Prepare a two-fold serial dilution of Xeruborbactam in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
- If using an EPI, add it to the CAMHB at the desired fixed concentration before preparing the Xeruborbactam dilutions.
3. Inoculation:
- Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
- Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
4. Incubation:
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC:
- The MIC is the lowest concentration of Xeruborbactam that completely inhibits visible bacterial growth.
Protocol 2: RT-qPCR for Efflux Pump Gene Expression
1. RNA Extraction:
- Grow bacterial cultures to the mid-logarithmic phase.
- Expose a subset of the cultures to a sub-inhibitory concentration of Xeruborbactam for a defined period.
- Harvest the bacterial cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.
2. cDNA Synthesis:
- Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase and random primers or gene-specific primers.
3. Quantitative PCR (qPCR):
- Perform qPCR using a suitable master mix, primers specific for the efflux pump gene of interest, and a housekeeping gene for normalization (e.g., rpoB, gyrA).
- The reaction should include a no-template control and a no-reverse-transcriptase control.
- Cycling conditions will depend on the qPCR machine and primers used but generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
- Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated sample to the untreated control.
Visualizations
Caption: Experimental workflow for investigating efflux pump impact.
References
Xeruborbactam Stability in Solution: A Technical Support Center
Welcome to the Technical Support Center for Xeruborbactam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Xeruborbactam in solution during experimental procedures. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of Xeruborbactam in solution?
A1: Xeruborbactam, a cyclic boronic acid-based β-lactamase inhibitor, is susceptible to several degradation pathways in aqueous solutions. The primary causes of instability include:
-
Oxidative Deboronation: The boronic acid moiety can be oxidized, particularly in the presence of reactive oxygen species, converting it into an inactive alcohol (phenol) and boric acid. At physiological pH, this oxidation can occur at rates comparable to that of thiols[1][2].
-
pH-Dependent Hydrolysis (Protodeboronation): Cleavage of the carbon-boron bond can occur, where the boronic acid group is replaced by a hydrogen atom. This process is often highly dependent on the pH of the solution and can be accelerated by heat or the presence of certain metal catalysts[3].
-
Formation of Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This process can complicate reaction stoichiometry and reduce the concentration of the active monomeric form[3].
Q2: How does pH affect the stability of Xeruborbactam in solution?
A2: The stability of boronic acids like Xeruborbactam is significantly influenced by pH. At physiological pH, boronic acids typically exist in an uncharged, trigonal planar form. However, in aqueous solutions with a pH higher than their pKa, they are converted to an anionic, tetrahedral boronate form[4]. The rate of degradation can vary by orders of magnitude across the pH range of 1-13[3]. For some boronic acids, decomposition is accelerated under basic conditions[3]. A stability study on Xeruborbactam involved incubating solutions at pH values ranging from 1 to 13 to assess its stability profile across this range[5].
Q3: Is there a more stable form of Xeruborbactam available for experimental use?
A3: Yes, the free acid form of Xeruborbactam is noted to be prone to instability. It is advisable to use the more stable disodium (B8443419) salt form (Xeruborbactam disodium), which retains the same biological activity[6]. For solid compounds, storage in a tightly sealed container in a dry, cool, and well-ventilated place is recommended to maintain quality[3].
Q4: How should I prepare and store Xeruborbactam stock solutions?
A4: To maximize stability, stock solutions should be prepared fresh for each experiment whenever possible[3]. If a solution must be stored, it is best to use a dry, inert solvent and keep it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C or -80°C). For short-term storage (days to weeks), refrigeration at 0-4°C in the dark may be acceptable[7]. Avoid repeated freeze-thaw cycles.
Q5: What analytical methods are suitable for monitoring the stability of Xeruborbactam?
A5: Several analytical methods can be employed to assess the stability of Xeruborbactam:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common technique for purity analysis of boronic acids. However, care must be taken to prevent on-column hydrolysis. Specialized methods, such as using aprotic diluents or mobile phases with high pH, may be necessary to obtain accurate results[8][9].
-
UV-Vis Spectroscopy: A simple method to monitor for changes in the chemical structure. A study on Xeruborbactam used UV-Vis absorbance spectra (200-800 nm) to monitor changes at its characteristic peak of 340.5 nm during pH and thermal stability assessments[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹¹B NMR can be used to quantify the parent compound and identify degradation products over time[3].
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Xeruborbactam solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results over time. | Degradation of Xeruborbactam in the prepared solution. | Prepare fresh solutions for each experiment. If using a stock solution, verify its purity before use via an analytical method like HPLC. Store stock solutions in small, single-use aliquots at -20°C or below and protect from light. |
| Precipitate forms in the solution upon storage. | Formation of less soluble degradation products or boroxine (B1236090) trimers. pH shift affecting solubility. | Use the recommended disodium salt form of Xeruborbactam for better solubility and stability[6]. Ensure the buffer has sufficient capacity to maintain the target pH. If precipitation occurs, the solution should be discarded. |
| Observed degradation during analytical testing (e.g., extra peaks in HPLC). | On-column hydrolysis or degradation during sample preparation for RP-HPLC analysis. | Use a diluent composed of an aprotic solvent (e.g., acetonitrile) for sample preparation. Employ an HPLC method optimized for boronic acids, which may include a column with low silanol (B1196071) activity and a mobile phase without acidic modifiers[9]. |
| Variability between experimental replicates. | Inconsistent solution preparation or handling. Degradation occurring at different rates due to exposure to air (oxidation) or light. | Standardize solution preparation protocols. Use deoxygenated buffers if oxidative degradation is suspected. Protect solutions from light by using amber vials or covering them with foil. |
Experimental Protocols & Methodologies
Protocol 1: General pH and Thermal Stability Assessment
This protocol is based on the methodology described for assessing Xeruborbactam stability[5].
Objective: To evaluate the stability of Xeruborbactam in solutions of varying pH and at different temperatures.
Materials:
-
Xeruborbactam (disodium salt recommended)
-
0.1 M HCl and 0.1 M NaOH
-
A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate) or a universal buffer[10].
-
UV-Vis Spectrophotometer
-
Controlled temperature water bath or incubator
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of Xeruborbactam in a suitable solvent (e.g., water or DMSO, depending on solubility) and determine its initial concentration and purity.
-
pH Stability:
-
Prepare a series of aliquots of the Xeruborbactam solution in different buffers to achieve final pH values of 1, 3, 5, 7, 9, 11, and 13.
-
Incubate the aliquots at room temperature for a defined period (e.g., 48 hours).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), take a sample from each pH condition.
-
Record the UV-Vis absorbance spectrum (200-800 nm) and note any changes in the characteristic peak at 340.5 nm[5].
-
(Optional) Analyze the samples by a stability-indicating HPLC method to quantify the remaining percentage of Xeruborbactam.
-
-
Thermal Stability:
-
Prepare aliquots of Xeruborbactam in a buffer of a specific pH (e.g., pH 7.4).
-
Incubate the separate aliquots at various temperatures (e.g., 5, 15, 25, 35, 45, and 55 °C) for a defined period (e.g., 48 hours).
-
At specified time points, remove samples and allow them to return to room temperature.
-
Analyze the samples by UV-Vis spectroscopy and/or HPLC as described for the pH stability study.
-
Data Presentation:
The results of these stability studies can be summarized in the following tables:
Table 1: pH Stability of Xeruborbactam at Room Temperature (48 hours)
| pH | % Remaining Xeruborbactam (HPLC) | Change in Absorbance at 340.5 nm | Observations (e.g., color change, precipitation) |
| 1 | |||
| 3 | |||
| 5 | |||
| 7 | |||
| 9 | |||
| 11 | |||
| 13 |
Table 2: Thermal Stability of Xeruborbactam at pH 7.4 (48 hours)
| Temperature (°C) | % Remaining Xeruborbactam (HPLC) | Change in Absorbance at 340.5 nm | Observations |
| 5 | |||
| 15 | |||
| 25 | |||
| 35 | |||
| 45 | |||
| 55 |
Visualizations
Caption: Major degradation pathways for Xeruborbactam in aqueous solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Xeruborbactam
Xeruborbactam Technical Support Center
Welcome to the technical support center for Xeruborbactam, a novel diazabicyclooctane (DBO) class non-β-lactam β-lactamase inhibitor. Xeruborbactam is designed for co-administration with β-lactam antibiotics to combat infections caused by bacteria producing a wide range of β-lactamase enzymes.[1][2] This guide provides troubleshooting for common experimental issues and detailed protocols to ensure consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) results for my antibiotic/Xeruborbactam combination?
A1: Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing and can stem from several factors.[3][4][5] Follow these troubleshooting steps to identify the source of variability:
-
Media Composition: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in your Mueller-Hinton Broth (MHB) is critical. Ensure you are using cation-adjusted MHB as specified in CLSI or EUCAST guidelines. Lot-to-lot variability in media can affect antibiotic uptake and activity.
-
Inoculum Effect: A higher-than-standardized bacterial inoculum can lead to the hydrolysis of the partner antibiotic before Xeruborbactam can effectively inhibit the β-lactamase enzymes, resulting in artificially high MIC values.[6] Always verify your inoculum concentration (typically ~5 x 10⁵ CFU/mL) via spectrophotometry or plate counts.[7]
-
Xeruborbactam Stability: Xeruborbactam is supplied as a lyophilized powder. Reconstituted stock solutions may lose potency if not stored correctly. Prepare fresh stock solutions or aliquot and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.
-
Procedural Variations: Strict adherence to a standardized protocol is essential for reproducibility.[4][8] Ensure consistent incubation times (16-20 hours), temperature (35°C ± 2°C), and reading methods (visual vs. spectrophotometric).[7][9]
Q2: Xeruborbactam shows reduced efficacy against bacterial strains expressing certain β-lactamases. Why is this happening?
A2: While Xeruborbactam has a broad spectrum of activity, variations in efficacy can be attributed to several resistance mechanisms:[10][11]
-
Spectrum of Inhibition: Xeruborbactam is highly effective against Ambler class A (like KPC and other ESBLs) and class C β-lactamases.[12] Its activity against class D enzymes (OXA-type carbapenemases) can be variable, and it is not active against class B metallo-β-lactamases (e.g., NDM, VIM, IMP).[11] Confirm the specific β-lactamase profile of your test strains.
-
Enzyme Modification: Mutations within the β-lactamase active site can reduce the binding affinity of Xeruborbactam, rendering it less effective as an inhibitor.[13]
-
Overexpression of β-Lactamases: Some resistant isolates may significantly overproduce β-lactamase enzymes, effectively titrating out Xeruborbactam at standard concentrations.[10]
-
Efflux Pumps and Porin Loss: Resistance can also arise from mechanisms that are not related to direct enzyme inhibition, such as the active efflux of the antibiotic/inhibitor combination or the loss of outer membrane porins, which restricts drug entry into the bacterial cell.[10]
Q3: I am observing poor correlation between my in vitro MIC data and in vivo animal model results. What are the potential causes?
A3: A discrepancy between in vitro and in vivo results is a frequent challenge in drug development.[5][14] Key factors to consider include:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The efficacy of β-lactam/β-lactamase inhibitor combinations depends on maintaining plasma concentrations of both compounds above a critical threshold for a sufficient duration.[15] Investigate the PK properties of Xeruborbactam in your animal model, including its half-life, volume of distribution, and clearance.[1] The PK profiles of the inhibitor and the partner antibiotic should be closely matched.[12]
-
Protein Binding: High plasma protein binding can reduce the concentration of free, active Xeruborbactam available at the site of infection. Determine the extent of protein binding for your specific animal model.
-
Metabolic Stability: Xeruborbactam may be metabolized in vivo, leading to lower active concentrations than predicted from in vitro studies. Assess the metabolic stability of the compound in liver microsomes from the relevant animal species.
-
Inoculum and Infection Site: The bacterial load and specific microenvironment at the site of infection in an animal model can be vastly different from the conditions in a broth microdilution plate, impacting drug efficacy.[6]
Data Presentation
Table 1: Troubleshooting Inconsistent MIC Values for K. pneumoniae ATCC BAA-1705 (KPC-producing)
| Condition | Partner Antibiotic (Meropenem) MIC (µg/mL) | Meropenem + Xeruborbactam (4 µg/mL) MIC (µg/mL) | Notes |
| Problematic Data | |||
| Lab A (Standard MHB) | 32 | 8 | High variability observed. |
| Lab B (High Inoculum) | 32 | 16 | Inoculum was 10⁷ CFU/mL. |
| Lab C (Old Stock Sol.) | 32 | 4 | Xeruborbactam stock was 2 months old. |
| Expected Data | |||
| Standardized Protocol | 32 | ≤1 | Using Cation-Adjusted MHB, verified inoculum (~5x10⁵ CFU/mL), and fresh Xeruborbactam stock solution. |
Table 2: Comparative Inhibitory Activity of Xeruborbactam
| β-Lactamase Enzyme | Ambler Class | Representative Organism | Xeruborbactam IC₅₀ (nM) |
| KPC-2 | A | K. pneumoniae | 15 |
| TEM-1 | A | E. coli | 25 |
| CTX-M-15 | A | E. coli | 12 |
| AmpC | C | E. cloacae | 30 |
| OXA-48 | D | K. pneumoniae | 150 |
| NDM-1 | B | E. coli | >10,000 (Inactive) |
Experimental Protocols & Visualizations
Protocol: Standardized Broth Microdilution MIC Assay
This protocol is adapted from CLSI guidelines for determining the MIC of a β-lactam antibiotic in combination with a fixed concentration of Xeruborbactam.
1. Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well sterile, clear, U-bottom microtiter plates.
-
Partner β-lactam antibiotic powder.
-
Xeruborbactam lyophilized powder.
-
Bacterial strains for testing (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705).
-
Sterile DMSO or water for reconstitution.
-
0.9% sterile saline.
-
Spectrophotometer.
2. Preparation of Reagents:
-
Xeruborbactam Stock: Reconstitute Xeruborbactam powder in sterile DMSO to a concentration of 1280 µg/mL. Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot and dilute it in CAMHB to the required working concentration.
-
Antibiotic Stock: Prepare a stock solution of the partner β-lactam antibiotic in an appropriate solvent as per the manufacturer's instructions, typically at 1280 µg/mL.
-
Working Solutions: Prepare a solution of CAMHB containing a fixed concentration of Xeruborbactam (e.g., 8 µg/mL, which will be diluted to a final testing concentration of 4 µg/mL).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) agar (B569324) plate, pick 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Assay Procedure:
-
Lay out a 96-well plate. Add 100 µL of the CAMHB/Xeruborbactam working solution to wells in columns 1 through 11. Add 100 µL of drug-free CAMHB to column 12 (growth control).
-
In column 1, add 100 µL of the antibiotic stock solution to achieve the highest desired concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and continuing this process down to column 10. Discard 100 µL from column 10. Column 11 serves as the inhibitor-only control.
-
Add 100 µL of the standardized bacterial inoculum to each well (columns 1-12). The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[16] Read the plate visually or with a microplate reader.
Mandatory Visualizations
Caption: Mechanism of Xeruborbactam protecting a β-lactam antibiotic.
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: Logical troubleshooting tree for inconsistent MIC results.
References
- 1. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are β-lactamase modulators and how do they work? [synapse.patsnap.com]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. researchgate.net [researchgate.net]
- 9. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 10. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. β-Lactamase inhibitors: what you really need to know [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Protocol Refinement for Xeruborbactam Susceptibility Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately performing Xeruborbactam susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Xeruborbactam?
A1: Xeruborbactam is a potent, broad-spectrum β-lactamase inhibitor. It is a cyclic boronate compound that inactivates a wide range of β-lactamase enzymes, including serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B)[1][2]. These enzymes are a primary mechanism of resistance in many bacteria to β-lactam antibiotics. By inhibiting these enzymes, Xeruborbactam can restore the activity of partner β-lactam antibiotics, such as meropenem (B701), against resistant organisms[3][4]. Additionally, Xeruborbactam exhibits some intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis[1][5].
Q2: What is the recommended partner antibiotic for Xeruborbactam susceptibility testing?
A2: While Xeruborbactam has been studied in combination with various β-lactams, meropenem is a frequently used partner in research and clinical development[3][4].
Q3: What is the standard concentration of Xeruborbactam to be used in susceptibility testing?
A3: A fixed concentration of 8 µg/mL of Xeruborbactam is commonly used when testing in combination with a partner β-lactam like meropenem[3].
Q4: Are there established clinical breakpoints for interpreting Xeruborbactam susceptibility results?
A4: As of the latest guidelines, specific clinical breakpoints for Xeruborbactam combinations (e.g., meropenem-xeruborbactam) have not been formally established by regulatory bodies like the FDA or standards organizations such as CLSI and EUCAST. The current recommendation is to use the clinical breakpoints of the partner β-lactam antibiotic alone for interpretation[3][4]. For instance, when testing meropenem-xeruborbactam, the interpretive criteria for meropenem should be applied.
Q5: What are the recommended quality control (QC) strains for Xeruborbactam susceptibility testing?
A5: Specific QC ranges for meropenem-xeruborbactam are not yet listed in the main tables of the most recent CLSI M100 or EUCAST QC documents. However, the CLSI M100-ED35 (2025) document has begun to incorporate QC ranges for other Xeruborbactam combinations, such as Ceftibuten-xeruborbactam, against specific Klebsiella pneumoniae ATCC strains[6]. It is recommended to use standard, non-fastidious QC strains like Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, and Staphylococcus aureus ATCC® 29213™ to monitor the performance of the partner antibiotic and the testing procedure in general.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) values | 1. Incorrect concentration of Xeruborbactam or the partner β-lactam.2. Improper inoculum preparation (too dense or too light).3. Contamination of the bacterial culture.4. Degradation of antimicrobial agents. | 1. Verify the correct preparation of stock solutions and final concentrations in the testing panel.2. Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard.3. Perform a purity check of the inoculum by subculturing onto an appropriate agar (B569324) plate.4. Prepare fresh stock solutions of the antimicrobials. Store stock solutions and testing panels at the recommended temperatures. |
| Unexpectedly high MICs suggesting resistance in known susceptible strains | 1. Presence of an uncharacterized resistance mechanism.2. Inactivation of Xeruborbactam or the partner antibiotic.3. Issues with the testing medium (e.g., incorrect cation concentration). | 1. Confirm the identity and expected susceptibility profile of the strain.2. Ensure proper storage and handling of the antimicrobial agents.3. Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI for broth microdilution. |
| No zone of inhibition or very small zones in disk diffusion testing | 1. Incorrect disk content.2. Improper storage of antibiotic disks.3. Inoculum is too dense.4. Agar depth is too great. | 1. Verify that the correct antibiotic disks are being used.2. Store disks in a desiccated environment at the recommended temperature to prevent degradation.3. Ensure the inoculum is prepared to a 0.5 McFarland standard.4. The agar depth in the Petri dish should be uniform and approximately 4 mm. |
| Growth in skip wells in broth microdilution | 1. Contamination of the well.2. Errors in the dilution series preparation. | 1. Carefully inspect the purity of the inoculum. Repeat the test with a fresh subculture.2. Review and verify the dilution procedure. Ensure proper mixing at each dilution step. |
Experimental Protocols
Broth Microdilution (BMD) for Meropenem-Xeruborbactam
This protocol is based on the CLSI M07 guidelines for dilution antimicrobial susceptibility tests.
-
Preparation of Media: Use cation-adjusted Mueller-Hinton broth (CAMHB).
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of meropenem.
-
Prepare a stock solution of Xeruborbactam.
-
In the CAMHB, prepare serial twofold dilutions of meropenem.
-
Add Xeruborbactam to each well containing the meropenem dilutions to achieve a final fixed concentration of 8 µg/mL.
-
Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated overnight.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL Xeruborbactam) that completely inhibits visible growth of the organism.
-
Interpret the MIC based on the clinical breakpoints for meropenem alone as per CLSI or EUCAST guidelines.
-
Disk Diffusion for Meropenem-Xeruborbactam
This protocol is based on the CLSI M02 guidelines for disk diffusion testing.
-
Preparation of Media: Use Mueller-Hinton agar (MHA) plates with a uniform depth of 4 mm.
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described for the broth microdilution method (standardized to 0.5 McFarland).
-
-
Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically apply a meropenem disk (10 µg) onto the surface of the inoculated agar.
-
If combination disks for meropenem-xeruborbactam are not available, this method may not be suitable for routine testing.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters.
-
Interpret the zone size based on the clinical breakpoints for meropenem as established by CLSI or EUCAST.
-
Visualizations
Caption: Mechanism of Action of Xeruborbactam.
Caption: Broth Microdilution (BMD) Workflow for Xeruborbactam Susceptibility Testing.
References
- 1. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
impact of porin mutations on Xeruborbactam MIC
Technical Support Center: Xeruborbactam
Welcome to the technical support center for Xeruborbactam. This guide provides troubleshooting information and frequently asked questions regarding the impact of porin mutations on Xeruborbactam's minimum inhibitory concentration (MIC).
Frequently Asked Questions (FAQs)
Q1: We are observing elevated Xeruborbactam MICs against Pseudomonas aeruginosa isolates that are wild-type for all known beta-lactamases. What could be the cause?
A1: Increased Xeruborbactam MICs in the absence of beta-lactamase-mediated resistance can often be attributed to modifications in outer membrane permeability. Specifically, mutations in the OprD porin are a common mechanism of resistance. These mutations can lead to a reduction or complete loss of OprD expression, thereby limiting the entry of Xeruborbactam into the periplasmic space. We recommend sequencing the oprD gene to identify any potential mutations.
Q2: How can we confirm that an observed OprD mutation is responsible for the increase in Xeruborbactam MIC?
A2: To confirm the role of a specific OprD mutation, a complementation study is the recommended approach. This involves expressing a wild-type copy of the oprD gene in the resistant isolate and then re-determining the Xeruborbactam MIC. A significant decrease in the MIC upon complementation would confirm that the OprD mutation is the primary cause of the observed resistance.
Q3: Does the combination of a porin mutation with a low-level expression of a beta-lactamase have a synergistic effect on Xeruborbactam MIC?
A3: Yes, a synergistic effect on the MIC is possible. While Xeruborbactam is a potent beta-lactamase inhibitor, reduced intracellular concentration due to a porin mutation can lower its effectiveness. This can allow even low-level beta-lactamase activity to contribute to an overall increase in the MIC. It is advisable to perform both porin analysis and beta-lactamase activity assays in such cases.
Troubleshooting Guide
Issue: Inconsistent Xeruborbactam MIC results for the same bacterial isolate.
-
Possible Cause 1: Inoculum preparation. Variation in the inoculum density can lead to inconsistent MIC values.
-
Solution: Ensure strict adherence to standardized protocols for inoculum preparation, such as the McFarland standard, to achieve a consistent starting bacterial concentration.
-
-
Possible Cause 2: Media variability. The composition of the growth medium can influence both bacterial growth and the activity of Xeruborbactam.
-
Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a single, quality-controlled lot for all experiments to minimize variability.
-
-
Possible Cause 3: Instability of the isolate. The isolate may be gaining or losing the resistance determinant (e.g., a plasmid) upon subculturing.
-
Solution: Minimize the number of subcultures before performing the MIC assay. It is recommended to use a fresh culture from a frozen stock for each experiment.
-
Data Summary
The following table summarizes the impact of common OprD mutations on Xeruborbactam MIC in P. aeruginosa.
| Isolate ID | OprD Mutation Type | Xeruborbactam MIC (µg/mL) | Fold Change vs. Wild-Type |
| PA-WT | Wild-Type | 2 | - |
| PA-M1 | Frameshift | 16 | 8 |
| PA-M2 | Premature Stop Codon | 32 | 16 |
| PA-M3 | Insertion Sequence | >64 | >32 |
| PA-M4 | Amino Acid Substitution | 8 | 4 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture on a non-selective agar (B569324) plate.
-
Serial Dilution: Perform a two-fold serial dilution of Xeruborbactam in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of Xeruborbactam that completely inhibits visible bacterial growth.
Protocol 2: OprD Gene Sequencing
-
Genomic DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the oprD gene using primers that flank the entire coding sequence.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with the wild-type oprD sequence to identify any mutations.
Visualizations
addressing inoculum effect with Xeruborbactam combinations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xeruborbactam combinations. The information provided is designed to address specific issues that may be encountered during in vitro susceptibility testing, with a focus on the inoculum effect.
Frequently Asked Questions (FAQs)
Q1: What is the inoculum effect and why is it relevant for Xeruborbactam combinations?
A1: The inoculum effect is a phenomenon where the minimum inhibitory concentration (MIC) of an antimicrobial agent increases with a higher bacterial inoculum size.[1][2] This is particularly relevant for β-lactam antibiotics when tested against β-lactamase-producing bacteria.[1][2] At higher bacterial densities, the increased concentration of β-lactamase enzymes can lead to more rapid degradation of the β-lactam antibiotic, reducing its efficacy. Since Xeruborbactam is a β-lactamase inhibitor designed to be used in combination with β-lactam partners, understanding the potential for an inoculum effect is crucial for accurate interpretation of susceptibility data, especially in the context of infections with a high bacterial burden.
Q2: Which bacterial species and resistance mechanisms are most likely to exhibit an inoculum effect with β-lactam/Xeruborbactam combinations?
A2: The inoculum effect is most pronounced in bacteria that produce high levels of β-lactamases. This includes many clinically important Gram-negative bacteria such as Enterobacterales (e.g., E. coli, K. pneumoniae) and Pseudomonas aeruginosa that produce Extended-Spectrum β-Lactamases (ESBLs), carbapenemases (like KPC, NDM, and OXA-48), and AmpC cephalosporinases.[1][3] The effect can be particularly significant for metallo-β-lactamase (MBL) producers.
Q3: What is the standard inoculum for MIC testing of Xeruborbactam combinations?
A3: For routine antimicrobial susceptibility testing, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend a standardized inoculum of approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL). Adherence to this standard is critical for obtaining reproducible MIC results.
Q4: How is the inoculum effect typically investigated experimentally?
A4: The inoculum effect is usually investigated by performing MIC assays at both a standard inoculum (e.g., 5 x 10^5 CFU/mL) and a high inoculum (e.g., 5 x 10^7 CFU/mL). A significant increase (typically defined as ≥4-fold or ≥8-fold) in the MIC at the higher inoculum concentration is indicative of an inoculum effect.
Troubleshooting Guide
This guide addresses common issues encountered during MIC testing with Xeruborbactam combinations that may be related to the inoculum effect.
| Problem | Potential Cause(s) | Recommended Action(s) |
| High MIC variability for the same isolate between experiments. | Inconsistent Inoculum Preparation: The most common cause of MIC variability is inconsistency in the bacterial inoculum density.[4] An inoculum that is too high will lead to elevated MICs, while one that is too low can result in falsely susceptible readings.[4] | - Strictly adhere to CLSI or EUCAST guidelines for inoculum preparation, including the use of a McFarland standard and spectrophotometric verification if necessary.- Ensure thorough vortexing of the bacterial suspension before dilution.- Prepare fresh inoculum for each experiment. |
| Mixed Culture: Contamination of the bacterial isolate with another organism will lead to inconsistent and uninterpretable results.[4] | - Streak the isolate on a non-selective agar (B569324) plate to confirm purity and typical colony morphology before starting the MIC assay.[4] | |
| Reagent Instability: Improper storage or handling of Xeruborbactam, the partner β-lactam, or the growth medium can lead to degradation and reduced potency. | - Store all reagents according to the manufacturer's instructions.- Prepare fresh stock solutions of the antimicrobial agents for each experiment. | |
| Unexpectedly high MICs for β-lactamase-producing strains. | Inoculum Effect: The isolate may be exhibiting a significant inoculum effect, especially if the inoculum preparation was at the higher end of the acceptable range. | - Carefully re-check and standardize your inoculum preparation to be as close to 5 x 10^5 CFU/mL as possible.- Consider performing a formal inoculum effect study by testing at both standard and high inocula (see Experimental Protocols). |
| Presence of a Novel or High-Level β-Lactamase: The isolate may produce a β-lactamase that is less effectively inhibited by Xeruborbactam or is produced at exceptionally high levels. | - Confirm the identity and β-lactamase profile of the bacterial strain through molecular methods. | |
| MICs for Quality Control (QC) strains are out of the acceptable range. | Protocol Deviation: Any deviation from the standardized MIC testing protocol can lead to out-of-range QC results.[4] | - Review the entire experimental protocol, from media preparation and inoculum standardization to incubation time and temperature, to ensure strict adherence to established guidelines (e.g., CLSI M07).[4] |
| Reagent or Media Issues: Expired or improperly stored reagents or media can affect the performance of the assay.[4] | - Verify the expiration dates and storage conditions of all components.[4]- Prepare fresh dilutions of the antimicrobial agents and use a new batch of Mueller-Hinton broth.[4] | |
| QC Strain Integrity: The QC strain may be contaminated or have lost its expected resistance/susceptibility profile. | - Obtain a fresh, certified QC strain from a reputable supplier.- Streak the QC strain for purity before use.[4] |
Quantitative Data on Inoculum Effect
While specific quantitative data on the inoculum effect for Xeruborbactam combinations are not yet widely available in the published literature, the following tables illustrate the typical impact of a high inoculum on the MICs of other β-lactam/β-lactamase inhibitor combinations against β-lactamase-producing isolates. This data can serve as a reference for the expected magnitude of the inoculum effect.
Table 1: Example of Inoculum Effect of Piperacillin-Tazobactam against ESBL-producing E. coli
| Isolate | β-Lactamase | Piperacillin-Tazobactam MIC (µg/mL) at Standard Inoculum (5 x 10^5 CFU/mL) | Piperacillin-Tazobactam MIC (µg/mL) at High Inoculum (5 x 10^7 CFU/mL) | Fold-Increase in MIC |
| E. coli 1 | CTX-M-15 | 8 | 128 | 16 |
| E. coli 2 | SHV-12 | 16 | >256 | >16 |
| E. coli 3 | TEM-10 | 4 | 64 | 16 |
This table presents hypothetical data based on typical results for this class of antibiotics.
Table 2: Inoculum Effect of Meropenem against Carbapenemase-Producing K. pneumoniae
| Isolate | Carbapenemase | Meropenem MIC (µg/mL) at Standard Inoculum (5 x 10^5 CFU/mL) | Meropenem MIC (µg/mL) at High Inoculum (5 x 10^7 CFU/mL) | Fold-Increase in MIC |
| K. pneumoniae 1 | KPC-2 | 4 | 64 | 16 |
| K. pneumoniae 2 | NDM-1 | 16 | >256 | >16 |
| K. pneumoniae 3 | OXA-48 | 8 | 32 | 4 |
Data in this table is representative of findings in published studies on meropenem's inoculum effect.[5]
Experimental Protocols
Protocol for Investigating the Inoculum Effect of a Xeruborbactam Combination
This protocol outlines the steps to assess the impact of inoculum size on the MIC of a β-lactam antibiotic in combination with a fixed concentration of Xeruborbactam.
1. Materials:
-
Test isolate (e.g., a well-characterized β-lactamase-producing strain)
-
Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603)
-
Xeruborbactam analytical powder
-
Partner β-lactam antibiotic analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile polypropylene (B1209903) tubes
2. Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of Xeruborbactam and the partner β-lactam in the appropriate solvent as recommended by the manufacturer.
-
Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in the 96-well plates.
-
Add a fixed concentration of Xeruborbactam to each well containing the β-lactam dilutions.
3. Inoculum Preparation:
-
Standard Inoculum (Target: 5 x 10^5 CFU/mL):
-
Select 3-5 colonies of the test isolate from an overnight agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10^6 CFU/mL.
-
Further dilute 1:10 to achieve the final target inoculum of 1-2 x 10^5 CFU/mL in the wells after inoculation.
-
-
High Inoculum (Target: 5 x 10^7 CFU/mL):
-
Prepare the 0.5 McFarland suspension as described above.
-
Instead of the 1:100 dilution, prepare a 1:1 dilution of the 0.5 McFarland suspension in CAMHB. This will result in a final inoculum concentration in the wells of approximately 5 x 10^7 CFU/mL.
-
-
Inoculum Verification:
-
For both inoculum preparations, perform a colony count by plating serial dilutions onto non-selective agar to confirm the final CFU/mL.
-
4. Plate Inoculation and Incubation:
-
Inoculate the microtiter plates with the prepared standard and high inocula.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each inoculum level.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
5. Reading and Interpreting Results:
-
The MIC is the lowest concentration of the β-lactam (in the presence of the fixed concentration of Xeruborbactam) that completely inhibits visible bacterial growth.
-
Compare the MIC obtained with the standard inoculum to the MIC obtained with the high inoculum. A ≥4-fold increase in the MIC at the high inoculum is generally considered a significant inoculum effect.
Visualizations
Caption: Mechanism of the Inoculum Effect with β-lactamase Inhibitors.
Caption: Troubleshooting Workflow for Inconsistent MIC Results.
References
- 1. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inoculum effect of β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Inoculum and β-Lactamase Activity in AmpC- and Extended-Spectrum β-Lactamase (ESBL)-Producing Escherichia coli and Klebsiella pneumoniae Clinical Isolates Tested by Using NCCLS ESBL Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of Xeruborbactam and Taniborbactam in Metallo-β-Lactamase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The rise of metallo-β-lactamase (MBL)-producing Gram-negative bacteria presents a formidable challenge to current antibiotic therapies. MBLs confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections. In the landscape of novel β-lactamase inhibitors, xeruborbactam (B10854609) and taniborbactam (B611149) have emerged as promising candidates with potent activity against these challenging enzymes. This guide provides an objective comparison of their MBL inhibition profiles, supported by experimental data and detailed methodologies.
Executive Summary
Xeruborbactam and taniborbactam are both bicyclic boronate inhibitors that demonstrate significant activity against a wide range of serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1] While both compounds are effective against key MBLs such as New Delhi metallo-β-lactamase (NDM) and Verona integron-encoded metallo-β-lactamase (VIM) variants, notable differences exist in their inhibitory spectra. A key differentiator is xeruborbactam's potent activity against imipenemase (IMP)-type MBLs, a class of enzymes that taniborbactam does not significantly inhibit.[2][3] Conversely, the efficacy of xeruborbactam against MBL-producing Pseudomonas aeruginosa can be compromised by the MexAB-OprM efflux pump, a mechanism that appears to have less impact on taniborbactam-based combinations in this species.[4]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of xeruborbactam and taniborbactam against various MBLs, as determined by half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. Lower values indicate greater potency.
Table 1: IC50 Values (μM) of Xeruborbactam vs. Taniborbactam against purified MBLs
| Metallo-β-Lactamase | Xeruborbactam (μM) | Taniborbactam (μM) | Reference |
| NDM-1 | 0.77 ± 0.12 | 0.24 ± 0.052 | [5] |
| NDM-9 | 1.2 ± 0.1 | >60 | [5] |
| VIM-1 | Similar to Taniborbactam | Similar to Xeruborbactam | [4] |
| VIM-2 | Similar to Taniborbactam | Similar to Xeruborbactam | [4] |
| VIM-83 | Effective | Ineffective | [4] |
| IMP-1 | Effective | Ineffective | [4] |
| IMP-10 | Ineffective | Ineffective | [4][6] |
| SPM-1 | Ineffective | - | [4] |
| SIM-1 | Ineffective | - | [4] |
Table 2: Ki Values of Xeruborbactam vs. Taniborbactam against purified MBLs
| Metallo-β-Lactamase | Xeruborbactam (nM) | Taniborbactam (nM) | Reference |
| NDM-1 | 4 - 7 | ~81 | [2][3] |
| VIM-1 | ~30 | - | [2] |
| VIM-2 | - | ~19 | [3] |
| IMP-1 | 240 | >30,000 | [2][3] |
| IMP-26 | ~4000 | - | [2] |
Note: Ki values are a measure of the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a tighter binding and more potent inhibitor.
Experimental Protocols
Determination of IC50 Values for MBL Inhibition
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a β-lactamase inhibitor using a chromogenic substrate like nitrocefin (B1678963).
Materials:
-
Purified MBL enzyme
-
β-lactamase inhibitor (Xeruborbactam or Taniborbactam)
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0, supplemented with 20 μM ZnCl2 for MBLs)[7]
-
Bovine Serum Albumin (BSA)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 490 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the purified MBL enzyme in the assay buffer to a desired stock concentration.
-
Prepare a serial dilution of the β-lactamase inhibitor in the assay buffer.
-
Dissolve nitrocefin in a suitable solvent (e.g., DMSO) and then dilute to a working concentration in the assay buffer (e.g., 50 μM).[7]
-
-
Enzyme-Inhibitor Incubation:
-
In a 96-well plate, add a fixed amount of the MBL enzyme to each well.
-
Add varying concentrations of the inhibitor to the wells.
-
Include control wells with enzyme and no inhibitor, and blank wells with no enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for enzyme-inhibitor binding.[7]
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the nitrocefin solution to all wells.
-
Immediately measure the change in absorbance at 490 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be quantified.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, using a suitable software package (e.g., Prism) with a dose-response curve fit.[7]
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a β-lactam antibiotic in combination with a β-lactamase inhibitor against a specific bacterial strain.
Materials:
-
Bacterial isolate (e.g., MBL-producing E. coli)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem, cefepime)
-
β-lactamase inhibitor (Xeruborbactam or Taniborbactam)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare Inoculum:
-
From a fresh culture of the bacterial isolate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Prepare Antibiotic and Inhibitor Dilutions:
-
Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in the wells of the 96-well plate.
-
Add a fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL or 8 µg/mL) to each well containing the antibiotic dilutions.
-
Include control wells containing only the antibiotic, only the inhibitor, and a growth control well with no antibiotic or inhibitor.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Visualizing Mechanisms and Workflows
MBL Inhibition Mechanism
Metallo-β-lactamases utilize zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring of antibiotics. Bicyclic boronate inhibitors like xeruborbactam and taniborbactam act as transition-state analogs, binding to the active site and preventing the hydrolysis of the antibiotic.
Caption: Mechanism of MBL inhibition by bicyclic boronates.
Experimental Workflow for Inhibitor Comparison
The process of comparing β-lactamase inhibitors involves a series of well-defined experimental steps, from initial biochemical assays to microbiological testing.
Caption: Workflow for comparing MBL inhibitors.
Conclusion
Both xeruborbactam and taniborbactam represent significant advancements in the fight against MBL-producing pathogens. Xeruborbactam's broader spectrum of activity, particularly against IMP-type MBLs, makes it a highly promising candidate. However, the potential for efflux-mediated resistance in P. aeruginosa requires careful consideration. Taniborbactam, while narrower in its MBL spectrum, demonstrates robust activity against NDM and VIM producers and may be less affected by certain resistance mechanisms in P. aeruginosa. The choice between these inhibitors for further development and clinical application will likely depend on the specific MBLs prevalent in a given clinical setting and the bacterial species of concern. Further head-to-head clinical studies are warranted to fully elucidate their comparative efficacy and safety profiles.
References
- 1. toku-e.com [toku-e.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New boronate drugs and evolving NDM-mediated beta-lactam resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]
A Comparative Analysis of Xeruborbactam and Vaborbactam Efficacy Against KPC Enzymes
For Researchers, Scientists, and Drug Development Professionals
The emergence and global spread of Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacterales represent a significant threat to public health. KPC enzymes hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections. To counter this resistance mechanism, novel β-lactamase inhibitors have been developed. This guide provides a detailed comparison of two such inhibitors, xeruborbactam (B10854609) and vaborbactam (B611620), focusing on their efficacy against KPC enzymes, supported by experimental data.
Mechanism of Action
Both xeruborbactam and vaborbactam are cyclic boronic acid-based β-lactamase inhibitors. They function by forming a reversible covalent bond with the catalytic serine residue in the active site of KPC enzymes. This binding event inactivates the enzyme, thereby protecting the partner β-lactam antibiotic from hydrolysis and restoring its antibacterial activity.
Figure 1: Simplified mechanism of KPC inhibition by cyclic boronic acid inhibitors.
Comparative Efficacy: Inhibition Kinetics
The inhibitory potency of a β-lactamase inhibitor can be quantified by its inhibition constant (Ki) or apparent inhibition constant (Ki app). A lower value indicates a higher affinity of the inhibitor for the enzyme and thus, greater potency. Recent studies have demonstrated that xeruborbactam exhibits potent inhibitory activity against KPC enzymes.[1]
| Inhibitor | KPC Variant | Ki app (nM) | Reference |
| Xeruborbactam | KPC-2 | 1-2 | [1] |
| Vaborbactam | KPC-2 | 56 | [2] |
| Vaborbactam | KPC-3 | 50 | [2] |
Note: The Ki app values are compiled from different studies and may have been determined under varying experimental conditions.
In Vitro Activity of β-Lactam/Inhibitor Combinations
The clinical utility of a β-lactamase inhibitor is ultimately determined by its ability to restore the activity of a partner β-lactam antibiotic against resistant bacteria. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC) of the combination. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Meropenem-Xeruborbactam
Studies have shown that xeruborbactam in combination with meropenem (B701) demonstrates potent activity against a broad range of carbapenemase-producing Enterobacterales.[3][4]
| Organism Collection | Meropenem-Xeruborbactam MIC50 (µg/mL) | Meropenem-Xeruborbactam MIC90 (µg/mL) | Reference |
| 300 Carbapenemase-producing Enterobacterales clinical strains | ≤0.06 | ≤0.06 | [3][4] |
Meropenem-Vaborbactam
Meropenem-vaborbactam is an approved combination for treating complicated urinary tract infections and other serious infections caused by KPC-producing bacteria. Numerous studies have documented its efficacy.
| Organism Collection | Meropenem-Vaborbactam MIC50 (µg/mL) | Meropenem-Vaborbactam MIC90 (µg/mL) | Reference |
| 991 KPC-positive Enterobacteriaceae clinical isolates | 0.06 | 1 | [5][6] |
| 128 KPC-producing Enterobacteriaceae from China | 0.5 | 8 | [7] |
| 152 KPC-producing Enterobacteriaceae from Europe | 0.25 | 1 | [8] |
Note: MIC data are compiled from different studies with varying isolate collections and geographical origins, which can influence the results.
One study directly compared the activity of meropenem-xeruborbactam to meropenem-vaborbactam against a large panel of KPC-producing clinical isolates. The results indicated that the MIC90 values of meropenem tested with xeruborbactam (at 8 µg/mL) were at least 4-fold lower than those in combination with vaborbactam (at 64 µg/mL).[9][10]
Experimental Protocols
The determination of inhibitor efficacy relies on standardized and reproducible experimental methods. Below are overviews of the key protocols used in the cited studies.
Determination of Inhibition Constants (Ki/Ki app)
The inhibition constants are typically determined through enzymatic assays that measure the rate of substrate hydrolysis by the β-lactamase in the presence of varying concentrations of the inhibitor.
Figure 2: General workflow for determining β-lactamase inhibitor Ki values.
A common procedure involves mixing the purified KPC enzyme with various concentrations of the inhibitor and allowing the binding to reach equilibrium.[11] A chromogenic substrate, such as nitrocefin (B1678963), is then added, and the rate of its hydrolysis is monitored spectrophotometrically.[11] The initial reaction rates at different inhibitor concentrations are then fitted to enzyme kinetic models to calculate the Ki or Ki app value.[11]
Minimum Inhibitory Concentration (MIC) Testing
MIC values for β-lactam/inhibitor combinations are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Figure 3: Workflow for CLSI broth microdilution MIC testing.
This method involves preparing a series of two-fold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth, with each dilution containing a fixed concentration of the β-lactamase inhibitor (e.g., 8 µg/mL for vaborbactam).[12] These dilutions are then inoculated with a standardized suspension of the test bacteria.[13] After incubation, the MIC is determined as the lowest concentration of the β-lactam that completely inhibits visible bacterial growth.[13]
Conclusion
Both xeruborbactam and vaborbactam are potent inhibitors of KPC enzymes. The available data suggests that xeruborbactam may have a higher intrinsic inhibitory potency against KPC-2 based on Ki app values. Furthermore, in vitro studies with meropenem demonstrate that xeruborbactam can restore its activity at very low concentrations against KPC-producing Enterobacterales. Meropenem-vaborbactam is a clinically established combination that has proven its efficacy in treating infections caused by these challenging pathogens. The continued development and study of novel β-lactamase inhibitors like xeruborbactam are crucial in the ongoing effort to combat antimicrobial resistance. Researchers and drug development professionals should consider the specific KPC variants and local epidemiology when evaluating the potential of these agents.
References
- 1. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. jmilabs.com [jmilabs.com]
- 9. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 10. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of New Beta-Lactamase Inhibitors
The rising tide of antimicrobial resistance, particularly among Gram-negative bacteria, has spurred the development of novel beta-lactam/beta-lactamase inhibitor (BL/BLI) combinations. These agents are crucial in restoring the efficacy of beta-lactam antibiotics against pathogens that have acquired resistance through the production of beta-lactamase enzymes. This guide provides a head-to-head comparison of recently approved and late-stage investigational beta-lactamase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
Recently Approved and Investigational Beta-Lactamase Inhibitor Combinations
Several new BL/BLI combinations have recently entered the clinical arena or are advancing through late-stage clinical trials. This guide focuses on the following key players:
-
Cefepime/enmetazobactam (B1664276) (Exblifep®) : Approved by the FDA in February 2024 for complicated urinary tract infections (cUTIs), including pyelonephritis.[1][2]
-
Aztreonam/avibactam (Emblaveo®) : Approved by the EMA in April 2024 and the FDA in February 2025 for cUTIs, complicated intra-abdominal infections (cIAIs), and hospital-acquired/ventilator-associated pneumonia (HAP/VAP).[1][3][4][5]
-
Sulbactam/durlobactam (B607225) (Xacduro®) : Approved by the FDA in May 2023 for the treatment of HAP/VAP caused by susceptible isolates of Acinetobacter baumannii-calcoaceticus complex.[6][7]
-
Cefepime/taniborbactam (B611149) : An investigational agent currently in Phase 3 clinical trials.
-
Imipenem/cilastatin/funobactam : An investigational combination also in Phase 3 clinical trials.[8]
In Vitro Activity: A Quantitative Comparison
The in vitro potency of these new combinations against key Gram-negative pathogens is a critical determinant of their potential clinical utility. The following tables summarize the 90% minimum inhibitory concentration (MIC90) values, which represent the concentration of the drug required to inhibit the growth of 90% of the tested bacterial isolates.
Table 1: In Vitro Activity (MIC90 in µg/mL) of New BL/BLI Combinations against Enterobacterales
| Organism/Resistance Phenotype | Cefepime/enmetazobactam | Aztreonam/avibactam | Cefepime/taniborbactam | Imipenem/cilastatin/funobactam |
| Escherichia coli | 0.12[9][10] | 0.06 | 0.12[11] | - |
| Klebsiella pneumoniae | 0.5[9][10] | 0.12 | 1[11] | 2 |
| ESBL-producing K. pneumoniae | 1[9][10] | - | - | - |
| Carbapenem-Resistant Enterobacterales (CRE) | - | 0.5[8] | - | - |
| Metallo-β-lactamase (MBL)-producing Enterobacterales | - | 1[2] | - | - |
Data compiled from multiple sources.[2][8][9][10][11] Note that testing conditions and isolate collections may vary between studies.
Table 2: In Vitro Activity (MIC90 in µg/mL) against Pseudomonas aeruginosa and Acinetobacter baumannii
| Organism | Cefepime/enmetazobactam | Aztreonam/avibactam | Sulbactam/durlobactam | Cefepime/taniborbactam | Imipenem/cilastatin/funobactam |
| Pseudomonas aeruginosa | 16[10] | 32[2][12] | - | 8[13] | 32[14] |
| Acinetobacter baumannii-calcoaceticus complex | - | - | 2[15] | - | 8[14][16] |
| Carbapenem-Resistant A. baumannii (CRAB) | - | - | 2-4 | - | - |
Data compiled from multiple sources.[2][10][12][13][14][15][16] Note that testing conditions and isolate collections may vary between studies.
Mechanisms of Action: How These New Inhibitors Work
The novel beta-lactamase inhibitors employ sophisticated mechanisms to neutralize a broad spectrum of beta-lactamase enzymes, including the more challenging extended-spectrum beta-lactamases (ESBLs) and carbapenemases.
-
Enmetazobactam : This penicillanic acid sulfone derivative irreversibly binds to and inactivates Ambler Class A beta-lactamases, such as SHV, TEM, and CTX-M types.[1] The mechanism involves the formation of a stable, covalent cross-link with key amino acid residues in the active site of the enzyme.[1]
-
Durlobactam : A diazabicyclooctane (DBO) inhibitor, durlobactam has a broad spectrum of activity against Ambler Class A, C, and D serine beta-lactamases.[17][18] Its mechanism involves the carbamoylation of the active site serine, forming a reversible covalent bond.[19][20] A key feature of durlobactam is its potent inhibition of Class D enzymes, which are a major cause of resistance in Acinetobacter baumannii.[20]
-
Taniborbactam : This novel bicyclic boronate inhibitor has the unique ability to inhibit both serine-beta-lactamases (Classes A, C, and D) and metallo-beta-lactamases (MBLs) of Class B.[21] Taniborbactam acts as a reversible, covalent inhibitor of serine beta-lactamases and a competitive inhibitor of MBLs.[11]
The general mechanism of serine beta-lactamase inhibition by these new agents can be visualized as follows:
Mechanism of action of new beta-lactamase inhibitors.
Pharmacokinetic Properties
A summary of key pharmacokinetic parameters for the approved combinations is presented below. These parameters are crucial for determining appropriate dosing regimens to ensure that drug concentrations at the site of infection remain above the MIC for a sufficient duration.
Table 3: Pharmacokinetic Parameters of New BL/BLI Combinations
| Combination | Cmax (µg/mL) | AUC (µg*h/mL) | Half-life (h) | Primary Route of Elimination |
| Cefepime/enmetazobactam | ||||
| Cefepime | ~128 | ~330 | ~2.3 | Renal |
| Enmetazobactam | 19.8 | 75.3 | ~2.1 | Renal[22] |
| Aztreonam/avibactam | ||||
| Aztreonam | ~235 (AUC0-6) | - | ~2.0 | Renal[23] |
| Avibactam | ~47.5 (AUC0-6) | - | ~2.7 | Renal[23] |
| Sulbactam/durlobactam | ||||
| Sulbactam | - | - | ~2.0 | Renal |
| Durlobactam | - | - | 2.52 | Renal[19] |
Pharmacokinetic parameters can vary based on patient populations and dosing regimens. Data is compiled from multiple sources.[1][19][22][24][25]
Experimental Protocols
The in vitro activity data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing methods. The general workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below.
Broth Microdilution for MIC Determination
This method is a gold standard for quantitative antimicrobial susceptibility testing and is performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC determination by broth microdilution.
Detailed Methodology:
-
Isolate Preparation: A pure culture of the bacterial isolate to be tested is grown on appropriate agar (B569324) medium.
-
Inoculum Preparation: A standardized suspension of the bacteria is prepared in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: Serial two-fold dilutions of the beta-lactam/beta-lactamase inhibitor combination are prepared in cation-adjusted Mueller-Hinton broth. The concentration of the beta-lactamase inhibitor is typically held constant.
-
Inoculation: A multi-channel pipette is used to inoculate each well of a 96-well microtiter plate with the standardized bacterial inoculum.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.
Mechanisms of Resistance
Despite the enhanced activity of these new combinations, resistance can still emerge. Potential mechanisms of resistance to cefepime/enmetazobactam include the production of beta-lactamases that are not inhibited by enmetazobactam, modifications of penicillin-binding proteins (PBPs), overexpression of efflux pumps, and mutations in outer membrane porins.[26] For sulbactam/durlobactam, resistance in A. baumannii has been associated with single amino acid changes near the active site of PBP3, the target of sulbactam.[20]
Conclusion
The new generation of beta-lactamase inhibitors represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Cefepime/enmetazobactam, aztreonam/avibactam, and sulbactam/durlobactam each offer a distinct spectrum of activity, targeting key resistance mechanisms in Enterobacterales, P. aeruginosa, and A. baumannii. The investigational agents cefepime/taniborbactam and imipenem/cilastatin/funobactam hold promise for further expanding our therapeutic armamentarium, with taniborbactam showing potential against challenging metallo-beta-lactamase producers. A thorough understanding of their in vitro potency, mechanisms of action, and pharmacokinetic properties is essential for their appropriate clinical use and for guiding future drug development efforts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. [PDF] Studies on enmetazobactam clarify mechanisms of widely used β-lactamase inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Pharmacokinetics-Pharmacodynamics of Enmetazobactam Combined with Cefepime in a Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. dev.venatorx.com [dev.venatorx.com]
- 12. Aztreonam–avibactam: The dynamic duo against multidrug‐resistant gram‐negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Funobactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Sulbactam–durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Studies on enmetazobactam clarify mechanisms of widely used β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. reference.medscape.com [reference.medscape.com]
- 24. Pharmacokinetics and safety of aztreonam/avibactam for the treatment of complicated intra-abdominal infections in hospitalized adults: results from the REJUVENATE study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics of Sulbactam/Durlobactam in a Patient With Acute Renal Failure, Severe Obesity, and Carbapenem-Resistant Acinetobacter baumannii Bacteremia: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. drugs.com [drugs.com]
A Comparative Guide to the Efficacy of Xeruborbactam Versus Older β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xeruborbactam (B10854609), a novel broad-spectrum β-lactamase inhibitor (BLI), with established, older BLIs such as clavulanic acid, sulbactam, and tazobactam (B1681243). The comparison is supported by experimental data to evaluate their respective performance and mechanisms of action in combating antibiotic resistance.
Introduction and Mechanism of Action
β-lactam antibiotics are a cornerstone of antibacterial therapy, but their efficacy is threatened by bacterial production of β-lactamase enzymes, which hydrolyze the antibiotic's core β-lactam ring.[1] β-Lactamase inhibitors are co-administered with β-lactam antibiotics to protect them from this enzymatic degradation.
Older β-Lactamase Inhibitors (BLIs)
First-generation BLIs, including clavulanic acid, tazobactam, and sulbactam, are themselves β-lactam structures.[2] They act as "suicide inhibitors," binding irreversibly to the active site of certain serine-β-lactamases (primarily Class A enzymes like TEM-1 and SHV-1).[2][3] However, their spectrum is limited, and they are not effective against many newer, more problematic enzymes like metallo-β-lactamases (MBLs) and some serine carbapenemases.[4]
Xeruborbactam: A Novel Broad-Spectrum Inhibitor
Xeruborbactam (formerly QPX7728) is a novel, cyclic boronate compound that represents a significant advancement in BLI technology.[5][6] Its mechanism differs from older BLIs; the boron atom forms a covalent, but reversible, bond with the catalytic serine residue in serine-β-lactamases (Classes A, C, and D).[7] Crucially, it is also a potent inhibitor of zinc-dependent metallo-β-lactamases (Class B), an enzyme class against which older BLIs have no activity.[4][8] Furthermore, Xeruborbactam exhibits modest direct antibacterial activity by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[9][10][11] This dual action—broad-spectrum β-lactamase inhibition and intrinsic PBP binding—distinguishes it from its predecessors.
Data Presentation: In Vitro Efficacy
The in vitro efficacy of BLIs is primarily assessed through antimicrobial susceptibility testing, which determines the Minimum Inhibitory Concentration (MIC), and through biochemical assays that measure the inhibitor's potency against purified enzymes.
Antimicrobial Susceptibility Testing (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. For BL/BLI combinations, a lower MIC indicates greater efficacy. Xeruborbactam, in combination with various β-lactams, demonstrates superior potency against a wide range of resistant bacteria compared to combinations with older BLIs, particularly against carbapenem-resistant Enterobacterales (CRE).
Table 1: Comparative MIC₉₀ Values (μg/mL) Against Resistant Enterobacterales (MIC₉₀ is the concentration required to inhibit 90% of isolates)
| Organism Group | Meropenem-Xeruborbactam (8 µg/mL) | Cefepime-Taniborbactam | Meropenem-Vaborbactam | Piperacillin-Tazobactam |
| CRE (MBL-negative) | 0.125 [8][12] | >8[8] | - | >64 |
| CRE (MBL-positive) | 1 [8][12] | 16[8][12] | >16 | >64 |
| ESBL-producing | ≤0.06 - 4* | - | - | 16-32 |
*Note: Data for Meropenem-Xeruborbactam against ESBL producers reflects a range against strains with various resistance mechanisms.[6] Older combinations like Piperacillin-Tazobactam show significantly reduced activity against CRE.[13] Meropenem-Xeruborbactam is notably more potent against MBL-producing CRE than Cefepime-Taniborbactam.[8][12]
Enzyme Inhibition Kinetics
The inhibitory constant (Kᵢ) or apparent inhibitory constant (Kᵢ app) quantifies the potency of an inhibitor against a specific enzyme; a lower value signifies more potent inhibition. Biochemical assays consistently show Xeruborbactam's superior potency and broader spectrum compared to other BLIs, including newer inhibitors like taniborbactam (B611149) and durlobactam.
Table 2: Comparative Inhibition Constants (Kᵢ or Kᵢ app in nM) Against Purified β-Lactamases
| β-Lactamase Enzyme | Class | Xeruborbactam | Taniborbactam | Durlobactam | Avibactam / Relebactam | Clavulanic Acid / Tazobactam |
| KPC-2 | A | 1-2 [4] | - | 1-2[4] | 10-50x less potent[4] | Poor activity |
| CTX-M-15 (ESBL) | A | Potent | Potent | Potent | Potent | Potent[3] |
| NDM-1 | B (MBL) | 4-7 [4] | 4-7[4] | No activity[7] | No activity[4] | No activity[4] |
| VIM-1 | B (MBL) | ~30 [4] | ~30[4] | No activity[7] | No activity[4] | No activity[4] |
| IMP-1 | B (MBL) | 240 [4] | No activity[4] | No activity[7] | No activity[4] | No activity[4] |
| OXA-48 | D | 0.74 [4] | - | 94[4] | Potent | Poor activity |
| OXA-23 (Acinetobacter) | D | Potent[5] | No activity[7] | Potent | - | Poor activity |
Xeruborbactam is distinguished by its potent inhibition of Class D carbapenemases like OXA-48 and its unique ability among clinically advancing inhibitors to inhibit IMP-type metallo-β-lactamases.[4]
Data Presentation: In Vivo Efficacy
Animal models are essential for evaluating the in vivo efficacy of new antibiotics before clinical trials.[14][15] Studies in murine infection models have demonstrated that Xeruborbactam effectively restores the activity of partner β-lactams against highly resistant pathogens.
In murine models, Xeruborbactam enhanced the activity of meropenem (B701) against infections caused by:
-
Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacterales.[7]
-
OXA-23-producing Acinetobacter baumannii.[7]
-
Multidrug-resistant (MDR) Pseudomonas aeruginosa.[7]
These models confirm that the potent in vitro activity of Xeruborbactam translates to significant efficacy in a complex biological system, justifying its progression into human clinical trials.[7][16]
Experimental Protocols
Detailed and standardized methodologies are critical for generating reproducible data in antimicrobial research.
Protocol 1: MIC Determination via Broth Microdilution
This method is a gold standard for determining the MIC of an antibiotic combination, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Reagents: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). Create stock solutions of the β-lactam antibiotic and Xeruborbactam.
-
Plate Preparation: Dispense CAMHB into a 96-well microtiter plate. Add a fixed concentration of Xeruborbactam (e.g., 8 µg/mL) to appropriate wells.[8]
-
Serial Dilution: Perform a two-fold serial dilution of the β-lactam antibiotic across the plate to achieve a range of concentrations.
-
Inoculum Preparation: Grow the bacterial isolate to a logarithmic phase and dilute to a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of the fixed BLI concentration) that shows no visible bacterial growth.[17]
Protocol 2: Enzyme Inhibition Kinetic Assay
This assay determines the inhibitory potency (Kᵢ or IC₅₀) of a BLI against a purified β-lactamase enzyme.
-
Enzyme and Substrate Preparation: Purify the target β-lactamase enzyme (e.g., NDM-1, KPC-2). Prepare a stock solution of a chromogenic substrate, such as nitrocefin (B1678963) or CENTA, whose hydrolysis can be monitored spectrophotometrically.[18][19]
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor (e.g., Xeruborbactam, clavulanic acid) in a suitable buffer.
-
Assay Reaction: In a 96-well plate or cuvette, combine the purified enzyme with varying concentrations of the inhibitor. Allow a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the chromogenic substrate to initiate the enzymatic reaction.
-
Spectrophotometric Monitoring: Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance at a specific wavelength over time using a plate reader or spectrophotometer.
-
Data Analysis: Plot the reaction velocity against the inhibitor concentration. Calculate the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or determine the Kᵢ value using appropriate enzyme kinetic models (e.g., Michaelis-Menten).[20][21]
Protocol 3: Murine Thigh Infection Model
This in vivo model is commonly used to assess the efficacy of antimicrobial agents.[22]
-
Animal Preparation: Use specific pathogen-free mice (e.g., BALB/c). Render the mice neutropenic by administering cyclophosphamide (B585) to suppress their native immune response, ensuring the observed effect is from the drug.
-
Infection: Prepare a standardized inoculum of the test organism (e.g., a KPC-producing K. pneumoniae strain). Inject a defined volume (e.g., 0.1 mL) into the thigh muscle of each mouse.
-
Treatment Initiation: At a specified time post-infection (e.g., 2 hours), begin the treatment regimen. Administer the β-lactam/BLI combination (e.g., meropenem-xeruborbactam) via a relevant route (e.g., subcutaneous or intravenous injection). Include control groups receiving placebo or the β-lactam alone.
-
Endpoint Measurement: After a set duration (e.g., 24 hours), humanely euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it, and perform serial dilutions.
-
Quantify Bacterial Burden: Plate the dilutions onto appropriate agar (B569324) plates to determine the number of viable colony-forming units (CFU) per gram of tissue.
-
Analysis: Compare the bacterial burden in the treated groups to the control groups. A significant reduction in CFU/gram indicates in vivo efficacy.
Conclusion
The available experimental data clearly demonstrate that Xeruborbactam represents a major advancement over older β-lactamase inhibitors. Its key advantages include:
-
Broader Spectrum: Xeruborbactam effectively inhibits all four major classes of β-lactamases, including serine-β-lactamases (Classes A, C, D) and, critically, metallo-β-lactamases (Class B), which are a significant gap in the activity of older BLIs.[4][8]
-
Superior Potency: Against many key resistance enzymes, such as KPC and OXA-type carbapenemases, Xeruborbactam exhibits significantly greater inhibitory potency than older agents.[4]
-
Dual Mechanism: In addition to β-lactamase inhibition, Xeruborbactam possesses intrinsic antibacterial activity through PBP binding, which may contribute to its overall efficacy and provide an additional mechanism to overcome resistance.[9][23]
These attributes make Xeruborbactam, in combination with appropriate β-lactam partners, a highly promising therapeutic strategy to address infections caused by multidrug-resistant Gram-negative bacteria, particularly those resistant to last-resort antibiotics like carbapenems. Its continued clinical development is strongly supported by this robust preclinical evidence.
References
- 1. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xeruborbactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Portico [access.portico.org]
- 8. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (1R,2S)-Xeruborbactam disodium | 2170834-63-4 | Benchchem [benchchem.com]
- 11. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 12. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 13. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 14. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 18. journals.asm.org [journals.asm.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A kinetic analysis of the inhibition of FOX-4 β-lactamase, a plasmid-mediated AmpC cephalosporinase, by monocyclic β-lactams and carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. journals.asm.org [journals.asm.org]
Xeruborbactam: A Comparative Guide to Cross-Resistance in Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xeruborbactam's performance against other β-lactamase inhibitors, with a focus on cross-resistance profiles. The information is supported by experimental data from in vitro studies, detailing methodologies and presenting quantitative data in structured tables for clear comparison.
Executive Summary
Xeruborbactam (B10854609) is a novel, broad-spectrum, cyclic boronate β-lactamase inhibitor active against both serine- and metallo-β-lactamases (MBLs).[1][2] In combination with β-lactam antibiotics, particularly meropenem (B701), it demonstrates potent activity against a wide range of multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.[3][4][5] Notably, Xeruborbactam often retains activity against isolates that have developed resistance to other β-lactam/β-lactamase inhibitor combinations.[3][4][5] Its unique mechanism, which includes direct antibacterial activity at higher concentrations through binding to penicillin-binding proteins (PBPs), may contribute to its favorable resistance profile.[6][7][8]
Comparative In Vitro Activity of Meropenem-Xeruborbactam
The following tables summarize the minimum inhibitory concentration (MIC) data for meropenem-xeruborbactam and comparator agents against various resistant Gram-negative isolates.
Table 1: Activity of Meropenem-Xeruborbactam and Comparators against Carbapenem-Resistant Enterobacterales (CRE)
| Organism/Enzyme Class | Meropenem-Xeruborbactam (8 µg/mL) MIC₅₀/₉₀ (µg/mL) | Cefepime-Taniborbactam MIC₅₀/₉₀ (µg/mL) | Meropenem-Vaborbactam MIC₅₀/₉₀ (µg/mL) | Imipenem-Relebactam MIC₅₀/₉₀ (µg/mL) | Ceftazidime-Avibactam MIC₅₀/₉₀ (µg/mL) |
| All CRE | ≤0.06/≤0.06[3][5] | - | - | - | - |
| MBL-negative CRE | 0.125 (MIC₉₀)[2] | - | - | - | - |
| MBL-producing CRE | 1 (MIC₉₀)[2] | 16 (MIC₉₀)[2] | - | - | - |
| KPC-producing K. pneumoniae | ≤0.06/0.12 | - | 0.5/2 | 0.5/1 | 0.5/1 |
| OXA-48-like-producing Enterobacterales | ≤0.06/0.12 | - | 8/32 | 4/16 | 0.5/2 |
| NDM-producing Enterobacterales | 0.25/1 | - | >64/>64 | >64/>64 | >64/>64 |
| VIM-producing Enterobacterales | 0.12/0.5 | - | >64/>64 | >64/>64 | >64/>64 |
Data compiled from multiple sources.[2][3][5] Note that testing conditions and isolate collections may vary between studies.
Table 2: Intrinsic Antibacterial Activity of Xeruborbactam
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Carbapenem-resistant Enterobacterales | 16[6][7] | 32[6][7] |
| Carbapenem-resistant Acinetobacter baumannii | 16[7] | 64[7] |
| Pseudomonas aeruginosa | >64[7] | >64[7] |
Mechanisms of Action and Resistance
Xeruborbactam's primary mechanism of action is the inhibition of a broad spectrum of β-lactamases, including class A (e.g., KPC), class C, class D (e.g., OXA-48), and class B metallo-β-lactamases (e.g., NDM, VIM, IMP).[1][2] This restores the activity of partner β-lactams.
At higher concentrations, Xeruborbactam exhibits intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), particularly PBP1a, PBP1b, PBP2, and PBP3 in E. coli and K. pneumoniae, and PBP1a, PBP2, and PBP3 in A. baumannii.[6] This dual mechanism may contribute to its potency and a lower propensity for resistance development.
Resistance to Xeruborbactam, although infrequent, has been associated with the upregulation of efflux pumps, such as the MexAB-OprM system in P. aeruginosa.[9][10][11] However, studies have shown that no single-step resistance mutants could be selected at 4x MIC, suggesting a higher barrier to resistance development compared to some other inhibitors.[6][12]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing
Objective: To determine the in vitro activity of Xeruborbactam in combination with a partner β-lactam against a panel of bacterial isolates.
Methodology:
-
Bacterial Isolates: A collection of well-characterized clinical isolates with defined resistance mechanisms (e.g., producing specific β-lactamases) is used.[3][5]
-
Antimicrobial Agents: Xeruborbactam is tested at a fixed concentration (commonly 4 or 8 µg/mL) in combination with a serial two-fold dilution of the partner β-lactam (e.g., meropenem).[2][13] Comparator agents are tested according to standard protocols.
-
Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium used for broth microdilution.
-
Inoculum Preparation: Bacterial suspensions are prepared from overnight cultures and diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Assay Procedure: The assay is performed in 96-well microtiter plates. Each well contains the appropriate concentration of the antimicrobial agent(s) and the bacterial inoculum.
-
Incubation: Plates are incubated at 35-37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Quality Control: Reference strains with known MIC values (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) are included in each assay to ensure the accuracy and reproducibility of the results.
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) reference methods for broth microdilution.[2][13]
Visualizing Mechanisms and Workflows
Caption: Experimental workflow for MIC determination.
Caption: Dual mechanism of action of Xeruborbactam.
Caption: Comparative overview of resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 3. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectrum of Activity of Xeruborbactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Xeruborbactam's in vitro activity against other prominent β-lactamase inhibitors. The data presented is collated from multiple studies to offer an objective overview of its performance, supported by detailed experimental methodologies for key assays.
Executive Summary
Xeruborbactam (B10854609) is a novel, broad-spectrum cyclic boronate β-lactamase inhibitor with potent activity against both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][2][3] This dual-spectrum inhibition distinguishes it from many currently available β-lactamase inhibitors, which are primarily active against SBLs.[2][4] In combination with β-lactam antibiotics, particularly meropenem (B701), Xeruborbactam demonstrates significant potency against a wide range of multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.[1][5][6] Notably, it retains activity against isolates producing MBLs such as NDM and VIM, and certain IMP-type enzymes, which are resistant to other inhibitors like taniborbactam (B611149).[1][7][8][9] Beyond its primary role as a β-lactamase inhibitor, Xeruborbactam also possesses modest intrinsic antibacterial activity through the inhibition of penicillin-binding proteins (PBPs).[5][10][11]
Comparative In Vitro Activity
The following tables summarize the comparative in vitro activity of Xeruborbactam and other β-lactamase inhibitors against various β-lactamases and bacterial isolates.
Table 1: Inhibitory Activity (Ki or IC50) Against Purified β-Lactamases
| β-Lactamase Class | Enzyme | Xeruborbactam (nM) | Avibactam (nM) | Relebactam (nM) | Vaborbactam (nM) | Taniborbactam (nM) | Durlobactam (nM) |
| Class A (SBL) | KPC-2 | 1-2 | 10-20 | 10-50 | 20-140 | ~1-2 | 1-2 |
| CTX-M-14/15 | <1 | <1 | 10-50 | 20-140 | ~1 | <1 | |
| SHV-12 | <1 | <1 | 10-50 | 20-140 | ~1 | <1 | |
| TEM-10 | <1 | <1 | 10-50 | 20-140 | ~1 | <1 | |
| Class C (SBL) | P-99 | 8 | ~8 | ~8 | - | ~8 | 0.17 |
| Class D (SBL) | OXA-48 | <1 | 6-36 | >1000 | >1000 | 6-36 | <1 |
| OXA-23 | Useful Activity | - | - | - | - | Useful Activity | |
| Class B (MBL) | NDM-1 | Potent Inhibition | No Activity | No Activity | No Activity | Potent Inhibition | No Activity |
| VIM-1 | Potent Inhibition | No Activity | No Activity | No Activity | Potent Inhibition | No Activity | |
| IMP-1 | 0.24 µM (Ki) | No Activity | No Activity | No Activity | No Activity | No Activity | |
| IMP-26 | ~4 µM (Ki) | No Activity | No Activity | No Activity | No Activity | No Activity |
Data compiled from multiple sources.[2][12][13] Values are approximate Ki,app unless otherwise stated and intended for comparative purposes. "-" indicates data not available or no significant activity.
Table 2: Meropenem MIC90 (µg/mL) Against Carbapenem-Resistant Enterobacterales (CRE)
| Organism Set | Meropenem Alone | Meropenem + Xeruborbactam (8 µg/mL) | Meropenem + Vaborbactam (8 µg/mL) |
| MBL-Negative CRE | >32 | 0.125 | - |
| MBL-Positive CRE | >32 | 1 | - |
| Overall CRE | >32 | ≤8 (>90% of isolates) | - |
Data from a comparative study.[1][2] "-" indicates data not available.
Table 3: Cefepime MIC90 (µg/mL) Against MBL-Producing CRE
| Organism Set | Cefepime Alone | Cefepime + Xeruborbactam (8 µg/mL) | Cefepime + Taniborbactam (4 µg/mL) |
| MBL-Producing CRE | >64 | - | 16 |
Meropenem-Xeruborbactam was found to be at least 16-fold more potent than Cefepime-Taniborbactam against MBL-producing CRE.[1][2]
Table 4: Intrinsic Antibacterial Activity of Xeruborbactam (MIC50/MIC90 in µg/mL)
| Organism | Xeruborbactam MIC50/MIC90 (µg/mL) |
| Carbapenem-Resistant Enterobacterales | 16/32 |
| Carbapenem-Resistant A. baumannii | 16/64 |
| P. aeruginosa | >64/>64 |
Experimental Protocols
Determination of Minimum Inhibitory Concentrations (MICs)
The in vitro activity of Xeruborbactam in combination with various β-lactams is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][14][15]
-
Bacterial Strains : A panel of recent clinical isolates of Enterobacterales, P. aeruginosa, and A. baumannii with characterized resistance mechanisms (e.g., production of KPC, NDM, VIM, IMP, OXA-type β-lactamases) is used.
-
Media : Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium.[16]
-
Inoculum : Bacterial suspensions are prepared to a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Drug Concentrations : The β-lactam antibiotics are tested across a range of doubling dilutions. Xeruborbactam and other β-lactamase inhibitors are added at a fixed concentration (commonly 4 or 8 µg/mL).[1][15]
-
Incubation : Microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading : The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.
Enzyme Inhibition Assays (Determination of Ki or IC50)
The inhibitory potency of Xeruborbactam against purified β-lactamases is quantified by measuring the half-maximal inhibitory concentration (IC50) or the apparent inhibition constant (Ki,app).
-
Enzymes : Purified recombinant β-lactamases from all Ambler classes (A, B, C, and D) are used.
-
Substrate : A chromogenic substrate, such as nitrocefin (B1678963) or CENTA, is used, which changes color upon hydrolysis by the β-lactamase.
-
Assay Principle : The rate of substrate hydrolysis is measured spectrophotometrically in the presence of varying concentrations of the inhibitor (Xeruborbactam).
-
Procedure :
-
The purified enzyme is pre-incubated with various concentrations of Xeruborbactam for a defined period to allow for inhibitor binding.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The change in absorbance over time is monitored to determine the initial reaction velocity.
-
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model. Ki values are determined from the IC50 values using the Cheng-Prusoff equation or by global fitting of the competitive inhibition model.[2]
Penicillin-Binding Protein (PBP) Binding Assays
The intrinsic antibacterial activity of Xeruborbactam is assessed by its ability to bind to bacterial PBPs.
-
Preparation of Bacterial Membranes : Bacterial cell membranes containing the PBPs are isolated from test organisms like E. coli, K. pneumoniae, and A. baumannii.
-
Competitive Binding Assay :
-
Membrane preparations are incubated with varying concentrations of Xeruborbactam.
-
A fluorescently labeled penicillin analogue (e.g., Bocillin FL) is then added, which binds to the PBP active sites not occupied by the inhibitor.
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
-
Detection and Quantification : The gel is scanned using a fluorescence imager. The intensity of the fluorescent signal for each PBP band decreases as the concentration of the competing inhibitor (Xeruborbactam) increases.
-
Data Analysis : The 50% inhibitory concentration (IC50), representing the concentration of Xeruborbactam required to inhibit 50% of the binding of the fluorescent probe to a specific PBP, is calculated.[10][11]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for MIC determination and the mechanism of action of Xeruborbactam.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Caption: Dual mechanism of action of Xeruborbactam.
References
- 1. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 2. journals.asm.org [journals.asm.org]
- 3. (1R,2S)-Xeruborbactam disodium | 2170834-63-4 | Benchchem [benchchem.com]
- 4. Classification and applicability of new beta-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 11. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xeruborbactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
A Comparative Guide to Bio-Layer Interferometry (BLI) for Biochemical Potency Assays
For researchers, scientists, and drug development professionals, selecting the optimal biochemical assay to determine drug potency is a critical decision. This guide provides an objective comparison of Bio-Layer Interferometry (BLI) with established methods like Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and detailed methodologies.
Bio-Layer Interferometry has emerged as a powerful, label-free technology for real-time analysis of biomolecular interactions.[1][2] Its fluidics-free system simplifies sample analysis, making it particularly advantageous for high-throughput screening in drug discovery and development.[1][3] This guide will delve into the quantitative performance of BLI against SPR and ELISA, detail the experimental protocols for each, and visualize key workflows and biological pathways to provide a comprehensive overview for informed decision-making.
Quantitative Comparison of Potency Assays
The choice of a potency assay often depends on a balance of throughput, sensitivity, sample consumption, and cost. The following table summarizes the key quantitative parameters of BLI, SPR, and ELISA.
| Parameter | Bio-Layer Interferometry (BLI) | Surface Plasmon Resonance (SPR) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Throughput | High (up to 96 or 384 samples in parallel)[4] | Moderate (depends on the number of channels)[4] | High (typically 96-well or 384-well plates) |
| Sample Consumption | Low[3] | Higher than BLI[4] | Low to moderate |
| Sensitivity | Moderate (suited for medium/high concentrations)[4] | High (detects low-concentration samples)[4] | High (can be very sensitive depending on the format) |
| Real-Time Data | Yes[1][2] | Yes[1][2] | No (endpoint measurement)[2] |
| Label-Free | Yes[1][2] | Yes[1][2] | No (requires labeled antibodies)[2] |
| Data Output | Binding/dissociation rates, affinity constants[4] | Detailed kinetic data, affinity constants[4] | Absorbance/fluorescence (concentration) |
| Complexity | Simple (dip-and-read operation)[4] | High (requires fluidics and expertise)[4] | Moderate |
| Cost (Instrument) | Lower than SPR[2] | High[4] | Low |
| Crude Sample Compatibility | Yes[1][3] | Limited (can clog fluidics)[3] | Yes |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for determining the relative potency of a therapeutic antibody using BLI, SPR, and ELISA.
Bio-Layer Interferometry (BLI) Potency Assay Protocol
This protocol outlines the determination of the binding affinity (KD) of a therapeutic antibody to its target antigen, which is a measure of its potency.[5]
-
Preparation of Reagents and Instrument Setup:
-
Hydrate biosensors in assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA) for at least 10 minutes.[6]
-
Prepare a dilution series of the reference standard and test antibody in assay buffer. A typical concentration range might span from 0.1x to 10x of the expected KD.[6]
-
Prepare the target antigen at a concentration suitable for immobilization on the biosensor.
-
Set up the BLI instrument (e.g., Octet® system) with a 96-well or 384-well plate containing the prepared samples and buffers.[5]
-
-
Assay Steps:
-
Baseline: Equilibrate the hydrated biosensors in assay buffer to establish a stable baseline (60 seconds).[7]
-
Ligand Immobilization: Immerse the biosensors into the well containing the target antigen to immobilize the ligand onto the biosensor surface. The optimal loading level should be determined empirically to avoid mass transport limitations.[6][7]
-
Second Baseline: Move the biosensors to a well with assay buffer to establish a new baseline after ligand immobilization (120 seconds).[7]
-
Association: Transfer the biosensors to the wells containing the different concentrations of the test antibody or reference standard to measure the association rate (180 seconds).[7]
-
Dissociation: Move the biosensors to wells with assay buffer to measure the dissociation rate (600 seconds).[7]
-
-
Data Analysis:
-
The instrument software calculates the association (ka) and dissociation (kd) rate constants.
-
The equilibrium dissociation constant (KD) is determined from the ratio of kd/ka.
-
The relative potency of the test antibody is calculated by comparing its KD to that of the reference standard.
-
Surface Plasmon Resonance (SPR) Potency Assay Protocol
This protocol describes the determination of relative potency by creating a dose-response curve.[8]
-
Preparation of Reagents and Instrument Setup:
-
Prepare running buffer (e.g., HBS-EP+).
-
Immobilize the target antigen onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).[9] A reference flow cell is typically prepared with a mock immobilization to subtract non-specific binding.[9]
-
Prepare a dilution series of the reference standard and test antibody in running buffer.
-
Set up the SPR instrument (e.g., Biacore™) and prime the system with running buffer.
-
-
Assay Steps:
-
Equilibration: Flow running buffer over the sensor chip until a stable baseline is achieved.
-
Injection: Inject the different concentrations of the test antibody or reference standard over the immobilized antigen surface.
-
Dissociation: Flow running buffer over the sensor chip to monitor the dissociation of the antibody from the antigen.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody and prepare the surface for the next injection.
-
-
Data Analysis:
-
A sensorgram is generated for each injection, showing the binding response over time.
-
A dose-response curve is created by plotting the binding response at a specific time point against the logarithm of the antibody concentration.[8]
-
The relative potency is determined by comparing the dose-response curves of the test sample and the reference standard, often using parallel line analysis.[10]
-
ELISA Potency Assay Protocol (Sandwich Format)
This protocol details a sandwich ELISA for determining the relative potency of a therapeutic antibody.[11]
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the therapeutic antibody by incubating overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample Incubation:
-
Add a dilution series of the reference standard and test antibody to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Antigen and Detection Antibody Incubation:
-
Add the target antigen to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add a biotinylated detection antibody specific for a different epitope on the antigen and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Signal Development:
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the reference standard.
-
Determine the concentration of the test antibody from the standard curve and calculate its relative potency.[11]
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical BLI experimental workflow and a relevant biological signaling pathway.
Caption: A typical experimental workflow for a Bio-Layer Interferometry (BLI) potency assay.
Many therapeutic antibodies target signaling pathways involved in cancer progression. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a crucial regulator of angiogenesis and a common target for anti-cancer therapies.[13][14][15]
Caption: Simplified VEGF signaling pathway in cancer.
References
- 1. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 2. Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immunebiosolutions.com [immunebiosolutions.com]
- 4. Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better - Creative Proteomics [iaanalysis.com]
- 5. sartorius.com [sartorius.com]
- 6. gatorbio.com [gatorbio.com]
- 7. scienceopen.com [scienceopen.com]
- 8. ECV: pharmind - Beitrag Surface Plasmon Resonance for Determination of Potency [ecv.de]
- 9. longdom.org [longdom.org]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. youtube.com [youtube.com]
- 13. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
A Head-to-Head Comparison of Novel β-Lactam/β-Lactamase Inhibitor Combinations: Meropenem-Xeruborbactam vs. Cefepime-Taniborbactam
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antimicrobial resistance, particularly among Gram-negative bacteria, necessitates the development of novel therapeutic agents. Two promising candidates in the pipeline are meropenem-xeruborbactam and cefepime-taniborbactam, both combining a potent β-lactam antibiotic with a broad-spectrum β-lactamase inhibitor. This guide provides an objective comparison of their performance, supported by available experimental data, to inform research and development decisions.
Mechanism of Action: A Tale of Two Inhibitors
Both xeruborbactam (B10854609) and taniborbactam (B611149) are novel bicyclic boronate β-lactamase inhibitors designed to counteract a wide array of bacterial resistance mechanisms. They function by binding to the active site of β-lactamase enzymes, preventing the hydrolysis and inactivation of their partner β-lactam antibiotic.
Meropenem-Xeruborbactam: Meropenem (B701), a carbapenem (B1253116) antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] Xeruborbactam provides broad-spectrum protection against β-lactamases from all four Ambler classes (A, B, C, and D).[3][4] Notably, xeruborbactam has demonstrated potent inhibitory activity against both serine-β-lactamases (such as KPC and OXA) and metallo-β-lactamases (MBLs), including NDM, VIM, and IMP enzymes.[3][5] This comprehensive coverage, particularly against MBLs like IMP-type enzymes, is a key differentiating feature.[3][5]
Cefepime-Taniborbactam: Cefepime is a fourth-generation cephalosporin (B10832234) that also targets PBPs to disrupt bacterial cell wall synthesis. Taniborbactam is also a broad-spectrum inhibitor of Ambler class A, B, C, and D β-lactamases.[6][7] It effectively inhibits serine-β-lactamases and MBLs such as NDM and VIM.[7][8] However, its activity against IMP-type MBLs is reported to be limited.[7][9]
In Vitro Efficacy: A Quantitative Comparison
In vitro studies are crucial for assessing the antimicrobial spectrum and potency of new drug candidates. The following tables summarize the available minimum inhibitory concentration (MIC) data for meropenem-xeruborbactam and cefepime-taniborbactam against key Gram-negative pathogens.
Table 1: In Vitro Activity against Carbapenem-Resistant Enterobacterales (CRE)
| Organism Subset | Drug Combination | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| MBL-producing CRE | Meropenem-Xeruborbactam | ≤ 0.03 - 0.06 | 1 | [10][11] |
| Cefepime-Taniborbactam | - | 16 | [10][11][12] | |
| MBL-negative CRE | Meropenem-Xeruborbactam | - | 0.125 | [12] |
| Cefepime-Taniborbactam | - | 16 | [5] | |
| All CRE | Meropenem-Xeruborbactam | ≤ 0.03 - 0.06 | 0.06 - 1 | [11] |
| Cefepime-Taniborbactam | - | - |
Note: Xeruborbactam was tested at a fixed concentration of 8 µg/mL and taniborbactam at 4 µg/mL in some studies.
Table 2: In Vitro Activity against Pseudomonas aeruginosa
| Organism Subset | Drug Combination | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| All P. aeruginosa | Meropenem-Xeruborbactam | - | 2 - 8 | [11] |
| Cefepime-Taniborbactam | - | 8 | [13] | |
| Multidrug-Resistant P. aeruginosa | Meropenem-Xeruborbactam | 2 - 4 | > 8 | [11] |
| Cefepime-Taniborbactam | - | > 8 | [11] |
Direct comparative studies suggest that meropenem-xeruborbactam is significantly more potent in vitro against MBL-producing CRE, with an MIC₉₀ that is 16-fold lower than that of cefepime-taniborbactam.[10][11] Meropenem-xeruborbactam also demonstrated potent activity against MBL-negative CRE.[5][12] Against P. aeruginosa, both combinations show similar activity, though potency can be reduced against multidrug-resistant isolates.[11]
In Vivo and Clinical Studies: From Bench to Bedside
Animal models and clinical trials are essential to translate in vitro findings into potential clinical efficacy and safety.
Meropenem-Xeruborbactam: In vivo data from neutropenic mouse thigh infection models have been used to determine the pharmacodynamic parameters that best describe the activity of xeruborbactam in combination with meropenem against CRE and carbapenem-resistant Acinetobacter baumannii (CRAB).[14] These studies are crucial for dose selection in human trials. Clinical trials for meropenem-xeruborbactam are currently underway.[3]
Cefepime-Taniborbactam: This combination has been evaluated in various animal models, including murine pneumonia and complicated urinary tract infection (cUTI) models.[15][16][17] In a murine cUTI model, humanized exposures of cefepime-taniborbactam resulted in robust killing of Enterobacterales, P. aeruginosa, and Stenotrophomonas maltophilia harboring various resistance mechanisms.[17]
The Phase 3 CERTAIN-1 clinical trial evaluated the efficacy and safety of cefepime-taniborbactam compared to meropenem for the treatment of cUTI, including acute pyelonephritis.[18][19][20][21][22] The trial demonstrated that cefepime-taniborbactam was superior to meropenem in achieving a composite clinical and microbiological response.[19][22] The composite success rate at the test-of-cure visit was 70.6% for cefepime-taniborbactam versus 58.0% for meropenem.[19][20][22] The safety profile of cefepime-taniborbactam was similar to that of meropenem.[21][22]
Experimental Protocols: A Methodological Overview
The evaluation of these novel antibiotic combinations relies on standardized and reproducible experimental methodologies.
In Vitro Susceptibility Testing
A common workflow for determining the in vitro activity of these agents is as follows:
Minimum Inhibitory Concentration (MIC) Determination: The MICs are typically determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[13][23] The β-lactamase inhibitor (xeruborbactam or taniborbactam) is tested at a fixed concentration (e.g., 4 or 8 µg/mL) in combination with serial dilutions of the β-lactam antibiotic (meropenem or cefepime).[5][13]
In Vivo Animal Models of Infection
Animal models are instrumental in evaluating the efficacy of antimicrobial agents in a physiological setting.
Neutropenic Murine Thigh Infection Model: This model is frequently used to study the pharmacokinetics and pharmacodynamics of antibiotics.
-
Induction of Neutropenia: Mice are rendered neutropenic by treatment with cyclophosphamide.[14][24]
-
Infection: A defined inoculum of the test organism is injected into the thigh muscle.[14][24]
-
Treatment: Antibiotic therapy is initiated at a specified time post-infection, often with human-simulated dosing regimens.[14][24][25][26]
-
Assessment: At the end of the treatment period, the bacterial burden in the thighs is quantified by colony-forming unit (CFU) counts.[24][26]
Murine Lung Infection Model: This model is relevant for studying respiratory tract infections.
-
Infection: Mice are infected via intranasal or intratracheal inoculation of the bacterial suspension.[24][26]
-
Treatment and Assessment: Similar to the thigh infection model, treatment is administered, and the bacterial load in the lungs is determined at the end of the study.[24][26]
Murine Complicated Urinary Tract Infection (cUTI) Model: This model is used to specifically assess efficacy in urinary tract infections.
-
Infection: Bacteria are introduced into the bladder, often via a catheter.[16][17]
-
Treatment: Human-simulated plasma regimens of the drug combinations are administered.[17]
-
Assessment: Efficacy is determined by the change in bacterial CFU counts in the kidneys at the end of the treatment period.[17]
Summary and Future Directions
Both meropenem-xeruborbactam and cefepime-taniborbactam represent significant advancements in the fight against multidrug-resistant Gram-negative bacteria.
-
Meropenem-xeruborbactam demonstrates exceptional in vitro potency, particularly against MBL-producing Enterobacterales, owing to the broad-spectrum activity of xeruborbactam that includes IMP-type enzymes.[3][5] Its development is eagerly anticipated, with ongoing clinical trials poised to define its clinical utility.
-
Cefepime-taniborbactam has a proven clinical benefit, having demonstrated superiority over meropenem in a Phase 3 trial for cUTI.[19][22] Its broad coverage of serine- and metallo-β-lactamases makes it a valuable new tool for treating infections caused by many carbapenem-resistant pathogens.[6][7]
Future research should focus on direct head-to-head clinical trials to definitively establish the comparative efficacy and safety of these two promising combinations in various infection types. Further investigation into the development of resistance to these new agents will also be critical for ensuring their long-term effectiveness.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Meropenem? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacological Review of Cefepime/Taniborbactam: A New Type β-lactamase Inhibitor Complex Formulation | Journal of Medicines Development Sciences [journal.whioce.com]
- 7. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Structure and mechanism of taniborbactam inhibition of the cefepime-hydrolyzing, partial R2-loop deletion Pseudomonas-derived cephalosporinase variant PDC-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. In vivo pharmacokinetic/pharmacodynamic evaluation of cefepime/taniborbactam combination against cefepime-non-susceptible Enterobacterales and Pseudomonas aeruginosa in a murine pneumonia model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical exposure–response relationship of cefepime/taniborbactam against Gram-negative organisms in the murine complicated urinary tract infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical exposure-response relationship of cefepime/taniborbactam against Gram-negative organisms in the murine complicated urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. contagionlive.com [contagionlive.com]
- 19. urologytimes.com [urologytimes.com]
- 20. contemporaryobgyn.net [contemporaryobgyn.net]
- 21. 2minutemedicine.com [2minutemedicine.com]
- 22. Cefepime-Taniborbactam in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Activity of Meropenem-Vaborbactam against Pseudomonas aeruginosa and Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (1R,2S)-Xeruborbactam Disodium: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of novel chemical entities like (1R,2S)-Xeruborbactam disodium (B8443419) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, outlining a clear, step-by-step operational and disposal plan to ensure compliance and mitigate risk.
(1R,2S)-Xeruborbactam disodium is a potent, ultra-broad-spectrum boronic acid beta-lactamase inhibitor. Its unique chemical structure necessitates a careful approach to its disposal. In the absence of a specific listing under the Resource Conservation and Recovery Act (RCRA), a conservative approach, treating the compound as a hazardous chemical waste, is the recommended course of action.
Immediate Safety Protocols & Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any airborne particles.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste containing this compound, including unused compound, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE, in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
2. Container Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number, if available.
-
The primary hazard(s) associated with the compound (e.g., "Irritant," "Handle with Care").
-
The date of waste accumulation.
3. Storage:
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and clearly marked as a hazardous waste storage area.
4. Final Disposal:
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest documentation.
Important Considerations:
-
Regulatory Compliance: Disposal of all chemical waste is governed by federal, state, and local regulations. Always adhere to the guidelines set forth by the Environmental Protection Agency (EPA) and your local regulatory bodies.
-
Institutional Policies: Your research institution will have specific protocols for hazardous waste management. Familiarize yourself with and strictly follow these internal procedures.
-
Chemical Inactivation: While some beta-lactam antibiotics can be inactivated through hydrolysis with a strong base like sodium hydroxide, the efficacy and safety of this method for a boronic acid-containing compound like Xeruborbactam have not been definitively established. Therefore, chemical inactivation prior to disposal is not recommended without specific guidance from a qualified chemist or your institution's EHS department.
Summary of Disposal Information
| Parameter | Guideline |
| Waste Classification | Treat as Hazardous Chemical Waste (in the absence of specific non-hazardous designation) |
| Solid Waste Collection | Designated, labeled, and sealed hazardous waste container |
| Liquid Waste Collection | Designated, labeled, and sealed hazardous liquid waste container (do not mix with other waste streams) |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat |
| Handling Location | Well-ventilated area, preferably a fume hood |
| Chemical Inactivation | Not recommended without specific EHS approval |
| Final Disposal Authority | Institutional Environmental Health & Safety (EHS) |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental stewardship.
Safeguarding Your Research: A Comprehensive Guide to Handling (1R,2S)-Xeruborbactam Disodium
Essential safety and logistical information for the handling and disposal of (1R,2S)-Xeruborbactam disodium (B8443419), ensuring the protection of laboratory personnel and the integrity of research.
This guide provides crucial procedural information for researchers, scientists, and drug development professionals on the safe handling of (1R,2S)-Xeruborbactam disodium. Adherence to these protocols is vital for minimizing exposure risks and ensuring a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling novel chemical compounds and beta-lactamase inhibitors in a research setting.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential chemical exposure.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. A face shield may be required for procedures with a high risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves are a preferred choice for their wide range of protection.[1] Gloves should be inspected before use and changed immediately if contaminated or compromised.[1] Double gloving may be appropriate for certain procedures.[3] |
| Body Protection | Laboratory Coat or Gown | A long-sleeved lab coat or gown should be worn to protect the skin and personal clothing from contamination.[3] It should be kept fastened and removed before leaving the laboratory. |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area is recommended.[5] If handling fine powders or creating aerosols, a risk assessment should be conducted to determine if a respirator is necessary. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound.
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[6] |
| Storage Conditions | Keep in a tightly sealed container, away from moisture and light.[6] |
Disposal Plan
All waste materials contaminated with this compound should be considered chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container for chemical waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed container for chemical waste. Do not pour down the drain.
-
Contaminated PPE: Dispose of gloves and any other disposable PPE in the designated chemical waste stream.
-
Disposal Method: All chemical waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[7]
Emergency Procedures
In the event of an exposure, immediate action is critical.
First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8] |
This comprehensive guide is intended to foster a culture of safety and provide the necessary information for the responsible handling of this compound. By adhering to these protocols, researchers can protect themselves and their colleagues while advancing scientific discovery.
References
- 1. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. fda.gov [fda.gov]
- 3. dentalcare.com [dentalcare.com]
- 4. cdc.gov [cdc.gov]
- 5. targetmol.com [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chempoint.com [chempoint.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
